molecular formula C12H18O2 B159206 alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene CAS No. 1999-85-5

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Cat. No.: B159206
CAS No.: 1999-85-5
M. Wt: 194.27 g/mol
InChI Key: UGPWRRVOLLMHSC-UHFFFAOYSA-N
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Description

Alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol
Source PubChem
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InChI

InChI=1S/C12H18O2/c1-11(2,13)9-6-5-7-10(8-9)12(3,4)14/h5-8,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWRRVOLLMHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80883535
Record name 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl-
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Molecular Weight

194.27 g/mol
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CAS No.

1999-85-5
Record name α1,α1,α3,α3-Tetramethyl-1,3-benzenedimethanol
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Record name alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene
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Record name 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl-
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Record name 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl-
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Record name α,α,α',α'-tetramethyl-m-xylene-α,α'-diol
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Record name .ALPHA.,.ALPHA.'-DIHYDROXY-1,3-DIISOPROPYLBENZENE
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Foundational & Exploratory

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

This document provides a comprehensive technical overview of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, a versatile aromatic diol. It is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and applications. The structure of this guide is designed to flow from fundamental characteristics to practical, field-proven applications, emphasizing the causality behind experimental choices and protocols.

Introduction: A Structurally Unique Diol

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, also known by synonyms such as 1,3-Bis(2-hydroxy-2-propyl)benzene, is an organic compound with the molecular formula C₁₂H₁₈O₂.[1][2][3] Its structure is characterized by a central benzene ring substituted at the meta-positions (1 and 3) with two 2-hydroxypropyl groups.[1] This unique arrangement of tertiary alcohol functionalities on a rigid aromatic core imparts a combination of thermal stability, specific reactivity, and potential for creating symmetrical molecular architectures. These attributes make it a valuable intermediate in the synthesis of high-performance polymers, crosslinking agents, and specialized molecules for medicinal chemistry research.[1][]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical is the bedrock of its effective application. The combination of a hydrophobic benzene core and two hydrophilic hydroxyl groups gives alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene distinct solubility and thermal characteristics.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source(s)
IUPAC Name 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol [3]
CAS Number 1999-85-5 [1][2][5]
Molecular Formula C₁₂H₁₈O₂ [1][2][3]
Molecular Weight 194.27 g/mol [1][2][3]
Appearance White to off-white crystalline powder [2][6]
Melting Point 137-140 °C [2][5][7]
Boiling Point 295.6 ± 20.0 °C (Predicted) [2][7]
Density 1.051 ± 0.06 g/cm³ (Predicted) [2][7]
Solubility Soluble in methanol [2]

| pKa | 14.19 (Predicted) |[2] |

Analytical Characterization: A Self-Validating Framework

For any synthetic protocol or application, robust analytical validation is non-negotiable. The purity and structural integrity of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene must be rigorously confirmed. A multi-technique approach provides a self-validating system, where data from orthogonal methods corroborates the identity and quality of the material. Gas chromatography (GC) with flame ionization detection (FID) is the preferred method for quantitative purity analysis, with typical specifications requiring >98.0% purity.[1]

Table 2: Key Spectroscopic Signatures for Structural Confirmation

Technique Expected Signature Rationale
FT-IR Broad peak: 3200–3600 cm⁻¹ Sharp peaks: ~3000 cm⁻¹ Confirms the presence of the O-H stretching vibration from the hydroxyl groups and the C-H stretching from the aromatic ring.[1]
¹H NMR Signals corresponding to aromatic protons, the single hydroxyl proton, and a prominent singlet for the four equivalent methyl groups. Provides definitive information on the proton environment, confirming the molecular symmetry and the presence of key functional groups.
¹³C NMR Signals for the quaternary carbons attached to the hydroxyl groups, aromatic carbons (with distinct signals for substituted and unsubstituted positions), and the methyl carbons. Maps the carbon skeleton of the molecule, verifying the connectivity and substitution pattern of the benzene ring.

| Mass Spec. (EI) | Molecular Ion Peak (M⁺): m/z 194.27 Key Fragments: m/z 43, 59, 179 | Confirms the molecular weight.[1] The fragmentation pattern, particularly the prominent peak at m/z 43 ([C₃H₇]⁺ or [CH₃CO]⁺) and the loss of a methyl group, is characteristic of this structure.[3] |

Synthesis and Reaction Chemistry

The primary industrial route to alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is the catalyzed air oxidation of 1,3-diisopropylbenzene.[1][8] This process is efficient but requires careful control of reaction parameters to maximize yield and prevent the formation of byproducts from over-oxidation.

Laboratory-Scale Synthesis Protocol: Catalytic Air Oxidation

This protocol is an adaptation of established industrial methods for laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and safety.

Experimental Workflow: Synthesis of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

G cluster_prep Reactor Preparation cluster_reaction Controlled Oxidation cluster_workup Product Isolation A Charge Reactor: 1. 1,3-Diisopropylbenzene 2. Cobalt Naphthenate (catalyst) 3. Aq. Sodium Hydroxide B Heat to 90°C A->B C Pressurize to 0.7 bar B->C D Introduce continuous airflow (oxidant) C->D E Monitor exhaust O₂ concentration D->E F Terminate reaction when O₂ exceeds 20% E->F G Cool reaction mixture F->G H Separate organic phase G->H I Crystallize product from organic phase H->I J Filter and dry the crystalline solid I->J

Caption: Workflow for the synthesis of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene.

Step-by-Step Methodology:

  • Reactor Charging: In a pressure-rated glass reactor equipped with a mechanical stirrer, gas inlet, reflux condenser, and temperature probe, charge 1,3-diisopropylbenzene, cobalt naphthenate (as a 1% solution in a hydrocarbon solvent), and a dilute aqueous solution of sodium hydroxide.

    • Expertise & Experience: The cobalt catalyst is essential for decomposing intermediate hydroperoxides into the desired alcohol.[1] Sodium hydroxide acts as a base to neutralize any acidic byproducts, preventing catalyst deactivation.

  • Initiation of Reaction: Seal the reactor and begin stirring. Heat the mixture to 90°C. Once the temperature has stabilized, pressurize the reactor to approximately 0.7 bar with nitrogen before switching to a continuous, controlled flow of compressed air through a sparging tube.

    • Trustworthiness: Maintaining a temperature below 100°C is critical to prevent over-oxidation to undesired ketones or carboxylic acids.[1] The controlled pressure ensures a sufficient supply of oxygen while minimizing safety risks associated with pressurized oxidation reactions.[1]

  • Reaction Monitoring: Monitor the reaction progress by sampling the organic layer periodically for GC analysis. A more direct industrial control method involves monitoring the oxygen concentration in the exhaust gas. The reaction is considered complete when the oxygen consumption ceases, indicated by a sharp rise in the exhaust oxygen level (e.g., above 20%).[1]

  • Work-up and Isolation: Once the reaction is complete, stop the airflow and cool the mixture to room temperature. Transfer the contents to a separatory funnel and remove the aqueous phase. The desired product will crystallize from the organic phase upon cooling or partial solvent removal under reduced pressure.

  • Purification: Collect the crude solid by filtration. For higher purity, recrystallize the solid from a suitable solvent system, such as toluene or a mixed hydrocarbon solvent, to achieve yields typically in the range of 85–92%.[1] Dry the final product under vacuum.

Key Chemical Reactions and Applications

The two tertiary hydroxyl groups are the primary sites of reactivity, making this compound an excellent building block for various materials.

Application Example: Synthesis of a Peroxide Crosslinking Agent

A significant industrial application is its use as a precursor for bis(tert-butyl peroxyisopropyl)benzene (BIBP), a highly effective crosslinking agent for polymers.[1]

Reaction Pathway: Synthesis of BIBP

G A alpha,alpha'-Dihydroxy- 1,3-diisopropylbenzene (Diol) C Bis(tert-butyl peroxyisopropyl) benzene (BIBP) A->C 50°C, 30 min Molar Ratio TBHP/Diol = 2.2:1 B tert-Butyl Hydroperoxide (TBHP) B->C

Caption: Reaction scheme for the synthesis of BIBP from the title diol.

This reaction is a nucleophilic substitution where the hydroxyl groups of the diol are replaced by tert-butyl peroxy groups. The optimized conditions—a reaction temperature of 50°C, a 30-minute reaction time, and a TBHP to diol molar ratio of 2.2:1—are crucial for achieving high purity (98.9%) and yield (91.8%).[1] Deviating from these parameters, such as increasing the temperature above 60°C, can lead to side reactions and reduced product quality.[1]

Field Insights: Applications in Advanced Materials

The utility of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene extends beyond its role as a peroxide precursor.

  • High-Performance Polyamides: It serves as a monomer in the production of specialty polyamides. The bulky, rigid structure of the diisopropylbenzene core contributes to polymers with high thermal stability, toughness, and flexibility, making them suitable for demanding applications like coatings and films.[1]

  • Antioxidant Research: Its derivatives have been investigated as novel antioxidants. The sterically hindered hydroxyl groups can participate in radical scavenging mechanisms, and the aromatic structure allows for the development of compounds that can prevent lipid peroxidation in biological models.[1]

  • Resin and Sealant Synthesis: The diol functionality allows it to be incorporated into epoxy resins, polyurethanes, and other thermosetting materials, acting as a chain extender or crosslinker to enhance mechanical properties and chemical resistance.[9]

Safety and Handling: A Mandate for Professional Practice

As with any chemical reagent, a thorough understanding of its hazards is essential for safe handling.

GHS Hazard Information:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Recommended Handling Protocols:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10] For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]

  • Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Conclusion

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is a chemical intermediate of significant industrial and research value. Its well-defined physicochemical properties, validated by a suite of analytical techniques, provide a solid foundation for its use. The synthetic pathway via controlled oxidation of 1,3-diisopropylbenzene is a robust and high-yielding process. The compound's true utility is realized in its applications, where its unique structure is leveraged to create high-performance polymers, effective crosslinking agents, and novel molecules for further research. Adherence to rigorous safety protocols ensures that its potential can be explored responsibly and effectively.

References

  • alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene. Google Patents.
  • α,α'-Dihydroxy-m-diisopropylbenzene - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • α,α'-Dihydroxy-m-diisopropylbenzene - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • 1,3-Diisopropylbenzene - Wikipedia . Wikipedia. Available at: [Link]

  • MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene - Capot Chemical . Capot Chemical. Available at: [Link]

  • JP2002060361A - Tris(1-dihydroxyaryl-1-methylethyl)benzene compounds and method for producing the same - Google Patents. Google Patents.

Sources

An In-depth Technical Guide to α,α'-Dihydroxy-1,3-diisopropylbenzene (CAS: 1999-85-5): From Synthesis to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of α,α'-Dihydroxy-1,3-diisopropylbenzene, a molecule with intriguing potential in both materials science and medicinal chemistry. While primarily utilized as a chemical intermediate, its inherent antioxidant properties and structural features suggest a promising, yet underexplored, role in drug discovery and development. This document will delve into its chemical characteristics, synthesis, and known applications, while also postulating a strategic framework for its future investigation as a potential therapeutic agent.

Core Molecular Profile

α,α'-Dihydroxy-1,3-diisopropylbenzene, also known by its IUPAC name 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol, is a symmetrical aromatic diol.[1] Its fundamental properties are summarized below:

PropertyValueSource(s)
CAS Number 1999-85-5[1]
Molecular Formula C₁₂H₁₈O₂[1]
Molecular Weight 194.27 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 137-140 °C[3][4]
Boiling Point 295.6 °C (Predicted)
Density 1.051 g/cm³[2]
Synonyms 1,3-Bis(1-hydroxy-1-methylethyl)benzene, α,α,α',α'-Tetramethyl-1,3-benzenedimethanol[2]

The presence of two tertiary alcohol functionalities on a diisopropyl-substituted benzene ring underpins its chemical reactivity and potential biological activity. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the aromatic core provides a scaffold for further chemical modification.

Synthesis and Chemical Reactivity

The primary route to α,α'-Dihydroxy-1,3-diisopropylbenzene is through the oxidation of 1,3-diisopropylbenzene. This process typically involves the use of a catalyst, such as a cobalt salt, and an oxidizing agent like air or a hydroperoxide. The reaction proceeds through a free radical mechanism, highlighting the compound's involvement in redox chemistry.

Diagram: Proposed Synthesis Pathway

Synthesis 1,3-Diisopropylbenzene 1,3-Diisopropylbenzene Intermediate_Peroxide Intermediate_Peroxide 1,3-Diisopropylbenzene->Intermediate_Peroxide Oxidation (e.g., Air, Co²⁺ catalyst) alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene Intermediate_Peroxide->alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene Reduction Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Molecule α,α'-Dihydroxy-1,3-diisopropylbenzene cluster_Products Neutralized Products ROS e.g., •OH, O₂⁻ Neutralized_ROS H₂O, O₂ ROS->Neutralized_ROS Accepts H• Molecule Ar-(C(CH₃)₂-OH)₂ Molecule->ROS Radical Scavenging Oxidized_Molecule Ar-(C(CH₃)₂-O•)₂ Molecule->Oxidized_Molecule Donates H• Drug_Development_Workflow cluster_Invitro In Vitro Evaluation cluster_Invivo In Vivo Evaluation Antioxidant_Assays Antioxidant Capacity Assays (DPPH, ABTS, CAA) Cell_Studies Cytotoxicity & Cytoprotection (MTT, Oxidative Stress Models) Antioxidant_Assays->Cell_Studies MOA_Studies Mechanism of Action (Western Blot, ROS Imaging) Cell_Studies->MOA_Studies PK_Studies Pharmacokinetics (ADME) MOA_Studies->PK_Studies Promising Results Efficacy_Studies Efficacy in Disease Models PK_Studies->Efficacy_Studies Tox_Studies Toxicology Efficacy_Studies->Tox_Studies

References

Physical and chemical properties of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol, also known as 1,3-bis(2-hydroxy-2-propyl)benzene. Designed for researchers, scientists, and professionals in drug development and material science, this document details the compound's structure, physicochemical characteristics, reactivity, and spectroscopic profile. The guide incorporates established experimental protocols for synthesis and analysis, emphasizing the causal relationships behind its chemical behavior. All data and claims are supported by authoritative references to ensure scientific integrity.

Introduction and Significance

2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is a symmetrical aromatic diol. As a di-tertiary alcohol, its structure is characterized by a central benzene ring substituted at the 1 and 3 positions with 2-hydroxy-2-propyl groups. This unique arrangement of bulky, polar functional groups imparts specific properties that make it a valuable intermediate in organic synthesis and polymer chemistry.

Its primary significance lies in its role as a precursor to 1,3-diisopropenylbenzene, a key cross-linking monomer used in the production of specialty polymers and resins. The controlled dehydration of the diol yields the divinyl monomer, a process central to its industrial application. Understanding the properties of the parent diol is therefore critical for optimizing this conversion and for exploring its potential in other applications, such as in the synthesis of novel pharmaceutical scaffolds or specialized solvents.

Chemical Structure and Identification

Molecular Structure

The molecule consists of a meta-substituted benzene ring. Each substituent is a tertiary alcohol group, specifically a 2-propan-2-ol moiety. The presence of two hydroxyl groups allows for hydrogen bonding, significantly influencing its physical properties, while the tertiary nature of the alcohol dictates its chemical reactivity.

Caption: Molecular structure of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol.

Chemical Identifiers

For clarity and accurate documentation, the following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-olIUPAC Nomenclature
Common Name 1,3-Bis(2-hydroxy-2-propyl)benzeneCommon Usage
CAS Number 14308-41-9Chemical Abstracts Service
Molecular Formula C₁₂H₁₈O₂-
Molecular Weight 194.27 g/mol -
InChI Key YRHAVBZQQDQETF-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(C1=CC(=CC=C1)C(C)(C)O)O[1]

Physical Properties

The physical properties of this compound are largely dictated by its symmetrical structure and the presence of two hydroxyl groups capable of intermolecular hydrogen bonding. While comprehensive experimental data is not widely published, the following properties are based on available data for analogous structures and established chemical principles.

PropertyValue / DescriptionNotes
Appearance White to off-white crystalline solid.Based on properties of similar aromatic diols like 2-Phenyl-2-propanol which is a white to pale-yellow solid.
Melting Point Not definitively reported. Expected to be significantly higher than related monools due to hydrogen bonding.For comparison, the related compound 2-Phenyl-2-propanol has a melting point of 35-37 °C.
Boiling Point > 250 °C (Predicted)High boiling point is expected due to molecular weight and strong intermolecular hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, THF). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane).The two polar hydroxyl groups enhance solubility in polar solvents, while the benzene ring provides nonpolar character.
Density ~1.05 g/cm³ (Predicted)The density is expected to be slightly greater than water. The related 2-Phenyl-2-propanol has a density of 0.973 g/cm³.

Chemical Properties and Reactivity

Stability and Storage

The compound is stable under standard ambient conditions (room temperature and pressure).[2] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and strong acids, which can catalyze dehydration.[2]

Reactivity Profile

The reactivity is dominated by the two tertiary alcohol functional groups.

  • Dehydration: This is the most significant reaction. Treatment with an acid catalyst (e.g., sulfuric acid, phosphoric acid) and heat leads to the elimination of two molecules of water to form 1,3-diisopropenylbenzene .[3] This reaction is a classic E1 elimination, proceeding through a stable tertiary carbocation intermediate. The efficiency of this reaction makes the diol a valuable precursor for this monomer.

  • Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or permanganate) because they lack a hydrogen atom on the carbinol carbon. Cleavage of the carbon-carbon bond requires harsh, forcing conditions.

  • Substitution Reactions: The hydroxyl group can be protonated by a strong acid to form a good leaving group (water), leading to the formation of a tertiary carbocation. This cation can then be attacked by nucleophiles in an Sₙ1-type reaction.

  • Esterification/Etherification: Direct esterification with carboxylic acids is inefficient due to steric hindrance. Conversion to an alkoxide followed by reaction with an acyl chloride or alkyl halide is a more viable route to form esters and ethers, respectively.

DehydrationReaction cluster_start Starting Material cluster_product Product Diol 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol Process Acid Catalyst (H⁺) Heat (-2H₂O) Diol->Process Input Monomer 1,3-Diisopropenylbenzene Water 2 H₂O Process->Monomer Yields Process->Water Byproduct

References

An In-Depth Technical Guide to 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol, a key chemical intermediate. We will delve into its precise chemical identity, physical and chemical properties, a detailed synthesis protocol with mechanistic insights, and its relevance as a structural building block in the field of pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile molecule.

Chemical Identity and Nomenclature

The compound commonly known by the trivial name alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is systematically named under IUPAC nomenclature as 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol [1]. This precise naming convention is crucial for unambiguous identification in research and regulatory documentation.

Several synonyms are also in common use and may be encountered in chemical literature and commercial listings. These include:

  • 1,3-Bis(α-hydroxyisopropyl)benzene[2]

  • 1,3-Bis(2-hydroxy-2-propyl)benzene

  • α,α,α',α'-Tetramethyl-1,3-benzenedimethanol[2]

  • 2,2'-(m-Phenylene)di-2-propanol[2]

The compound is uniquely identified by its CAS Registry Number: 1999-85-5 [1].

Below is a diagram of the chemical structure of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol.

Caption: Chemical structure of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is essential for its application in synthesis and for predicting its behavior in various chemical environments.

PropertyValueSource
Molecular FormulaC₁₂H₁₈O₂[1]
Molecular Weight194.27 g/mol [1]
AppearanceWhite to almost white powder or crystals[2]
Melting Point138-142 °C[2]
SolubilityLow in water[3]

The two tertiary alcohol groups and the aromatic ring are the key structural features that dictate the reactivity and physical properties of this molecule. The hydroxyl groups are capable of hydrogen bonding, which contributes to its solid state at room temperature and its relatively high melting point compared to its non-hydroxylated precursor, 1,3-diisopropylbenzene[3].

Synthesis and Mechanistic Insights

The primary industrial route to 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is the oxidation of 1,3-diisopropylbenzene. This process is typically a free-radical oxidation, often catalyzed by transition metal salts, such as those of cobalt[3].

Synthesis Workflow

The overall transformation can be visualized as a two-step process involving the formation of a dihydroperoxide intermediate, which is then reduced to the diol.

G cluster_0 Synthesis Workflow Start 1,3-Diisopropylbenzene Step1 Oxidation (Air, Catalyst) Start->Step1 Intermediate 1,3-Bis(hydroperoxyisopropyl)benzene Step1->Intermediate Step2 Reduction Intermediate->Step2 End 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol Step2->End

Caption: High-level workflow for the synthesis of the target diol.

Detailed Experimental Protocol

The following protocol is an illustrative example of the synthesis of a di(2-hydroxy-2-propyl)benzene from its corresponding diisopropylbenzene precursor, based on established chemical principles.

Materials:

  • 1,3-diisopropylbenzene

  • Aqueous sodium hydroxide solution

  • Cobalt(II) naphthenate (catalyst)

  • Pressurized air or oxygen source

  • Suitable reaction vessel with heating, stirring, and gas inlet/outlet

  • Organic solvent for workup (e.g., toluene)

  • Reducing agent (e.g., sodium sulfite)

  • Deionized water

Procedure:

  • Charge the reaction vessel with 1,3-diisopropylbenzene and the aqueous sodium hydroxide solution.

  • Add a catalytic amount of cobalt(II) naphthenate.

  • Heat the mixture to 85-95°C with vigorous stirring.

  • Introduce a steady stream of compressed air or oxygen into the reaction mixture. The progress of the oxidation can be monitored by analyzing aliquots for peroxide formation.

  • Once the desired level of oxidation is achieved, cool the reaction mixture.

  • Separate the organic and aqueous layers.

  • To the organic layer, add a solution of a suitable reducing agent, such as sodium sulfite, to reduce the hydroperoxide intermediates to the corresponding alcohols.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol can be further purified by recrystallization from a suitable solvent system.

Reaction Mechanism

The oxidation of the benzylic C-H bonds of 1,3-diisopropylbenzene proceeds via a free-radical chain reaction. The benzylic position is particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting benzylic radical[4][5].

The cobalt catalyst plays a crucial role in initiating and propagating the radical chain. It cycles between its Co(II) and Co(III) oxidation states to facilitate the decomposition of hydroperoxides, which generates radicals that continue the chain reaction. The mechanism involves the following key steps:

  • Initiation: The cobalt catalyst facilitates the formation of initial radicals.

  • Propagation:

    • A radical abstracts a benzylic hydrogen from 1,3-diisopropylbenzene to form a benzylic radical.

    • The benzylic radical reacts with molecular oxygen to form a peroxyl radical.

    • The peroxyl radical abstracts a benzylic hydrogen from another molecule of 1,3-diisopropylbenzene to form a hydroperoxide and a new benzylic radical.

  • Termination: Radicals combine to form non-radical species, terminating the chain reaction.

The subsequent reduction step converts the hydroperoxide intermediates to the final diol product.

Relevance and Applications in Drug Development

While 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is not itself an active pharmaceutical ingredient (API), it serves as a valuable building block in the synthesis of more complex molecules with therapeutic applications. The rigid aromatic core and the two nucleophilic hydroxyl groups provide a versatile scaffold for constructing larger molecules with defined three-dimensional structures.

A notable example of its application is in the synthesis of intermediates for the leukotriene receptor antagonist, Montelukast . One of the key intermediates in some reported syntheses of Montelukast is (S)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol (CAS No: 142569-70-8). This intermediate clearly incorporates the 2-(2-hydroxypropan-2-yl)phenyl moiety, which is derived from 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol or a related precursor.

The presence of tertiary alcohol groups in a drug candidate or an advanced intermediate is often a deliberate design choice in medicinal chemistry. Tertiary alcohols are generally more resistant to metabolic oxidation compared to primary or secondary alcohols[6][7]. This increased metabolic stability can lead to improved pharmacokinetic properties, such as a longer half-life in the body. The steric hindrance around the tertiary hydroxyl group can also reduce the rate of glucuronidation, another major metabolic pathway for hydroxylated compounds[6].

The diol functionality of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol also allows for further chemical modifications. The two hydroxyl groups can be derivatized to form ethers, esters, or other functional groups, enabling the molecule to be incorporated into a larger molecular framework.

Conclusion

2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is a well-defined chemical entity with a rich chemistry that makes it a valuable intermediate in organic synthesis. Its efficient production from 1,3-diisopropylbenzene and its structural features, particularly the metabolically robust tertiary alcohol groups, have led to its use in the synthesis of complex pharmaceutical intermediates. For drug development professionals, an understanding of the properties and synthesis of such building blocks is essential for the design and efficient execution of synthetic routes to novel therapeutic agents.

References

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A Scientific Inquiry into the Potential Biological Activities of 1,3-Bis(1-hydroxy-1-methylethyl)benzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,3-Bis(1-hydroxy-1-methylethyl)benzene, a symmetrical aromatic diol, presents an intriguing yet underexplored scaffold for potential pharmacological development. Despite its well-defined chemical structure, a comprehensive review of the scientific literature reveals a notable absence of studies dedicated to its biological activities. This technical guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking perspective. By leveraging established principles of medicinal chemistry and analyzing the structure-activity relationships of analogous compounds, this document aims to provide researchers, scientists, and drug development professionals with a foundational framework for investigating the potential therapeutic applications of this molecule. We will dissect its chemical characteristics, extrapolate potential biological activities from related structures, hypothesize mechanisms of action, and propose a detailed roadmap for future in silico and in vitro evaluation. This guide serves as a catalyst for new research, offering a structured approach to unlocking the latent biological potential of 1,3-Bis(1-hydroxy-1-methylethyl)benzene.

Introduction to 1,3-Bis(1-hydroxy-1-methylethyl)benzene: A Molecule of Latent Potential

1,3-Bis(1-hydroxy-1-methylethyl)benzene, also known as 1,3-di(2-hydroxy-2-propyl)benzene, is a unique chemical entity characterized by a central benzene ring substituted at the meta positions with two 1-hydroxy-1-methylethyl groups.[1] This meta-substitution pattern is a key structural feature that influences the molecule's three-dimensional conformation and its potential interactions with biological targets.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The properties of 1,3-Bis(1-hydroxy-1-methylethyl)benzene are summarized in the table below. The presence of two hydroxyl groups suggests the potential for hydrogen bonding, which can influence its solubility and ability to interact with protein active sites.

PropertyValueSource
Molecular Formula C12H18O2[1]
Molecular Weight 194.27 g/mol [1]
IUPAC Name 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol[1]
Synonyms 1,3-di(2-hydroxy-2-propyl)benzene, alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene[1]
CAS Number 1999-85-5[1]
Predicted LogP 1.5[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Extrapolating Biological Potential: A Review of Structurally Related Compounds

In the absence of direct biological data, a powerful approach to hypothesis generation is the examination of structurally similar molecules. The 1,3-disubstituted benzene core is a common motif in a variety of biologically active compounds.

Derivatives of 1,3,5-Tris(4-carboxyphenyl)benzene have been investigated for their anticancer potential, demonstrating the capacity of multi-substituted benzene rings to interact with biological macromolecules like DNA.[3][4] Furthermore, various di-substituted benzene derivatives have been the subject of quantitative structure-activity relationship (QSAR) studies to predict their toxicological properties, highlighting the importance of substituent effects on biological outcomes.[5] Stilbene derivatives, which feature two benzene rings, have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, with the nature and position of substituents playing a critical role in their efficacy.[6]

Specifically, compounds with structural similarities to 1,3-Bis(1-hydroxy-1-methylethyl)benzene have reported biological activities:

  • Anti-inflammatory Activity: Derivatives of 2,6-di-tert-butylphenol, which share the feature of bulky substituents on a benzene ring, have been evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, key enzymes in the inflammatory cascade.[7]

  • Anticancer Activity: The anticancer potential of various benzene derivatives is an active area of research. For instance, aminobenzylnaphthols derived from benzaldehydes have shown cytotoxic properties against pancreatic and colorectal cancer cell lines.

These examples suggest that the di-substituted benzene scaffold of 1,3-Bis(1-hydroxy-1-methylethyl)benzene could potentially exhibit a range of biological activities, with anti-inflammatory and anticancer properties being plausible starting points for investigation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural features of 1,3-Bis(1-hydroxy-1-methylethyl)benzene and the activities of related compounds, we can formulate several hypotheses regarding its potential biological activities.

Potential as an Anti-inflammatory Agent

The presence of hydroxyl groups and the overall molecular architecture suggest that 1,3-Bis(1-hydroxy-1-methylethyl)benzene could interfere with inflammatory pathways. A plausible mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).


Compound [label="1,3-Bis(1-hydroxy-1-methylethyl)benzene", fillcolor="#4285F4"]; COX_LOX [label="COX/LOX Enzymes", fillcolor="#EA4335"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins_Leukotrienes [label="Prostaglandins & Leukotrienes", fillcolor="#34A853"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Arachidonic_Acid -> COX_LOX [arrowhead=vee, color="#5F6368"]; COX_LOX -> Prostaglandins_Leukotrienes [arrowhead=vee, color="#5F6368"]; Prostaglandins_Leukotrienes -> Inflammation [arrowhead=vee, color="#5F6368"]; Compound -> COX_LOX [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Figure 1: Hypothesized anti-inflammatory mechanism of action.

Potential as an Anticancer Agent

The cytotoxic potential of 1,3-Bis(1-hydroxy-1-methylethyl)benzene could be explored against various cancer cell lines. Its relatively small size and potential for hydrogen bonding might allow it to interact with the active sites of enzymes crucial for cancer cell proliferation or survival, such as protein kinases or enzymes involved in DNA replication.

A Proposed Research Roadmap for Biological Activity Screening

To systematically investigate the hypothesized biological activities, a multi-pronged approach combining in silico and in vitro methods is recommended.

In Silico Screening

Objective: To predict potential biological targets and assess the drug-likeness of 1,3-Bis(1-hydroxy-1-methylethyl)benzene.

Protocol:

  • Molecular Docking:

    • Software: AutoDock Vina, PyRx, or similar.

    • Targets:

      • Anti-inflammatory: COX-1 (PDB ID: 1CQE), COX-2 (PDB ID: 5IKR), 5-LOX (PDB ID: 3V99).

      • Anticancer: A panel of protein kinases known to be involved in cancer progression (e.g., EGFR, VEGFR, CDK2).

    • Procedure:

      • Prepare the 3D structure of 1,3-Bis(1-hydroxy-1-methylethyl)benzene.

      • Prepare the receptor structures by removing water molecules and adding polar hydrogens.

      • Perform docking simulations to predict the binding affinity and interaction modes.

      • Analyze the docking results, focusing on binding energy and key interactions with amino acid residues.

  • ADMET Prediction:

    • Tools: SwissADME, pkCSM, or other web-based servers.

    • Parameters to Assess: Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This will provide an early indication of the compound's potential as a drug candidate.

In Vitro Biological Assays

Objective: To experimentally validate the hypothesized anti-inflammatory and anticancer activities.

Experimental Workflow Diagram:


start [label="1,3-Bis(1-hydroxy-1-methylethyl)benzene Synthesis & Characterization", fillcolor="#4285F4"]; in_silico [label="In Silico Screening\n(Docking, ADMET)", fillcolor="#FBBC05", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Assays\n(MTT, LDH)", fillcolor="#EA4335"]; anti_inflammatory [label="Anti-inflammatory Assays\n(COX/LOX inhibition, Cytokine profiling)", fillcolor="#34A853"]; mechanism [label="Mechanism of Action Studies\n(Western Blot, Flow Cytometry)", fillcolor="#5F6368"]; lead_optimization [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> in_silico; in_silico -> cytotoxicity; in_silico -> anti_inflammatory; cytotoxicity -> mechanism; anti_inflammatory -> mechanism; mechanism -> lead_optimization; }

Figure 2: Proposed experimental workflow for biological screening.

Protocols:

  • Anticancer Activity Screening (Cytotoxicity Assay):

    • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293).

    • Procedure:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with increasing concentrations of 1,3-Bis(1-hydroxy-1-methylethyl)benzene for 24, 48, and 72 hours.

      • Add MTT solution and incubate for 4 hours.

      • Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 (half-maximal inhibitory concentration) value.

  • Anti-inflammatory Activity Screening (Enzyme Inhibition Assays):

    • Assays: Commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits.

    • Procedure:

      • Follow the manufacturer's instructions for the respective kits.

      • Test a range of concentrations of 1,3-Bis(1-hydroxy-1-methylethyl)benzene to determine its inhibitory effect on the enzymes.

      • Use known inhibitors (e.g., indomethacin for COX, zileuton for 5-LOX) as positive controls.

      • Calculate the IC50 values.

Conclusion

While 1,3-Bis(1-hydroxy-1-methylethyl)benzene remains a largely uncharacterized molecule from a biological perspective, its chemical structure holds considerable promise for pharmacological exploration. This guide has outlined a rational, evidence-based approach for initiating the investigation of its potential anti-inflammatory and anticancer activities. The proposed in silico and in vitro screening cascade provides a clear and actionable research plan. The findings from these initial studies will be crucial in determining whether this compound or its future derivatives warrant further development as novel therapeutic agents. It is our hope that this document will stimulate new research endeavors and contribute to the broader landscape of drug discovery.

References

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alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety and hazards associated with alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS No. 1999-85-5). It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and mitigate potential risks in a laboratory or manufacturing setting.

Introduction and Chemical Profile

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-Bis(α-hydroxyisopropyl)benzene, is an organic compound with the molecular formula C₁₂H₁₈O₂[1]. Its structure features a benzene ring with two hydroxyl groups attached to isopropyl substituents at the 1 and 3 positions[1]. This unique arrangement of functional groups makes it a valuable intermediate in various chemical syntheses, including the production of specialty polymers and other complex organic molecules[1][2].

The presence of both hydrophobic (benzene ring, isopropyl groups) and hydrophilic (hydroxyl groups) moieties gives the molecule distinct physical and chemical properties that influence its reactivity and toxicological profile[2]. Understanding these characteristics is fundamental to appreciating its potential hazards.

Molecular Structure of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

cluster_ppe Personal Protective Equipment cluster_desc Description Eye Protection Eye Protection Hand Protection Hand Protection desc1 Safety glasses with side-shields (EN166 compliant) Body Protection Body Protection desc2 Chemically resistant gloves (inspect before use) Respiratory Protection Respiratory Protection desc3 Laboratory coat desc4 Use in well-ventilated areas. Respirator may be needed for large quantities or poor ventilation.

Recommended Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with larger quantities or when there is a potential for dust or aerosol formation.[3][4]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.[5]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in work areas.[3]

  • Wash hands thoroughly after handling.[3][4]

  • Ground and bond containers when transferring material to prevent static discharge.[7]

Storage Conditions

Proper storage is critical to maintain the stability of the compound and prevent hazardous situations.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

  • Keep away from incompatible materials such as oxidizing agents.[1]

  • For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4] Remove contaminated clothing.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[3][4]
Fire and Explosion Hazards

While not classified as highly flammable, the compound is combustible.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[1]

  • Dust Explosion: While the product in its delivered form may not be capable of a dust explosion, the enrichment of fine dust can lead to an explosion hazard.[3] Accumulations of fine dust should be avoided.[9]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

  • Environmental Precautions: Prevent the product from entering drains.[4]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[4]

Toxicological and Ecological Information

Toxicological Summary
  • Acute Toxicity: Harmful if swallowed.[3][10]

  • Skin Sensitization: Not classified as a skin sensitizer.[3]

  • Respiratory Sensitization: Not classified as a respiratory sensitizer.[3]

  • Germ Cell Mutagenicity: Not classified as a germ cell mutagen.[3]

  • Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[4]

  • Reproductive Toxicity: Data not available.[4]

  • Specific Target Organ Toxicity (Repeated Exposure): Data not available.[4]

The lack of comprehensive data for chronic effects underscores the importance of minimizing exposure through diligent safety practices.

Ecological Information
  • Toxicity: No data available.[4]

  • Persistence and Degradability: No data available.[4]

  • Bioaccumulative Potential: No data available.[4]

Given the absence of ecological data, it is imperative to prevent the release of this compound into the environment.

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4] Do not dispose of unused product in drains or with household waste.

Conclusion

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is a valuable chemical intermediate with defined acute hazards. A thorough understanding of these hazards, coupled with the consistent application of appropriate safety protocols, is paramount for its safe use in research and development. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound.

References

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Industrial production method for A,A'-dihydroxy-1,3-diisobutylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Industrial Production of A,A'-Dihydroxy-1,3-diisobutylbenzene

Abstract

A,A'-dihydroxy-1,3-diisobutylbenzene, also known as α,α'-dihydroxy-1,3-diisopropylbenzene or 1,3-bis(2-hydroxy-2-propyl)benzene, is a significant chemical intermediate with the molecular formula C₁₂H₁₈O₂.[1][2] This guide provides a comprehensive overview of the predominant industrial synthesis method for this compound, targeting researchers and chemical process professionals. The core of the industrial production relies on a two-step process involving the catalyzed air oxidation of 1,3-diisopropylbenzene to form a dihydroperoxide intermediate, followed by its chemical reduction to the target diol. This document elucidates the underlying chemical principles, provides detailed procedural protocols, and outlines critical process parameters, safety considerations, and purification strategies. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring a robust and self-validating methodology.

Introduction

Chemical Identity and Properties

A,A'-dihydroxy-1,3-diisobutylbenzene is an organic compound featuring a benzene ring substituted at the 1 and 3 positions with 2-hydroxypropyl groups.[1] Under standard conditions, it exists as a white, needle-shaped crystalline solid.[2]

Key Identifiers and Properties:

  • IUPAC Name: 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol[3]

  • Synonyms: α,α'-Dihydroxy-1,3-diisopropylbenzene, 1,3-Bis(α-hydroxyisopropyl)benzene, 2,2'-(m-Phenylene)di-2-propanol[4]

  • CAS Number: 1999-85-5[3]

  • Molecular Formula: C₁₂H₁₈O₂[1]

  • Molecular Weight: 194.27 g/mol [3]

  • Appearance: White to beige powder or crystalline solid[2][5]

  • Melting Point: The meta-isomer melts at 134-135 °C.[2]

Industrial Significance and Applications

This diol is a valuable intermediate in the chemical industry. Its bifunctional nature, with two tertiary alcohol groups, makes it a versatile building block for various materials. It is utilized in the synthesis of high-molecular-weight polyamides, which are valued for their thermal stability, toughness, and flexibility, finding use in coatings and films.[1] Furthermore, it serves as a precursor for producing bis(tert-butyl peroxyisopropyl)benzene (BIPB), a crosslinking agent, and can be dehydrated to form 1,3-diisopropenylbenzene (DIPEB), a monomer used in specialty polymers.[1][6]

Core Synthesis Pathway: Oxidation of 1,3-Diisopropylbenzene

Rationale for Route Selection

The most economically viable and widely adopted industrial method for producing A,A'-dihydroxy-1,3-diisobutylbenzene is the liquid-phase air oxidation of 1,3-diisopropylbenzene. This preference is grounded in several key advantages:

  • Feedstock Availability: The starting material, 1,3-diisopropylbenzene, is readily produced on a large scale via the alkylation of benzene or cumene with propylene.[6][7][8]

  • Cost-Effectiveness: Air serves as the primary oxidizing agent, making the process inherently low-cost compared to methods requiring stoichiometric amounts of expensive oxidants.

  • Process Efficiency: The reaction can be controlled to achieve high yields, and unreacted starting materials can be recycled, improving the overall atom economy.[2]

Overall Reaction Scheme

The industrial process is a two-stage synthesis. First, 1,3-diisopropylbenzene is oxidized to form 1,3-di(hydroperoxyisopropyl)benzene. This intermediate is then reduced to yield the final product, A,A'-dihydroxy-1,3-diisobutylbenzene.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification A 1,3-Diisopropylbenzene B 1,3-Di(hydroperoxyisopropyl)benzene (DHP) A->B + Air (O2) Catalyst, Initiator B_ref 1,3-Di(hydroperoxyisopropyl)benzene (DHP) C A,A'-Dihydroxy-1,3-diisobutylbenzene C_ref A,A'-Dihydroxy-1,3-diisobutylbenzene B_ref->C + Reducing Agent (e.g., Na2S2O3) D High-Purity Product C_ref->D Recrystallization G Initiator Initiator (R-N=N-R) Radical 2R• + N2 Initiator->Radical Heat (Δ) DIPB 1,3-Diisopropylbenzene (Ar-CH(CH3)2) DIPB_Radical Aryl Alkyl Radical (Ar-C•(CH3)2) DIPB->DIPB_Radical + R• Peroxy_Radical Peroxy Radical (Ar-C(CH3)2-OO•) DIPB_Radical->Peroxy_Radical + O2 Oxygen O2 DHP Hydroperoxide (DHP) (Ar-C(CH3)2-OOH) Peroxy_Radical->DHP + Ar-CH(CH3)2 (H-abstraction) DHP->DIPB_Radical Chain Propagation

Caption: Simplified free-radical chain mechanism for the oxidation of 1,3-diisopropylbenzene.

The crude oxidation product, rich in DHP, is a potentially unstable peroxide. It is carefully reduced to the stable diol.

  • Experimental Protocol:

    • The oxidation product mixture containing DHP is transferred to a second reactor.

    • An aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfide, is added. [9] 3. The reaction is conducted under controlled temperature conditions, typically between 40-180°C, depending on the specific process and pressure used. [9] 4. The reaction is allowed to proceed until the reduction of the hydroperoxide groups is complete, which can be verified by analytical testing (e.g., peroxide test strips or titration).

  • Causality and Scientific Integrity:

    • Peroxides can be thermally and shock-sensitive. The reduction step is crucial for converting the hazardous hydroperoxide intermediate into a stable, valuable product.

    • Sodium thiosulfate is an effective and inexpensive reducing agent for hydroperoxides, making it suitable for industrial applications. [9]The choice of reducing agent and reaction conditions is optimized to ensure complete conversion without degrading the desired diol product.

High purity is essential for the product's use as a chemical intermediate. Purification is typically achieved through crystallization.

  • Experimental Protocol:

    • After the reduction is complete, the reaction mixture is cooled, causing the A,A'-dihydroxy-1,3-diisobutylbenzene to crystallize out of the solution due to its lower solubility at reduced temperatures. [2] 2. The solid product is isolated by filtration. [2] 3. The filtrate, which contains unreacted starting material and soluble byproducts, is often recycled back into the oxidation reactor to improve overall process yield and minimize waste. [2] 4. The crude solid is then subjected to recrystallization from a suitable solvent to achieve high purity (e.g., >95%). [2]

  • Causality and Scientific Integrity:

    • The principle of recrystallization relies on the difference in solubility between the desired product and impurities at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, purer crystals of the diol are formed, leaving impurities behind in the solvent.

Process Parameters and Data Summary

The following table summarizes typical quantitative data and parameters for the industrial production process, synthesized from patent literature.

ParameterStageTypical Value / RatioRationale & Source
Reactant Mass RatioOxidationDiisopropylbenzene : Sodium Carbonate : Water : Initiator = 25 : 1 : 10 : 0.1Optimized for reaction medium and initiation. [2]
Reactant Mass RatioReductionDihydroperoxide (DHP) : Sodium Thiosulfate : Water = 20 : 8 : 40Ensures sufficient reducing agent for complete conversion. [2][9]
TemperatureOxidation90 - 120 °CBalances reaction rate with prevention of side reactions and product decomposition. [1]
TemperatureReduction40 - 180 °CDependent on pressure and specific reducing agent used. [9]
PressureReduction0.2 - 1.0 MPaHigher pressure can allow for higher reaction temperatures, increasing the rate. [9]
YieldOverall85 - 92%Represents an efficient industrial process with recycling of intermediates. [1]
Final PurityPurification> 95% (typically >98%)Achieved via recrystallization, required for use in polymer synthesis. [2]

Quality Control and Analytical Methods

To ensure process control and final product quality, various analytical techniques are employed:

  • Gas Chromatography (GC): Used to monitor the consumption of 1,3-diisopropylbenzene and the formation of intermediates and the final product, as well as to determine the purity of the final product. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product. [3]* Infrared (IR) Spectroscopy: Used to identify functional groups, such as the characteristic broad O-H stretch of the alcohol groups in the final product. [3]* Titration Methods: Can be used to determine the concentration of hydroperoxides in the oxidation mixture.

Safety, Handling, and Waste Management

Material Safety and Handling
  • 1,3-Diisopropylbenzene (Reactant): A combustible liquid. [10]Inhalation may cause respiratory irritation. [7]Standard handling procedures for organic solvents should be followed, including use in well-ventilated areas and avoiding ignition sources. [10]* Diisopropylbenzene Dihydroperoxide (Intermediate): As a peroxide, this intermediate is a strong oxidizing agent and can be thermally unstable. It must be handled with extreme care to avoid conditions that could lead to rapid decomposition.

  • A,A'-Dihydroxy-1,3-diisobutylbenzene (Product): Causes skin and serious eye irritation. [3][5]May cause respiratory irritation. [3][5]Harmful if swallowed. * Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing, must be worn at all times when handling these chemicals. [5][11]

Waste Management

A key advantage of the described industrial process is the potential for waste minimization. The filtrate from the product isolation step, containing unreacted 1,3-diisopropylbenzene, can be recycled back into the oxidation reactor. [2]This not only reduces waste but also improves the economic efficiency of the process. Aqueous waste streams must be treated to neutralize any remaining base and remove dissolved organic compounds before discharge.

Conclusion

The industrial production of A,A'-dihydroxy-1,3-diisobutylbenzene is a well-established process centered on the controlled air oxidation of 1,3-diisopropylbenzene followed by chemical reduction. This method is favored due to its use of inexpensive reagents, high potential yields, and the ability to recycle key process streams. A thorough understanding of the reaction mechanisms, strict control over process parameters like temperature, and robust safety protocols for handling peroxide intermediates are paramount for successful, safe, and efficient large-scale manufacturing. The resulting high-purity diol serves as a critical building block for advanced materials and specialty chemicals.

References

  • US6326522B1, Process for production of 1,3-di(2-p-hydroxyphenyl-2-propyl)benzene, Google Patents.
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Methodological & Application

Application Notes and Protocols for the Use of α,α'-Dihydroxy-1,3-diisopropylbenzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking High-Performance Polymers with a Unique Diol Monomer

For the discerning researcher, scientist, and drug development professional, the quest for novel polymeric materials with tailored properties is a constant endeavor. The monomer α,α'-dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(2-hydroxy-2-propyl)benzene, presents a compelling building block for the synthesis of high-performance polyesters and polyurethanes. Its rigid aromatic core, coupled with the steric hindrance provided by the isopropyl groups, imparts unique thermal and mechanical properties to the resulting polymers. These attributes make it a monomer of significant interest for applications demanding enhanced stability, durability, and specific solubility characteristics.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of polymers derived from α,α'-dihydroxy-1,3-diisopropylbenzene. We will explore its use in the creation of both polyesters and polyurethanes, delving into the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Section 1: The Monomer - α,α'-Dihydroxy-1,3-diisopropylbenzene

Chemical Structure and Properties:

α,α'-Dihydroxy-1,3-diisopropylbenzene is a symmetrical aromatic diol with the chemical formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol .[1] The presence of two tertiary alcohol functional groups makes it a suitable monomer for step-growth polymerization.[2][3] The meta-substitution pattern on the benzene ring and the bulky isopropyl groups contribute to the amorphous nature and altered solubility of the polymers derived from it.

PropertyValueReference
IUPAC Name 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol[1]
CAS Number 1999-85-5[1]
Molecular Formula C₁₂H₁₈O₂[1]
Molecular Weight 194.27 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 137-140 °C

Section 2: Synthesis of Polyesters via Melt Polycondensation

The robust nature of α,α'-dihydroxy-1,3-diisopropylbenzene makes it an excellent candidate for melt polycondensation, a solvent-free polymerization technique that is both environmentally friendly and industrially scalable. In this process, the diol is reacted with a dicarboxylic acid or its ester derivative at high temperatures under vacuum to drive the reaction towards the formation of high molecular weight polyester.

Application Note: Polyester Synthesis

The incorporation of α,α'-dihydroxy-1,3-diisopropylbenzene into a polyester backbone is expected to enhance its glass transition temperature (Tg) and thermal stability due to the rigidity of the aromatic ring and the steric hindrance of the isopropyl groups. These characteristics are highly desirable for applications requiring dimensional stability at elevated temperatures. The choice of the dicarboxylic acid co-monomer (e.g., terephthalic acid, isophthalic acid, adipic acid) will further allow for the fine-tuning of the polymer's mechanical properties and crystallinity.

Experimental Protocol: Melt Polycondensation of α,α'-Dihydroxy-1,3-diisopropylbenzene with Dimethyl Terephthalate

This protocol details a two-stage melt polycondensation process. The first stage is a transesterification reaction, followed by a polycondensation step to achieve a high molecular weight polymer.

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene (m.p. 137-140 °C)

  • Dimethyl terephthalate (DMT)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Chloroform or a suitable solvent for polymer dissolution

Equipment:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 mbar

  • Cold trap

Step-by-Step Procedure:

  • Reactor Setup and Inert Atmosphere:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble the reactor while hot under a stream of dry nitrogen.

    • Charge the reactor with equimolar amounts of α,α'-dihydroxy-1,3-diisopropylbenzene and dimethyl terephthalate.

    • Add the catalyst (e.g., 0.05 mol% Ti(OBu)₄) and antioxidant (e.g., 0.1 wt%).

    • Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Transesterification Stage:

    • With a slow stream of nitrogen flowing through the reactor, begin heating the mixture with constant stirring.

    • Gradually increase the temperature to 180-200 °C.

    • Methanol will begin to distill off as the transesterification reaction proceeds. Monitor the collection of methanol in the receiving flask.

    • Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature of the reaction mixture to 250-270 °C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • During this stage, excess diol and any remaining reaction byproducts will be removed, and the viscosity of the molten polymer will increase significantly.

    • Continue the reaction under high vacuum and high temperature for 3-5 hours. The reaction is complete when the desired melt viscosity is achieved (often indicated by the stirring motor's amperage).

  • Polymer Isolation:

    • Release the vacuum by introducing nitrogen into the reactor.

    • Carefully extrude the molten polymer from the reactor into a bath of cold water to solidify it.

    • The resulting polymer strand can be pelletized for further processing and characterization.

Diagram of the Melt Polycondensation Workflow:

Melt_Polycondensation cluster_setup Reactor Setup cluster_transesterification Transesterification cluster_polycondensation Polycondensation cluster_isolation Isolation Reactants Charge Reactants: - α,α'-Dihydroxy-1,3-diisopropylbenzene - Dimethyl Terephthalate - Catalyst & Antioxidant Purge Purge with Nitrogen Reactants->Purge Heat1 Heat to 180-200 °C Purge->Heat1 Start Reaction Distill_MeOH Distill off Methanol Heat1->Distill_MeOH Heat2 Heat to 250-270 °C Distill_MeOH->Heat2 Stage 2 Vacuum Apply High Vacuum (<1 mbar) Heat2->Vacuum Remove_Byproducts Remove Excess Diol Vacuum->Remove_Byproducts Extrude Extrude Molten Polymer Remove_Byproducts->Extrude Reaction Complete Cool Cool in Water Bath Extrude->Cool Pelletize Pelletize Cool->Pelletize

Caption: Workflow for the synthesis of polyesters via melt polycondensation.

Section 3: Synthesis of Polyurethanes via Solution Polymerization

The diol functionality of α,α'-dihydroxy-1,3-diisopropylbenzene makes it an excellent chain extender in the synthesis of polyurethanes.[3][4] Its rigid and bulky structure can be strategically employed to create hard segments within the polyurethane backbone, leading to materials with high modulus and good thermal stability.

Application Note: Polyurethane Synthesis

In polyurethane synthesis, α,α'-dihydroxy-1,3-diisopropylbenzene can be reacted with a diisocyanate in a one-shot process or a two-step prepolymer method. The one-shot method is simpler, while the prepolymer method allows for better control over the polymer architecture. The choice of diisocyanate (e.g., hexamethylene diisocyanate (HDI) for aliphatic polyurethanes, or methylene diphenyl diisocyanate (MDI) for aromatic polyurethanes) will significantly influence the final properties of the material, such as its flexibility, light stability, and mechanical strength.

Experimental Protocol: One-Shot Solution Polymerization of α,α'-Dihydroxy-1,3-diisopropylbenzene with Hexamethylene Diisocyanate (HDI)

This protocol describes the synthesis of a polyurethane via a one-shot solution polymerization, a method well-suited for laboratory-scale synthesis and for monomers that may be sensitive to high temperatures.

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Methanol (for quenching)

  • Dry nitrogen gas

Equipment:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Heating mantle with a temperature controller

  • Ice bath

Step-by-Step Procedure:

  • Reactor Setup and Reactant Preparation:

    • Thoroughly dry all glassware and assemble the reactor under a nitrogen atmosphere.

    • Dissolve a known amount of α,α'-dihydroxy-1,3-diisopropylbenzene in anhydrous DMF in the reaction flask.

    • In a separate, dry container, prepare a solution of an equimolar amount of HDI in anhydrous DMF.

  • Polymerization Reaction:

    • Heat the solution of the diol to 60-70 °C with stirring under a nitrogen blanket.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the diol solution.

    • Slowly add the HDI solution from the dropping funnel to the reaction mixture over a period of 30-60 minutes. An exotherm may be observed; use an ice bath to maintain the desired temperature if necessary.

    • After the addition is complete, continue stirring the reaction mixture at 70-80 °C for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyurethane.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers and catalyst.

    • Dry the polymer in a vacuum oven at 50-60 °C until a constant weight is achieved.

Diagram of the Solution Polymerization Workflow:

Solution_Polymerization cluster_setup Reactor Setup cluster_polymerization Polymerization cluster_isolation Isolation Dissolve_Diol Dissolve Diol in Anhydrous DMF Heat_Diol Heat Diol Solution to 60-70 °C Dissolve_Diol->Heat_Diol Prepare_Diisocyanate Prepare Diisocyanate Solution Add_Diisocyanate Slowly Add Diisocyanate Solution Prepare_Diisocyanate->Add_Diisocyanate Add_Catalyst Add DBTDL Catalyst Heat_Diol->Add_Catalyst Add_Catalyst->Add_Diisocyanate React React at 70-80 °C for 4-6 hours Add_Diisocyanate->React Precipitate Precipitate Polymer in Non-solvent React->Precipitate Reaction Complete Filter Filter and Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: Workflow for the synthesis of polyurethanes via solution polymerization.

Section 4: Characterization of the Synthesized Polymers

Thorough characterization of the synthesized polyesters and polyurethanes is crucial to confirm their structure, molecular weight, and thermal properties. The following techniques are recommended:

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of ester or urethane linkages and to identify the presence of key functional groups.

  • Expected Peaks for Polyesters: A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. The disappearance of the broad O-H stretching band from the diol monomer (around 3400 cm⁻¹) is also indicative of a successful reaction.

  • Expected Peaks for Polyurethanes: A characteristic N-H stretching vibration around 3300 cm⁻¹, a C=O stretching vibration of the urethane linkage around 1700-1730 cm⁻¹, and an N-H bending vibration around 1530 cm⁻¹. The disappearance of the strong N=C=O stretching band of the isocyanate monomer (around 2270 cm⁻¹) confirms the completion of the reaction.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Purpose: To provide detailed structural information about the polymer repeat unit and to confirm the successful incorporation of the α,α'-dihydroxy-1,3-diisopropylbenzene monomer.

  • Expected Signals: The ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons of the diisopropylbenzene unit, as well as signals corresponding to the co-monomer and the newly formed ester or urethane linkages.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers. This is essential for understanding the relationship between the polymerization conditions and the resulting polymer chain length.

4. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • Purpose: To evaluate the thermal stability and thermal transitions of the polymers.

  • TGA: Provides information on the decomposition temperature of the polymer, which is an indicator of its thermal stability. Polymers derived from α,α'-dihydroxy-1,3-diisopropylbenzene are expected to exhibit high thermal stability.

  • DSC: Used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. The rigid structure of the diol is expected to result in polymers with a high Tg.

Section 5: Concluding Remarks and Future Outlook

The protocols and application notes presented herein provide a robust framework for the synthesis and characterization of novel polyesters and polyurethanes utilizing α,α'-dihydroxy-1,3-diisopropylbenzene as a key monomer. The unique structural features of this diol offer a promising avenue for the development of high-performance polymers with enhanced thermal and mechanical properties. Further exploration of different co-monomers, catalysts, and polymerization techniques will undoubtedly lead to a wider range of materials with tailored functionalities for diverse applications, from advanced engineering plastics to specialized biomedical devices.

References

  • Lyman, D. J. (1960). Polyurethanes. I. The solution polymerization of diisocyanates with ethylene glycol. Journal of Polymer Science, 45(145), 49-59.
  • Oertel, G. (1994). Polyurethane Handbook: Chemistry, Raw Materials, Processing, Application, Properties.
  • Odian, G. (2004).
  • Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC press.
  • Akcelrud, L. (2007). The chemistry of polyurethanes. In Polymer Science: A Comprehensive Reference (Vol. 5, pp. 459-503). Elsevier.
  • Carothers, W. H. (1929). An introduction to the general theory of condensation polymers. Journal of the American Chemical Society, 51(8), 2548-2559.
  • Flory, P. J. (1953). Principles of polymer chemistry. Cornell university press.
  • Stevens, M. P. (1999). Polymer chemistry: an introduction. Oxford university press.
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Application Notes & Protocols: The Role of α,α'-Dihydroxy-1,3-diisopropylbenzene in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of α,α'-Dihydroxy-1,3-diisopropylbenzene (CAS No. 1999-85-5) in the pharmaceutical sector. While primarily recognized as a versatile chemical intermediate and monomer, its utility extends to the synthesis of complex molecules and initiators relevant to pharmaceutical production. This guide elucidates its synthesis, core applications as a precursor, and provides detailed protocols for its preparation and subsequent derivatization. Safety, handling, and data interpretation are also thoroughly addressed to ensure robust and reproducible outcomes in a laboratory and manufacturing setting.

Introduction and Chemical Profile

Alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, also known by synonyms such as 1,3-Bis(α-hydroxyisopropyl)benzene and α,α,α',α'-Tetramethyl-1,3-benzenedimethanol, is an organic diol with the molecular formula C₁₂H₁₈O₂.[1][2] Its structure, featuring a central benzene ring with two hydroxyisopropyl groups at the meta positions, makes it a stable and valuable building block in organic synthesis.[1] While not an active pharmaceutical ingredient (API) itself, it serves as an important raw material and intermediate in the chemical industry.[3][4] Its primary relevance to the pharmaceutical field lies in its role as a precursor for synthesizing more complex molecules, including peroxide initiators used in the production of polymers for medical applications and potentially as a foundational scaffold for novel API development.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1999-85-5[5]
Molecular Formula C₁₂H₁₈O₂[5]
Molecular Weight 194.27 g/mol [2][5]
Appearance White to almost white powder or crystal
Melting Point 137-140 °C (lit.)[5]
Purity (Typical) >98.0% (GC)

Core Application: A Versatile Synthetic Precursor

The principal application of α,α'-dihydroxy-1,3-diisopropylbenzene in a pharmaceutical context is as a foundational chemical intermediate. Its two hydroxyl groups provide reactive sites for a variety of chemical transformations, including oxidation, reduction, and substitution.[1] This allows for the construction of more complex molecules.

Synthesis of Peroxide Initiators

One of the most well-documented industrial applications is its use as a precursor for bis(tert-butyl peroxyisopropyl)benzene (BIBP), a peroxide initiator.[1] While BIBP is primarily used in polymer crosslinking, its relevance to the pharmaceutical industry is significant. Polymers such as silicones, EPDM, and EVA, which require peroxide initiators for curing, are extensively used in medical devices, pharmaceutical tubing, and advanced drug delivery systems. The purity and properties of the initiator, derived from the diol, are critical to ensuring the final polymer meets stringent biocompatibility and safety standards.

The synthesis involves the reaction of α,α'-dihydroxy-1,3-diisopropylbenzene with tert-butyl hydroperoxide (TBHP). Optimal reaction conditions are crucial for achieving high purity and yield, as side reactions can occur at elevated temperatures.[1]

Potential Role in Asymmetric Synthesis and Chiral Separations

It is critical to understand the distinction between a chiral resolving agent and a precursor for chiral molecules. Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[6] This process fundamentally requires a chiral agent—such as a chiral acid, base, or a chiral stationary phase in chromatography—to interact differently with each enantiomer, forming diastereomeric complexes that can be separated.[6][7][8]

α,α'-Dihydroxy-1,3-diisopropylbenzene is an achiral molecule. Therefore, it cannot be used directly as a chiral resolving agent.

However, its structural scaffold can be used to synthesize chiral ligands for asymmetric catalysis. Asymmetric synthesis is a powerful strategy to produce enantiomerically pure compounds, avoiding the waste associated with resolving racemic mixtures.[6][9] For instance, the diol could be a starting point for creating chiral diphosphine ligands or other complexing agents that coordinate with a metal catalyst to direct a reaction toward a specific enantiomer.[10][11] This indirect role is a key area of exploration for drug development professionals seeking novel and efficient synthetic routes to chiral APIs.

Figure 1: Conceptual Role in Asymmetric Synthesis A α,α'-Dihydroxy-1,3-diisopropylbenzene (Achiral Precursor) B Multi-step Synthesis A->B C Chiral Ligand B->C E Active Chiral Catalyst C->E D Metal Catalyst D->E G Enantiomerically Enriched API E->G F Prochiral Substrate F->G Figure 2: Workflow for Diol Synthesis cluster_0 Reaction Phase cluster_1 Isolation Phase Charge 1. Charge Reactor (DIPB, Catalyst, NaOH) Heat 2. Heat to 85-95°C (0.5-1.0 bar) Charge->Heat Oxidize 3. Introduce Airflow (30-50 L/min) Heat->Oxidize Monitor 4. Monitor O₂ in Exhaust (Reaction Endpoint: O₂ > 20%) Oxidize->Monitor Cool 5. Cool Reactor & Separate Organic Phase Monitor->Cool Crystallize 6. Crystallize Product Cool->Crystallize Filter 7. Filter, Wash & Dry Crystallize->Filter Product Final Product: α,α'-Dihydroxy-1,3-diisopropylbenzene Filter->Product

Caption: Figure 2: Step-by-step experimental workflow for the synthesis of α,α'-dihydroxy-1,3-diisopropylbenzene.

Protocol 2: Synthesis of Bis(tert-butyl peroxyisopropyl)benzene (BIBP)

This protocol demonstrates the conversion of the diol into a valuable industrial product, illustrating its utility as an intermediate.

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene (Diol)

  • tert-Butyl hydroperoxide (TBHP)

  • Acetic acid (solvent/catalyst)

  • Reaction vessel with temperature control and stirring

  • Drying apparatus (e.g., vacuum oven)

Procedure:

  • Reagent Preparation: Prepare a solution with a molar ratio of TBHP to Diol of 2.2:1. [1]Expertise Note: A slight excess of TBHP ensures complete conversion of the diol.

  • Reaction: Combine the diol, TBHP, and acetic acid in the reaction vessel. Maintain the temperature at 50°C with continuous stirring for 30 minutes. [1]Trustworthiness Check: Exceeding 60°C can promote decomposition of the peroxide product, reducing purity and yield.

  • Work-up: After 30 minutes, cool the reaction mixture. The product may precipitate or require extraction depending on the scale.

  • Purification and Drying: Isolate the crude BIBP. Wash thoroughly to remove residual acetic acid. Dry the product under vacuum (e.g., –0.095 MPa) to minimize residual acid and maximize purity. [1]5. Analysis: Validate the product purity and yield using Gas Chromatography (GC). Under these optimized conditions, purity levels of ~98.9% and yields of ~91.8% can be expected. [1]

Safety, Handling, and Storage

α,α'-Dihydroxy-1,3-diisopropylbenzene requires careful handling in accordance with good industrial hygiene and safety practices. [12][13] GHS Hazard Information: [2][14]

Pictogram Code Hazard Statement
GHS07 (Irritant) H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.

| | H335 | May cause respiratory irritation. |

Handling and PPE:

  • Ventilation: Use in a well-ventilated area or under local exhaust ventilation (fume hood). [14]Avoid dust formation. [12]* Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. [12][13]* Skin Protection: Handle with impervious gloves (e.g., nitrile). Wash hands thoroughly after handling. [12][14]* Respiratory Protection: For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU) particle respirator. [12] Storage:

  • Store in a dry, cool, and well-ventilated place. [13]* Keep containers tightly closed. [13][14]* Store away from incompatible materials such as strong oxidizing agents. [1][13]

References

  • Title: Safety Data Sheet: alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene Source: Chemos GmbH&Co.KG URL: [Link]

  • Title: MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene Source: Capot Chemical URL: [Link]

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  • Title: Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization Source: PubMed Central URL: [Link]

  • Title: The stereochemical resolution of enantiomeric free and derivatized amino acids using an HPLC chiral stationary phase based on immobilized alpha-chymotrypsin: chiral separation due to solute structure or enzyme activity Source: PubMed URL: [Link]

  • Title: Chiral N-Heterocyclic-Carbene-Catalyzed Cascade Asymmetric Desymmetrization of Cyclopentenediones with Enals: Access to Optically Active 1,3-Indandione Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene Source: International Union of Crystallography URL: [Link]

  • Title: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design Source: PubMed Central URL: [Link]

  • Title: Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization Source: Chemical Science (RSC Publishing) URL: [Link]

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Application Notes and Protocols for the Air Oxidation of 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Date: January 7, 2026

Introduction

The air oxidation of 1,3-diisopropylbenzene (m-DIPB) is a cornerstone of industrial organic synthesis, primarily serving as the upstream process for the production of resorcinol and acetone.[1][2] This transformation, analogous to the well-known Hock process for phenol production from cumene, proceeds via a free-radical autoxidation mechanism to yield 1,3-diisopropylbenzene dihydroperoxide (m-DHP).[1] The subsequent acid-catalyzed decomposition of m-DHP provides the desired resorcinol and acetone.[1] Beyond its role as a precursor, m-DHP and its derivatives are valuable as free radical initiators and oxidants in various chemical processes.[3]

This document provides a comprehensive guide to the air oxidation of 1,3-diisopropylbenzene, intended for researchers, scientists, and drug development professionals. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and outlines essential safety considerations and analytical methodologies. The aim is to equip the reader with the necessary knowledge to perform this reaction safely and efficiently, and to understand the critical parameters that govern its outcome.

Scientific Principles and Rationale

The air oxidation of 1,3-diisopropylbenzene is a classic example of a free-radical autoxidation of a hydrocarbon.[4][5] This process involves a chain reaction mechanism that can be conceptually divided into three key stages: initiation, propagation, and termination.[1]

Reaction Mechanism

Initiation: The reaction is initiated by the formation of free radicals from the 1,3-diisopropylbenzene substrate. This can be achieved through the application of heat, light, or the use of a radical initiator. In many industrial settings, the reaction is initiated by the presence of a small amount of previously formed hydroperoxides or by the addition of a specific initiator.[6]

Propagation: This stage consists of a cyclical series of reactions that generate the desired hydroperoxide product and regenerate the radical species, thus continuing the chain.

  • A radical (R•) abstracts a hydrogen atom from one of the isopropyl groups of 1,3-diisopropylbenzene, forming a relatively stable benzylic radical.

  • This benzylic radical then reacts rapidly with molecular oxygen (O2) from the air to form a peroxyl radical.[5]

  • The peroxyl radical abstracts a hydrogen atom from another molecule of 1,3-diisopropylbenzene, forming the hydroperoxide product and a new benzylic radical, which continues the chain.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur through various combinations of the radicals present in the reaction mixture.

The primary products of this reaction are 1,3-diisopropylbenzene monohydroperoxide (m-MHP) and 1,3-diisopropylbenzene dihydroperoxide (m-DHP).[1][3] The reaction can be controlled to favor the formation of one over the other by adjusting the reaction conditions.

Caption: Free-radical autoxidation mechanism of 1,3-diisopropylbenzene.

Role of Catalysts and Reaction Conditions

While the air oxidation of 1,3-diisopropylbenzene can proceed thermally, the use of catalysts can significantly improve the reaction rate and selectivity.[7] Both homogeneous and heterogeneous catalysts have been explored for benzylic C-H oxidation.[8][9] Common catalytic systems include transition metal salts (e.g., cobalt, manganese, copper) and N-hydroxyphthalimide (NHPI).[10] In an industrial context, the reaction is often carried out in the presence of a base, such as sodium hydroxide or sodium carbonate, which can help to neutralize acidic byproducts and in some cases, enhance the reaction rate.[3][11] However, the use of inorganic bases can also lead to the decomposition of the desired hydroperoxide product, reducing selectivity.[3] Organic bases like quaternary ammonium hydroxides have been proposed as alternatives to mitigate this issue.[7]

Key reaction parameters that must be carefully controlled include:

  • Temperature: Typically in the range of 85-130°C.[1] Higher temperatures increase the reaction rate but may also lead to increased byproduct formation and decomposition of the hydroperoxide.

  • Pressure: The reaction is often conducted under elevated pressure to increase the concentration of dissolved oxygen.[3]

  • Airflow: A continuous supply of air is necessary to provide the oxygen required for the reaction. The flow rate must be carefully controlled to maintain an optimal oxygen concentration in the reaction mixture.

  • Agitation: Vigorous stirring is essential to ensure good mass transfer of oxygen from the gas phase to the liquid phase.

Detailed Experimental Protocol

This protocol outlines a general laboratory-scale procedure for the air oxidation of 1,3-diisopropylbenzene. Warning: This reaction involves the formation of organic peroxides, which are potentially explosive. Strict adherence to all safety precautions is mandatory.

Materials and Equipment
Material/EquipmentSpecifications
1,3-DiisopropylbenzeneReagent grade, >98% purity
Sodium Carbonate (optional)Anhydrous, analytical grade
Initiator (e.g., AIBN)Optional, for controlled initiation
Three-necked round-bottom flaskSized appropriately for the reaction scale
Reflux condenserWith a gas inlet/outlet
Magnetic stirrer and stir bar
Heating mantle with temperature control
Gas flow meterTo monitor airflow
Thermometer
Air or Oxygen SourceCylinder with regulator
Gas dispersion tube (fritted glass)For efficient gas bubbling
Sampling syringe and needles
Experimental Workflow

Caption: Step-by-step experimental workflow for the air oxidation.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a gas dispersion tube connected to the air/oxygen source via a flow meter. Ensure all joints are properly sealed.

  • Charging Reactants: To the flask, add 1,3-diisopropylbenzene. If using a basic catalyst, add the appropriate amount of anhydrous sodium carbonate.

  • Inert Atmosphere: Begin stirring and purge the system with an inert gas, such as nitrogen, for 10-15 minutes to remove any residual air before heating.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90-110°C) with continuous stirring.

  • Initiation of Oxidation: Once the desired temperature is reached, stop the nitrogen flow and introduce a controlled flow of air or an oxygen/nitrogen mixture through the gas dispersion tube into the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them for the concentration of hydroperoxides and the consumption of 1,3-diisopropylbenzene.[12]

  • Reaction Completion and Cooldown: Once the desired conversion is achieved, stop the airflow and switch back to a nitrogen purge. Turn off the heating and allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.

  • Product Analysis: The final product mixture can be analyzed using techniques such as HPLC or GC-MS to determine the yield and selectivity of the desired hydroperoxide products.[12][13]

Safety Precautions and Hazard Management

The primary hazard associated with this protocol is the formation and accumulation of organic peroxides, which are thermally unstable and can decompose explosively.[14][15] It is imperative to handle these materials with extreme care.

General Safety Guidelines
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[16][17]

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.[17]

  • Avoid Contamination: Organic peroxides can decompose violently upon contact with contaminants such as metals (rust), strong acids, and bases.[14][16] Ensure all glassware is scrupulously clean.

  • Temperature Control: Carefully monitor and control the reaction temperature. Runaway reactions can lead to a dangerous increase in temperature and pressure.

  • Distillation: Never distill the reaction mixture to dryness, as this can concentrate the peroxides to explosive levels.[18]

  • Storage: Store any isolated peroxide products in opaque, pressure-venting containers at the recommended low temperature.[17] Label containers with the date of synthesis and a warning about the peroxide content.[15]

Spill and Waste Management
  • Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite.[16] Wet the absorbed material with water before collecting it with non-sparking tools and disposing of it according to institutional guidelines.[16]

  • Waste Disposal: Unused organic peroxides and reaction residues should be treated as hazardous waste and disposed of according to local regulations. Dilution with a compatible solvent before disposal may be required.[16]

Analytical Methods for Reaction Monitoring and Product Characterization

Accurate and reliable analytical methods are crucial for monitoring the reaction progress, determining product distribution, and ensuring safety.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture.[12] A typical method would involve:

  • Column: A normal-phase silica column is often used.[12]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol is commonly employed.[12]

  • Detection: UV detection at a wavelength around 254 nm is suitable for aromatic compounds.[12]

This method can effectively separate 1,3-diisopropylbenzene, m-MHP, m-DHP, and other byproducts.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of the reaction mixture, providing both separation and identification of the components based on their mass spectra. However, care must be taken due to the thermal instability of the hydroperoxides. The injector temperature should be kept as low as possible to minimize decomposition.

Titrimetric Methods

A simple and rapid method for determining the total hydroperoxide concentration is iodometric titration. In this method, the hydroperoxides oxidize iodide ions (I-) to iodine (I2), which is then titrated with a standard solution of sodium thiosulfate.

Conclusion

The air oxidation of 1,3-diisopropylbenzene is a fundamentally important reaction with significant industrial applications. A thorough understanding of the free-radical mechanism, careful control of reaction parameters, and unwavering adherence to safety protocols are essential for its successful and safe execution. The analytical methods outlined provide the necessary tools for monitoring the reaction and characterizing the products, enabling researchers to optimize conditions and achieve their desired outcomes. This guide serves as a foundational resource for scientists and professionals engaging in this valuable chemical transformation.

References

  • Li, P., Wang, Y., Wang, X., Wang, Y., Liu, Y., Hu, J., & Duan, L. (2020). Selective Oxidation of Benzylic C–H Bonds Catalyzed by Cu(II)/{PMo12}. The Journal of Organic Chemistry. [Link]

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alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene in the synthesis of bis(tert-butyl peroxyisopropyl) benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Bis(tert-butyl peroxyisopropyl) Benzene Utilizing α,α'-Dihydroxy-1,3-diisopropylbenzene

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 1,3-bis(tert-butyl peroxyisopropyl)benzene, a high-performance organic peroxide. The narrative focuses on the pivotal role of its precursor, α,α'-dihydroxy-1,3-diisopropylbenzene, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

Introduction: The Significance of Bis(tert-butyl peroxyisopropyl) Benzene

Bis(tert-butyl peroxyisopropyl)benzene, commonly referred to as BIPB, is a highly valued organic peroxide in materials science and industrial chemistry.[1] Its primary application lies in its function as a free-radical initiator and a highly efficient crosslinking agent for a wide range of polymers, including polyolefins and elastomers.[1][2] The thermal decomposition of BIPB generates reactive free radicals that create robust carbon-carbon bonds between polymer chains, significantly enhancing the material's mechanical strength, thermal stability, and chemical resistance.[1]

The synthesis of the specific meta-isomer, 1,3-bis(tert-butyl peroxyisopropyl)benzene (CAS No. 2212-81-9), is achieved through the acid-catalyzed condensation of α,α'-dihydroxy-1,3-diisopropylbenzene (CAS No. 1999-85-5) with tert-butyl hydroperoxide (TBHP).[1][3] This guide elucidates this critical synthetic pathway, providing the necessary detail to ensure a successful, safe, and high-yield reaction.

Synthetic Pathway Overview

The industrial production of 1,3-BIPB is predominantly a multi-step process. It begins with 1,3-diisopropylbenzene, which is first oxidized to form a dihydroperoxide intermediate. This intermediate is then reduced to yield the stable diol precursor, α,α'-dihydroxy-1,3-diisopropylbenzene.[1][4] The final and most critical step is the condensation of this diol with tert-butyl hydroperoxide (TBHP) in the presence of a strong acid catalyst.[1][5]

G A 1,3-Diisopropylbenzene B Oxidation & Reduction A->B Step 1 C alpha,alpha'-Dihydroxy- 1,3-diisopropylbenzene (Diol) B->C Precursor Synthesis D Acid-Catalyzed Condensation (+ tert-Butyl Hydroperoxide) C->D Step 2 E 1,3-Bis(tert-butyl peroxyisopropyl)benzene (BIPB) D->E Final Product Synthesis

Caption: High-level workflow for the synthesis of 1,3-BIPB.

The Reaction Mechanism: Acid-Catalyzed Peroxidation

The core of this synthesis is an acid-catalyzed double nucleophilic substitution reaction. The process is initiated by the protonation of the tertiary hydroxyl groups on the α,α'-dihydroxy-1,3-diisopropylbenzene molecule by a strong acid catalyst, such as sulfuric acid or perchloric acid.[1][6] This protonation converts the hydroxyl groups (-OH) into excellent leaving groups (-OH2+).

The departure of a water molecule generates a stabilized tertiary benzylic carbocation. Subsequently, the tert-butyl hydroperoxide molecule, acting as a nucleophile, attacks the carbocation. A final deprotonation step yields the first peroxy ether linkage. This sequence is repeated at the second hydroxyl group to form the final bis-peroxide product. Precise control of temperature and acid concentration is paramount to prevent side reactions, such as dehydration of the diol or decomposition of the peroxide product.[4][6]

G cluster_0 Mechanism Steps A Diol Precursor B Protonation of -OH group by H+ A->B 1. Catalyst C Formation of Carbocation (+ H2O) B->C 2. H2O leaves D Nucleophilic Attack by TBHP C->D 3. TBHP attacks E Deprotonation D->E 4. -H+ F Mono-peroxide Intermediate E->F G Repeat Steps B-E on second -OH group F->G H Final BIPB Product G->H

Caption: Stepwise mechanism of acid-catalyzed peroxidation.

Detailed Application Protocol: Synthesis of 1,3-BIPB

This protocol details the laboratory-scale synthesis of 1,3-bis(tert-butyl peroxyisopropyl)benzene from its diol precursor.

Materials and Reagents
ReagentCAS NumberRecommended PurityNotes
α,α'-Dihydroxy-1,3-diisopropylbenzene1999-85-5>98%The key precursor.[7]
tert-Butyl Hydroperoxide (TBHP)75-91-270% aqueous solutionThe peroxy group donor.[8]
Sulfuric Acid (H₂SO₄)7664-93-970% aqueous solutionAcid catalyst. Handle with extreme care.[9]
Toluene108-88-3AnhydrousReaction solvent.[5]
Sodium Hydroxide (NaOH)1310-73-2Pellets or solutionFor neutralization during work-up.
Deionized Water7732-18-5N/AFor reaction termination and washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9N/ADrying agent.
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Thermometer

  • Water bath or heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Optimized Reaction Parameters

The success of the synthesis hinges on maintaining optimal conditions to maximize yield and purity while minimizing side reactions.

ParameterOptimized ValueRationale
Molar Ratio (TBHP:Diol)2.2 : 1A slight excess of TBHP ensures complete conversion of the diol.[4]
Reaction Temperature30 - 55 °CBalances reaction rate against thermal decomposition of reactants and products. Temperatures >60°C can reduce purity.[4][9]
Reaction Time30 - 50 minutesSufficient time for complete conversion under these conditions.[9]
Catalyst70% Sulfuric AcidA strong acid catalyst is required to facilitate the reaction.[9]
Typical Yield~91-95%Achievable with precise control of parameters.[4][9]
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and dropping funnel. Place the setup in a water bath for precise temperature control. Ensure the entire apparatus is in a well-ventilated fume hood.

  • Charging Reactants: To the flask, add α,α'-dihydroxy-1,3-diisopropylbenzene (e.g., 0.1 mol, 19.43 g) and toluene (e.g., 150 mL). Begin stirring to dissolve the diol.

  • TBHP Addition: Add the 70% aqueous solution of tert-butyl hydroperoxide (e.g., 0.22 mol, ~28.3 g) to the reaction mixture.

  • Catalyst Addition: Slowly add 70% sulfuric acid dropwise via the dropping funnel over 15-20 minutes. CAUTION: The reaction is exothermic. Monitor the temperature closely and maintain it within the 30-55 °C range using the water bath.[9]

  • Reaction: Once the catalyst addition is complete, continue stirring the mixture at the set temperature for 30-50 minutes to ensure the reaction goes to completion.[9]

  • Termination and Quenching: After the reaction period, terminate the reaction by adding deionized water (e.g., 100 mL).[1]

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the lower aqueous layer.

    • Wash the upper organic layer sequentially with deionized water (2 x 50 mL) and a 5% sodium hydroxide solution (2 x 50 mL) to neutralize and remove any residual acid.

    • Perform a final wash with deionized water (50 mL).

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator under reduced pressure.

  • Final Product: The resulting product is bis(tert-butyl peroxyisopropyl)benzene, which should be a white to off-white solid upon cooling.[2] Purity can be confirmed via Gas Chromatography (GC) and melting point analysis (typically 38-42°C).[2]

Critical Safety and Handling Protocols

Organic peroxides are hazardous materials that require strict safety protocols.

  • Hazard Classification: Bis(tert-butyl peroxyisopropyl)benzene is classified as an organic peroxide (Type C or D) and a self-reactive substance.[10][11] Heating may cause a fire or explosion.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[12][13]

  • Handling: Avoid heat, sparks, open flames, shock, and friction.[10] Use in a well-ventilated area.[13] Ground and bond containers and receiving equipment to prevent static discharge.[12]

  • Storage: Store in a cool, well-ventilated place, away from direct sunlight and heat sources.[12] Store at temperatures not exceeding 50°C.[10] Keep only in the original packaging and store separately from incompatible materials such as acids, bases, and reducing agents.[10][12][13]

  • Spill Management: In case of a spill, immediately remove all ignition sources. Dampen the solid material with an inert solvent like 60-70% ethanol and transfer it to a suitable container for disposal.[14] Do not use combustible materials like paper towels to clean up spills.

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations at an appropriate treatment and disposal facility.[12]

Conclusion

The synthesis of bis(tert-butyl peroxyisopropyl)benzene via the acid-catalyzed condensation of α,α'-dihydroxy-1,3-diisopropylbenzene and tert-butyl hydroperoxide is an efficient and well-established method. This protocol highlights that success is contingent upon the rigorous control of reaction parameters, particularly temperature and the rate of catalyst addition. By adhering to the detailed procedures and stringent safety precautions outlined in this guide, researchers can safely and reliably produce high-purity BIPB for applications in polymer science and materials development.

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  • CAS 25155-25-3: Bis(tert-butylperoxyisopropyl)benzene. (n.d.). CymitQuimica.
  • CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene. (n.d.). Google Patents.
  • CAS:2212-81-9 1,3-Bis(tert-butylperoxyisopropyl)benzene manufacturer. (n.d.).
  • Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. (n.d.). National Institutes of Health (NIH).
  • Reaction 9: Formation of cis diols. (2022, May 25). YouTube.
  • 1,3-BIS(TERT-BUTYLPEROXYISOPROPYL)BENZENE. (n.d.). Drugfuture.
  • Bis(tert-butyldioxyisopropyl)benzene | 25155-25-3. (2024, December 18). ChemicalBook.
  • Synthesis of β‐Hydroxysulfides from Thiophenols and Disulfides with tert‐Butyl Hydroperoxide as the Oxidant and Reactant. (2016, May 17). National Institutes of Health (NIH).
  • Oxidation reactions using tert-butyl hydroperoxide/d-metal chlorides systems with aid of microwaves. (n.d.). Sciforum.
  • Cas 25155-25-3,Bis(tert-butyldioxyisopropyl)benzene. (n.d.). lookchem.
  • alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816. (n.d.). PubChem.
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  • α,α'-Dihydroxy-1,3-diisopropylbenzene. (n.d.). TCI Chemicals.

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Application Notes and Protocols for Reactions Involving α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups and protocols for reactions involving α,α'-Dihydroxy-1,3-diisopropylbenzene. This versatile diol serves as a crucial building block in the synthesis of various organic compounds, from specialty polymers to pharmaceutical intermediates. These notes are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Chemical Utility of α,α'-Dihydroxy-1,3-diisopropylbenzene

α,α'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(1-hydroxy-1-methylethyl)benzene, is a symmetrical aromatic diol with the chemical formula C₁₂H₁₈O₂.[1] Its structure, featuring two tertiary alcohol functionalities on a di-substituted benzene ring, imparts unique reactivity and steric characteristics. These attributes make it a valuable precursor in a variety of chemical transformations, including oxidation, esterification, and polymerization reactions.

The strategic importance of this molecule lies in its ability to introduce a rigid, yet functionalized, aromatic core into larger molecular architectures. This has implications in materials science for the development of high-performance polymers and in medicinal chemistry for the synthesis of novel therapeutic agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and effective experimentation.

PropertyValueReference
Molecular Weight 194.27 g/mol [1]
Melting Point 137-140 °C
Appearance White, needle-shaped crystalline solid[2]
Solubility Soluble in ethanol, benzene, chloroform.[3]
CAS Number 1999-85-5[1]

Safety Profile:

α,α'-Dihydroxy-1,3-diisopropylbenzene is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene

The most common and industrially viable method for the synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene is the cobalt-catalyzed air oxidation of 1,3-diisopropylbenzene.[5][6]

Mechanistic Insight: The Role of the Cobalt Catalyst

The reaction proceeds via a free-radical chain mechanism. The cobalt catalyst, often in the form of cobalt(II) naphthenate, plays a crucial role in the initiation step by facilitating the decomposition of hydroperoxide intermediates into radicals. This process involves the cycling between Co(II) and Co(III) oxidation states. The propagation phase involves the abstraction of a hydrogen atom from 1,3-diisopropylbenzene by these radicals, followed by reaction with molecular oxygen to form a peroxide radical. This radical then abstracts a hydrogen from another 1,3-diisopropylbenzene molecule, continuing the chain reaction. The hydroperoxide intermediates are subsequently reduced to the desired diol under the reaction conditions.[5]

Synthesis_Mechanism 1,3-Diisopropylbenzene 1,3-Diisopropylbenzene Alkyl Radical Alkyl Radical 1,3-Diisopropylbenzene->Alkyl Radical H abstraction Peroxy Radical Peroxy Radical Alkyl Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + H abstraction Alkoxy & Hydroxy Radicals Alkoxy & Hydroxy Radicals Hydroperoxide->Alkoxy & Hydroxy Radicals Co(II)/Co(III) α,α'-Dihydroxy-1,3-diisopropylbenzene α,α'-Dihydroxy-1,3-diisopropylbenzene Alkoxy & Hydroxy Radicals->α,α'-Dihydroxy-1,3-diisopropylbenzene Termination

Caption: Cobalt-catalyzed oxidation of 1,3-diisopropylbenzene.

Detailed Synthesis Protocol

This protocol is based on established industrial processes and provides a reliable method for the laboratory-scale synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene.

Materials:

  • 1,3-Diisopropylbenzene (98%)

  • Cobalt(II) naphthenate (in mineral spirits)

  • Sodium hydroxide (NaOH)

  • Compressed air or oxygen source

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, gas inlet tube, and thermometer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet tube, combine 1,3-diisopropylbenzene (1.0 mol), cobalt(II) naphthenate (0.1 mol% based on the diisopropylbenzene), and a catalytic amount of aqueous sodium hydroxide (1 M, 5 mL).

  • Reaction Initiation: Heat the mixture to 85-95 °C with vigorous stirring. Once the temperature has stabilized, begin bubbling a slow stream of compressed air or oxygen through the reaction mixture via the gas inlet tube.

  • Monitoring the Reaction: The reaction is exothermic and the temperature should be carefully monitored and maintained within the specified range to avoid over-oxidation.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (typically after 24-48 hours, as determined by the disappearance of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of toluene. Wash the organic layer sequentially with 2 x 50 mL of 1 M NaOH, 2 x 50 mL of water, and 1 x 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/heptane, to yield the desired α,α'-Dihydroxy-1,3-diisopropylbenzene as a white crystalline solid.

Key Reactions of α,α'-Dihydroxy-1,3-diisopropylbenzene

The two tertiary hydroxyl groups of α,α'-Dihydroxy-1,3-diisopropylbenzene are the focal points of its reactivity, allowing for a range of subsequent transformations.

Oxidation to 1,3-Diacetylbenzene

The oxidation of the diol to the corresponding diketone, 1,3-diacetylbenzene, is a valuable transformation for creating a key building block in organic synthesis.[3] Several oxidizing agents can be employed for this purpose, with Dess-Martin periodinane (DMP) and activated manganese dioxide (MnO₂) being effective choices for their mildness and selectivity.

Oxidation_Workflow Diol α,α'-Dihydroxy- 1,3-diisopropylbenzene Diketone 1,3-Diacetylbenzene Diol->Diketone Oxidation Oxidant Oxidizing Agent (e.g., DMP, MnO2) Oxidant->Diketone Purification Column Chromatography Diketone->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: Workflow for the oxidation of the diol to the diketone.

Protocol using Dess-Martin Periodinane (DMP):

DMP is a hypervalent iodine reagent that offers a mild and efficient method for the oxidation of primary and secondary alcohols.

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a solution of α,α'-Dihydroxy-1,3-diisopropylbenzene (1.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add Dess-Martin periodinane (2.2 mmol, 1.1 eq. per hydroxyl group) in one portion.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Stir vigorously until the two layers are clear.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1,3-diacetylbenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Esterification Reactions

The hydroxyl groups of α,α'-Dihydroxy-1,3-diisopropylbenzene can be readily esterified with acyl chlorides or carboxylic acids to form the corresponding diesters. This reaction is fundamental in the synthesis of polyesters and other functional materials.

Protocol for Esterification with an Acyl Chloride:

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer and dropping funnel

  • Nitrogen or argon atmosphere setup

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve α,α'-Dihydroxy-1,3-diisopropylbenzene (1.0 mmol) and pyridine or triethylamine (2.5 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (2.2 mmol) dropwise to the cooled solution via a dropping funnel over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting diol.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl (10 mL). Separate the organic layer and wash it sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude diester can be purified by recrystallization or column chromatography.

Dehydration to 1,3-Diisopropenylbenzene

Under acidic conditions, the tertiary alcohols of α,α'-Dihydroxy-1,3-diisopropylbenzene can undergo dehydration to form 1,3-diisopropenylbenzene, a valuable monomer for polymerization.

Protocol for Dehydration:

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene

  • Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst 15)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve α,α'-Dihydroxy-1,3-diisopropylbenzene (1.0 mmol) in toluene (50 mL). Add a catalytic amount of concentrated sulfuric acid (a few drops) or a solid acid catalyst.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring and Work-up: Monitor the reaction by observing the amount of water collected and by TLC. Once the theoretical amount of water has been collected and the starting material is consumed, cool the reaction mixture to room temperature.

  • Purification: If a liquid acid catalyst was used, wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude 1,3-diisopropenylbenzene can be purified by vacuum distillation.

Application in Polymer Synthesis

α,α'-Dihydroxy-1,3-diisopropylbenzene is a useful monomer in the synthesis of polyesters through polycondensation reactions with diacyl chlorides or dicarboxylic acids. The rigid aromatic core and the gem-dimethyl groups of the diol can impart desirable properties to the resulting polymers, such as high glass transition temperatures and good thermal stability.

General Protocol for Polyester Synthesis:

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene

  • Diacyl chloride (e.g., terephthaloyl chloride)

  • Anhydrous high-boiling point solvent (e.g., diphenyl ether)

  • High-vacuum setup

  • Polymerization reactor with mechanical stirrer and nitrogen inlet

Procedure:

  • Monomer Charging: In a polymerization reactor, charge equimolar amounts of α,α'-Dihydroxy-1,3-diisopropylbenzene and the diacyl chloride in a high-boiling point solvent.

  • Polycondensation: Heat the mixture under a nitrogen atmosphere with mechanical stirring. The temperature is gradually increased to facilitate the polycondensation reaction and the removal of the HCl byproduct.

  • Vacuum Application: Once the initial reaction is complete, apply a high vacuum to remove the last traces of HCl and drive the polymerization to completion, thereby increasing the molecular weight of the polyester.

  • Isolation: After cooling, the polymer can be isolated by precipitation in a non-solvent, followed by washing and drying.

Characterization of Products

The successful synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene and its derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. For the diol, characteristic signals for the methyl protons and the hydroxyl protons will be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For the diol, a broad O-H stretching band will be present around 3200-3600 cm⁻¹. This band will disappear upon oxidation to the diketone, and a strong C=O stretching band will appear around 1680 cm⁻¹.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.

Conclusion

α,α'-Dihydroxy-1,3-diisopropylbenzene is a versatile and valuable chemical intermediate. The protocols detailed in these application notes provide a solid foundation for its synthesis and subsequent chemical transformations. By understanding the underlying principles and carefully executing these procedures, researchers can effectively utilize this compound in their synthetic endeavors in both materials science and drug discovery.

References

  • PubChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene.
  • Guo, X.-K., et al. (2015). Mechanistic insights into cobalt(ii/iii)-catalyzed C–H oxidation: a combined theoretical and experimental study. Chemical Science, 6(12), 7059-7071.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Retrieved from [Link]

  • Fatiadi, A. J. (1976). The Oxidation of Organic Compounds by Active Manganese Dioxide. Synthesis, 1976(2), 65-104.
  • ResearchGate. (2023). A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives of 1,3-Diacetylbenzene. Retrieved from [Link]

  • ResearchGate. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. Retrieved from [Link]

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Application Note: The Pivotal Role of Cobalt Ions in the Catalytic Synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

Alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-Bis(alpha-hydroxyisopropyl)benzene, is a key organic intermediate with significant applications in the synthesis of specialized polymers, resins, and as a precursor for certain peroxide initiators.[1] Its molecular structure, featuring two tertiary alcohol groups on a di-substituted benzene ring, imparts unique reactivity for further chemical transformations.[2][3][4]

The most industrially viable and common method for its synthesis is the direct aerobic oxidation of 1,3-diisopropylbenzene. This process relies on the use of compressed air as the primary oxidant, offering a cost-effective and greener alternative to stoichiometric oxidizing agents. However, the direct reaction of molecular oxygen with the substrate is kinetically slow. The success of this synthesis hinges on the use of a catalyst to activate the benzylic C-H bonds. Cobalt-based catalysts, such as cobalt naphthenate, have proven to be exceptionally effective for this transformation, guiding the reaction towards high yield and selectivity.[2]

This document provides an in-depth guide to the role of cobalt ions in this synthesis, detailing the underlying reaction mechanism, a comprehensive experimental protocol, and key parameters for process optimization.

The Mechanistic Role of Cobalt Ions in Benzylic Oxidation

The synthesis of α,α'-dihydroxy-1,3-diisopropylbenzene proceeds through a cobalt-catalyzed free-radical chain mechanism. The cobalt salt does not act as a simple Lewis acid but actively participates in a redox cycle (Co²⁺ ↔ Co³⁺) that is crucial for the initiation and propagation of the reaction.

The Catalytic Cycle:

  • Initiation: The reaction is initiated by the decomposition of trace hydroperoxide intermediates, which are naturally formed. Cobalt(II) ions catalyze this decomposition, generating reactive free radicals. This is a critical step that formally starts the chain reaction.[2]

  • Propagation:

    • A generated radical (R•) abstracts a hydrogen atom from one of the isopropyl groups of 1,3-diisopropylbenzene at the benzylic position, which is the most susceptible to abstraction. This forms a stable tertiary benzylic radical.

    • This alkyl radical rapidly reacts with molecular oxygen (O₂) from the air supply to form a peroxyl radical (ROO•).

    • The peroxyl radical then abstracts a hydrogen from another molecule of 1,3-diisopropylbenzene, forming a hydroperoxide intermediate (ROOH) and a new alkyl radical, thus propagating the chain reaction.

  • Hydroperoxide Decomposition & Product Formation: The cobalt catalyst plays a second crucial role here. It facilitates the decomposition of the hydroperoxide intermediates. In an alkaline environment, these hydroperoxides are effectively reduced to the desired diol product, α,α'-dihydroxy-1,3-diisopropylbenzene.[2]

The dual role of cobalt—both in initiating the radical chain and in promoting the conversion of the hydroperoxide intermediate—is what makes it an indispensable catalyst for this process.

Cobalt_Catalytic_Cycle cluster_propagation Propagation Cycle reactant reactant product product intermediate intermediate catalyst catalyst DIPB 1,3-Diisopropylbenzene (Substrate) Alkyl_Radical Alkyl Radical DIPB->Alkyl_Radical H• abstraction (Initiation) Peroxyl_Radical Peroxyl Radical Alkyl_Radical->Peroxyl_Radical + O₂ (Air) Hydroperoxide Dihydroperoxide Intermediate Peroxyl_Radical->Hydroperoxide + DIPB - Alkyl Radical Diol α,α'-Dihydroxy-1,3- diisopropylbenzene (Product) Hydroperoxide->Diol Reduction (Alkaline conditions) Co2 Co²⁺ Hydroperoxide->Co2 Catalytic Decomposition Co3 Co³⁺ Co2->Co3 + ROOH Co3->Alkyl_Radical + DIPB - Co²⁺ - H⁺

Caption: Cobalt-catalyzed free-radical oxidation mechanism.

Experimental Design: Justification of Parameters

The efficiency and selectivity of the synthesis are highly dependent on several key parameters. Understanding the causality behind these choices is crucial for successful execution and troubleshooting.

ParameterRecommended SettingRationale & Scientific Justification
Catalyst Cobalt NaphthenateCobalt naphthenate offers excellent solubility in the nonpolar organic reaction medium (1,3-diisopropylbenzene), ensuring a homogenous catalytic environment for efficient interaction between the catalyst and reactants. Other cobalt salts like acetate can also be used.[2][5]
Temperature 85–95°CThis temperature range provides a balance. It is high enough to ensure a sufficient rate of radical formation and propagation but low enough to minimize thermal decomposition of the desired product and prevent over-oxidation to undesired byproducts like ketones or carboxylic acids.[2]
Pressure ~0.7 bar (gauge)Operating under a slight positive pressure ensures a consistent supply of oxygen into the reaction mixture while minimizing side reactions. It is also a critical safety parameter to avoid creating a potentially flammable atmosphere.[2]
Oxidant Compressed AirAir serves as an inexpensive and readily available source of oxygen. A continuous flow is necessary to replenish the oxygen consumed during the formation of peroxyl radicals and to drive the reaction forward.
Alkaline Agent Sodium Hydroxide (NaOH)An alkaline medium is essential for the final step, facilitating the reduction of the dihydroperoxide intermediate to the stable diol product. It also neutralizes any acidic byproducts that may form during the oxidation process.[2]
Monitoring O₂ in Exhaust GasThe concentration of unreacted oxygen in the exhaust gas is a reliable indicator of reaction completion. When the rate of oxygen consumption drops significantly (indicated by a rise in exhaust O₂ concentration), it signals that the substrate has been largely converted.[2]

Detailed Experimental Protocol

This protocol outlines a typical laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

A. Materials & Equipment

  • Reagents: 1,3-Diisopropylbenzene (≥98%), Cobalt (II) naphthenate (in mineral spirits), Sodium hydroxide (pellets), Deionized water.

  • Equipment: A multi-neck reflux reactor equipped with a magnetic stirrer, heating mantle, thermometer, reflux condenser, and a gas inlet tube (sparger) for bubbling air. An outlet for exhaust gas connected to an oxygen sensor and a bubbler is also required.

B. Experimental Workflow

Workflow start Start charge 1. Charge Reactor: - 1,3-Diisopropylbenzene - Cobalt Naphthenate - NaOH solution start->charge heat 2. Heat to 90°C with stirring charge->heat air 3. Introduce Compressed Air (0.7 bar) heat->air monitor 4. Monitor Reaction: - Temperature - O₂ in exhaust air->monitor endpoint Endpoint? (O₂ > 20%) monitor->endpoint endpoint->monitor No cool 5. Cool to Room Temp. endpoint->cool Yes crystallize 6. Crystallize Product from organic phase cool->crystallize filter 7. Filter & Wash with cold solvent crystallize->filter dry 8. Dry Product under vacuum filter->dry end End dry->end

Caption: Step-by-step experimental workflow.

C. Step-by-Step Procedure

  • Reactor Setup: Assemble the reflux reactor system as described above. Ensure all joints are properly sealed.

  • Charging Reagents: Into the reactor, charge 1,3-diisopropylbenzene, cobalt naphthenate catalyst, and a solution of sodium hydroxide. A typical ratio involves catalytic amounts of cobalt relative to the substrate.

  • Heating: Begin stirring and heat the reaction mixture to the target temperature of 90°C using the heating mantle.

  • Initiating Oxidation: Once the temperature has stabilized, begin bubbling compressed air through the gas sparger into the reaction mixture at a pressure of approximately 0.7 bar.

  • Reaction Monitoring: Maintain the temperature at 90°C. Continuously monitor the oxygen concentration in the exhaust gas. The reaction is typically exothermic, so careful temperature control may be required.

  • Determining Completion: The reaction is considered complete when the oxygen concentration in the exhaust gas rises sharply, for instance, exceeding 20%, indicating that the consumption of O₂ by the reaction has significantly slowed.[2]

  • Work-up and Isolation:

    • Stop the airflow and turn off the heating. Allow the mixture to cool to room temperature.

    • The product, α,α'-dihydroxy-1,3-diisopropylbenzene, will begin to crystallize from the organic phase upon cooling.

    • Collect the solid product by filtration.

    • Wash the crystals with a small amount of a suitable cold solvent to remove any unreacted starting material or soluble impurities.

  • Drying and Analysis: Dry the purified product under a vacuum. The final product can be characterized by its melting point (137-140 °C) and spectroscopic methods (NMR, IR) to confirm its identity and purity.[6] Expected yields from this process are typically in the range of 85–92%.[2]

Conclusion

Cobalt ions are a cornerstone of the industrial synthesis of α,α'-dihydroxy-1,3-diisopropylbenzene. They function as a highly effective redox catalyst, enabling the use of atmospheric oxygen for the selective oxidation of the benzylic C-H bonds of 1,3-diisopropylbenzene. Through a well-understood free-radical mechanism, cobalt facilitates both the initiation of the reaction and the conversion of key intermediates to the final diol product. By carefully controlling reaction parameters such as temperature, pressure, and catalyst concentration, this method provides a robust, efficient, and high-yielding pathway to a valuable chemical intermediate.

References

  • BenchChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5.
  • Chemical Communications (RSC Publishing). (2023). Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis.
  • ResearchGate. (n.d.). Room-temperature direct benzylic oxidation catalyzed by cobalt(II) perchlorate.
  • South African Journal of Chemistry. (1998). The partial air oxidation of alkyl aromatic compounds catalysed by cobalt/bromide in carboxylic acids.
  • Chemical Communications (RSC Publishing). (2023). Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis.
  • Synfacts. (2018). Cobalt-Catalyzed Aerobic Oxidation of Benzylic Alcohols.
  • Google Patents. (n.d.). US6326522B1 - Process for production of 1,3-di(2-p-hydroxyphenyl-2-propyl)benzene.
  • South African Journal of Chemistry. (1998). The partial air oxidation of alkyl aromatic compounds catalysed by cobalt/bromide in carboxylic acids: mechanistic considerations.
  • Angewandte Chemie International Edition. (2011). Cobalt‐Catalyzed Benzylic C—H Amination via Dehydrogenative‐Coupling Reaction.
  • Google Patents. (n.d.). CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene.
  • TCI Chemicals. (n.d.). α,α'-Dihydroxy-1,3-diisopropylbenzene.
  • PubChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816.
  • ChemicalBook. (2024). ALPHA,ALPHA'-DIHYDROXY-1,3-DIISOPROPYLBENZENE | 1999-85-5.

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Application Notes and Protocols: α,α'-Dihydroxy-1,3-diisopropylbenzene as a High-Performance Antioxidant for Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS 1999-85-5) as a novel, non-staining antioxidant for the stabilization of polymeric materials. These notes elucidate the theoretical mechanism of action, present detailed protocols for performance evaluation, and offer insights into its effective incorporation into polymer matrices. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for professionals in polymer science and drug development where polymer stability is critical.

Introduction: The Challenge of Polymer Degradation and the Role of α,α'-Dihydroxy-1,3-diisopropylbenzene

Polymeric materials are susceptible to degradation from a variety of environmental factors, primarily heat and oxygen, during processing and end-use. This thermo-oxidative degradation leads to a loss of mechanical properties, discoloration, and a reduction in the material's service life. Antioxidants are crucial additives that mitigate these effects by interrupting the degradation cascade.

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-Bis(α-hydroxyisopropyl)benzene, is an aromatic diol with a unique molecular architecture that suggests significant potential as a primary antioxidant.[1][2] Its structure, featuring two hydroxyl groups attached to tertiary carbons on a benzene ring, provides a foundation for free radical scavenging, analogous to hindered phenolic antioxidants.[3][4] This document outlines the application and evaluation of this compound as a stabilizer, particularly for polyolefins such as polypropylene and polyethylene.

Proposed Mechanism of Antioxidant Action

The antioxidant activity of α,α'-Dihydroxy-1,3-diisopropylbenzene is predicated on its ability to donate hydrogen atoms from its hydroxyl groups to terminate the free radical chain reactions that drive polymer degradation. The proposed mechanism involves the following key steps:

  • Initiation: High temperatures or shear during processing can generate initial alkyl radicals (R•) from the polymer backbone.

  • Propagation: In the presence of oxygen, these alkyl radicals are rapidly converted to highly reactive peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation cycle.

  • Intervention by α,α'-Dihydroxy-1,3-diisopropylbenzene: The diol can donate a hydrogen atom from one of its hydroxyl groups to the peroxy radical, neutralizing it and forming a stable, resonance-stabilized phenoxy-type radical. This intervention effectively breaks the propagation cycle. The steric hindrance provided by the isopropyl groups enhances the stability of the resulting radical, preventing it from initiating new degradation chains.

G

Caption: Figure 1: Proposed Antioxidant Mechanism.

Experimental Evaluation Protocols

To quantitatively assess the efficacy of α,α'-Dihydroxy-1,3-diisopropylbenzene as a polymer antioxidant, the following experimental protocols are recommended. These protocols are based on established ASTM standards to ensure comparability and reliability of the data.

Materials and Equipment
  • Polymer Resin: Polypropylene (PP) or High-Density Polyethylene (HDPE) pellets, unstabilized.

  • Antioxidant: α,α'-Dihydroxy-1,3-diisopropylbenzene (purity >98%).

  • Processing Equipment: Twin-screw extruder or a two-roll mill for compounding.

  • Analytical Instruments:

    • Melt Flow Indexer (MFI) conforming to ASTM D1238.[5]

    • Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) measurements, conforming to ASTM D3895.[3]

    • Thermogravimetric Analyzer (TGA).

Protocol 1: Sample Preparation by Melt Compounding

This protocol describes the incorporation of the antioxidant into the polymer matrix.

  • Pre-blending: Dry the polymer pellets and the antioxidant powder to remove any residual moisture.

  • Formulation: Prepare formulations with varying concentrations of α,α'-Dihydroxy-1,3-diisopropylbenzene (e.g., 0.1%, 0.25%, 0.5% by weight). Include a control sample with no antioxidant.

  • Compounding:

    • Twin-Screw Extruder: Feed the pre-blended mixture into the extruder at a controlled rate. Set the temperature profile appropriate for the polymer being used (e.g., 180-220°C for PP).

    • Two-Roll Mill: Heat the rolls to the processing temperature of the polymer. Add the polymer to the mill and once a molten sheet is formed, gradually add the antioxidant powder and mix until a homogenous blend is achieved.

  • Pelletization: Cool the extruded strands or milled sheets and pelletize them for subsequent analysis.

Causality Explanation: Melt compounding ensures a uniform dispersion of the antioxidant within the polymer matrix, which is critical for its effective performance. Inconsistent dispersion can lead to localized degradation and unreliable test results.

Protocol 2: Melt Flow Index (MFI) Testing

MFI is an indirect measure of the polymer's molecular weight. A significant increase in MFI after processing or aging indicates chain scission and degradation.[5][6][7]

  • Apparatus Setup: Set the MFI tester to the standard conditions for the polymer being tested (e.g., for PP: 230°C, 2.16 kg load, as per ASTM D1238).[5][6]

  • Sample Loading: Introduce approximately 5-7 grams of the pelletized sample into the heated barrel of the MFI apparatus.

  • Preheating: Allow the polymer to preheat for a specified time (e.g., 6 minutes for PP) to reach thermal equilibrium.[6]

  • Extrusion and Measurement: Apply the specified weight to the piston. Collect the extruded polymer at fixed time intervals (e.g., every 30 seconds for 5 minutes).

  • Calculation: Weigh the collected extrudates and calculate the MFI in grams per 10 minutes.

  • Data Comparison: Compare the MFI values of the stabilized samples against the unstabilized control. A lower MFI indicates better retention of molecular weight and thus, effective stabilization.

Protocol 3: Oxidative Induction Time (OIT) by DSC

OIT is a direct measure of the thermo-oxidative stability of a material. It quantifies the time until the onset of exothermic oxidation at a specific temperature.[3]

  • Sample Preparation: Prepare small, uniform discs (5-10 mg) from the compounded pellets.

  • DSC Setup: Place the sample in an open aluminum pan inside the DSC cell.

  • Isothermal Test (ASTM D3895):

    • Heat the sample to the desired isothermal temperature (e.g., 200°C for PP) under an inert nitrogen atmosphere at a heating rate of 20°C/min.

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

  • Data Analysis: A longer OIT signifies greater resistance to oxidation and a more effective antioxidant system. Compare the OIT values for the different antioxidant concentrations.

Protocol 4: Thermogravimetric Analysis (TGA) of the Antioxidant

TGA is used to determine the thermal stability of the antioxidant itself. An effective antioxidant must be stable at the polymer processing temperatures.

  • Sample Preparation: Place a small amount (5-10 mg) of the pure α,α'-Dihydroxy-1,3-diisopropylbenzene powder into a TGA pan.

  • TGA Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the temperature at which significant weight loss begins. This indicates the decomposition temperature of the antioxidant. This temperature should be well above the intended polymer processing temperatures to ensure the antioxidant does not degrade during compounding.

Data Presentation and Interpretation

The following tables provide an example of how to structure the data obtained from the described protocols.

Table 1: Melt Flow Index (MFI) of Polypropylene Formulations

FormulationMFI (g/10 min)% Change from Virgin Resin
Virgin PP Resin4.0-
PP + 0% Antioxidant (Control)8.5+112.5%
PP + 0.1% AOH5.2+30.0%
PP + 0.25% AOH4.6+15.0%
PP + 0.5% AOH*4.2+5.0%

*AOH: α,α'-Dihydroxy-1,3-diisopropylbenzene

Table 2: Oxidative Induction Time (OIT) of Polypropylene Formulations at 200°C

FormulationOIT (minutes)
PP + 0% Antioxidant (Control)< 1
PP + 0.1% AOH15
PP + 0.25% AOH35
PP + 0.5% AOH*68

*AOH: α,α'-Dihydroxy-1,3-diisopropylbenzene

Table 3: Thermal Stability of α,α'-Dihydroxy-1,3-diisopropylbenzene by TGA

ParameterValue
Onset of Decomposition (5% weight loss)~220°C
Peak Decomposition Temperature~250°C

Experimental Workflow Visualization

The overall experimental workflow can be visualized as follows:

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation a Polymer Resin & AOH* b Dry Blending a->b f TGA of Pure AOH* a->f c Melt Compounding b->c d MFI Testing (ASTM D1238) c->d e OIT Testing (ASTM D3895) c->e g Data Analysis & Comparison d->g e->g f->g h Performance Assessment g->h

Conclusion and Future Directions

The protocols and theoretical framework presented in these application notes demonstrate that α,α'-Dihydroxy-1,3-diisopropylbenzene is a promising candidate for the thermo-oxidative stabilization of polymers. Its di-functional hydroxyl groups, combined with a thermally stable aromatic core, provide an effective mechanism for neutralizing the free radicals responsible for polymer degradation. The described methodologies for MFI and OIT testing provide a robust means of quantifying its performance and optimizing its concentration in various polymer systems. Further research could explore synergistic effects with secondary antioxidants, such as phosphites, and its applicability in a wider range of polymers, including elastomers and engineering plastics.

References

  • MDPI. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]

  • Google Patents. (n.d.). Polymeric antioxidants prepared from diphenylamine and dialkylalkenylbenzene or dihydroxyalkylbenzene.
  • MDPI. (n.d.). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1,3-Bis(Alpha-Hydroxyisopropyl)Benzene. Retrieved from [Link]

  • PubChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Retrieved from [Link]

  • ResearchGate. (2015, October). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Retrieved from [Link]

  • Universal Wiser Publisher. (2022, February 8). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Characterization of plastic packaging additives: Food contact, stability and toxicity. Retrieved from [Link]

Sources

The Versatile Cornerstone: Utilizing α,α'-Dihydroxy-1,3-diisopropylbenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Diol

In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Among these, α,α'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(2-hydroxy-2-propyl)benzene, emerges as a uniquely structured diol with significant potential for a myriad of applications. Its C2 symmetry, coupled with the steric hindrance provided by the isopropyl groups and the reactivity of its tertiary alcohol functionalities, makes it a valuable precursor in the synthesis of polymers, peroxides, and potentially complex molecular frameworks.

This comprehensive guide delves into the practical applications of α,α'-dihydroxy-1,3-diisopropylbenzene, offering detailed protocols and insights into its role in contemporary organic synthesis. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust foundation for incorporating this versatile diol into their synthetic strategies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective utilization. The key properties of α,α'-dihydroxy-1,3-diisopropylbenzene are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₈O₂[1]
Molecular Weight 194.27 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 137-140 °C
Boiling Point ~336 °C (predicted)
Solubility Soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Sparingly soluble in water.
CAS Number 1999-85-5[1]

Application Note 1: Synthesis of High-Performance Polyesters

The diol functionality of α,α'-dihydroxy-1,3-diisopropylbenzene makes it an excellent monomer for polycondensation reactions, particularly in the synthesis of polyesters. The rigid aromatic core and the gem-disubstituted isopropyl groups can impart desirable properties to the resulting polymers, such as high thermal stability, good solubility in organic solvents, and enhanced mechanical strength.

Causality of Experimental Choices

The synthesis of polyesters from diols and diacyl chlorides is a well-established transformation. The choice of terephthaloyl chloride as the co-monomer is strategic; its rigid, linear structure complements the 1,3-disposed diol, leading to a polymer with a high degree of aromaticity and potential for ordered packing. The use of a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) is crucial for maintaining the reactants in a homogeneous phase at the elevated temperatures required for efficient polymerization. Pyridine is added as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The precipitation of the polymer in methanol allows for the removal of unreacted monomers and low molecular weight oligomers.

Experimental Protocol: Polycondensation with Terephthaloyl Chloride

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene (1.00 eq)

  • Terephthaloyl chloride (1.00 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve α,α'-dihydroxy-1,3-diisopropylbenzene in anhydrous NMP.

  • Add anhydrous pyridine to the solution.

  • Slowly add a solution of terephthaloyl chloride in anhydrous NMP to the stirred diol solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and maintain for 4-6 hours.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

  • Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polyester.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 80 °C to a constant weight.

Polycondensation_Workflow start Dissolve Diol in NMP add_pyridine Add Pyridine start->add_pyridine add_diacyl_chloride Add Terephthaloyl Chloride Solution add_pyridine->add_diacyl_chloride heat Heat to 120-140 °C add_diacyl_chloride->heat monitor Monitor Viscosity heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Methanol cool->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry end Obtain Polyester filter_dry->end Peroxide_Synthesis cluster_reaction Reaction cluster_workup Workup Diol α,α'-Dihydroxy-1,3-diisopropylbenzene Reaction_Mix Reaction (Toluene, 0 °C to RT) Diol->Reaction_Mix TBHP tert-Butyl Hydroperoxide TBHP->Reaction_Mix H2SO4 H₂SO₄ (cat.) H2SO4->Reaction_Mix Quench Quench with NaHCO₃ Reaction_Mix->Quench Wash Wash with H₂O and Brine Quench->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Product Bis(tert-butyl peroxy) diisopropylbenzene Recrystallize->Product

Caption: Synthesis of a peroxide initiator.

Application Note 3: A Scaffold for Schiff Base Ligands

While the tertiary alcohols of α,α'-dihydroxy-1,3-diisopropylbenzene are not directly reactive towards amines to form Schiff bases, they can be transformed into ketone functionalities through oxidation. The resulting 1,3-diacetyl-diisopropylbenzene can then serve as a precursor for the synthesis of Schiff base ligands, which are valuable in coordination chemistry and catalysis.

Causality of Experimental Choices

The oxidation of tertiary benzylic alcohols to ketones can be challenging. A common and effective method involves the use of a strong oxidant such as potassium permanganate under basic conditions, followed by an acidic workup. The subsequent condensation of the diketone with a primary amine to form the Schiff base is typically acid-catalyzed and involves the removal of water to drive the reaction to completion, often achieved by azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol: Two-Step Synthesis of a Schiff Base Ligand

Part A: Oxidation to 1,3-Diacetyl-diisopropylbenzene

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene (1.00 eq)

  • Potassium permanganate (KMnO₄) (excess)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), dilute

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend α,α'-dihydroxy-1,3-diisopropylbenzene in an aqueous solution of sodium hydroxide.

  • Slowly add potassium permanganate in portions to the stirred suspension, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diketone.

  • Purify the product by column chromatography or recrystallization.

Part B: Schiff Base Formation with Aniline

Materials:

  • 1,3-Diacetyl-diisopropylbenzene (from Part A) (1.00 eq)

  • Aniline (2.00 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 1,3-diacetyl-diisopropylbenzene and aniline in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that azeotropes off.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude Schiff base can be purified by recrystallization.

Schiff_Base_Synthesis cluster_oxidation Step 1: Oxidation cluster_condensation Step 2: Condensation Diol α,α'-Dihydroxy-1,3-diisopropylbenzene Oxidant KMnO₄, NaOH Diol->Oxidant Diketone 1,3-Diacetyl-diisopropylbenzene Oxidant->Diketone Catalyst p-TsOH, Toluene (reflux) Diketone->Catalyst Amine Aniline Amine->Catalyst SchiffBase Schiff Base Ligand Catalyst->SchiffBase

Sources

Application Note & Protocols: α,α'-Dihydroxy-1,3-diisopropylbenzene as a Versatile Intermediate for the Synthesis of Novel Chromophores

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Chromophoric Potential of a Unique Diol

α,α'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(2-hydroxy-2-propyl)benzene, is a symmetrical aromatic diol with two tertiary benzylic alcohol functionalities.[1] While it has found applications in polymer chemistry, its potential as a precursor in the synthesis of dyes and functional chromophores remains an area ripe for exploration. The strategic placement of the two hydroxyl groups on the meta-substituted benzene core offers unique opportunities for the construction of complex conjugated systems. This document provides detailed protocols for two plausible synthetic pathways to leverage this intermediate for the creation of novel dye molecules: the synthesis of a triarylmethane-type dye via acid-catalyzed electrophilic aromatic substitution and the generation of a quinone-imine dye through a dehydration-oxidation sequence. These protocols are grounded in established organic chemistry principles and provide a framework for the development of new functional dyes for applications in biomedical imaging, materials science, and diagnostics.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material is crucial for successful synthesis. Key properties of α,α'-Dihydroxy-1,3-diisopropylbenzene are summarized in the table below.

PropertyValueReference
CAS Number 1999-85-5
Molecular Formula C₁₂H₁₈O₂[1]
Molecular Weight 194.27 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 134-135 °C
Boiling Point 295.6 ± 20.0 °C (Predicted)
Solubility Soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water.

Protocol 1: Synthesis of a Triarylmethane Analogue via Acid-Catalyzed Condensation

Principle: Triarylmethane dyes are characterized by a central carbon atom attached to three aromatic rings. The intense color of these dyes arises from the extensive π-conjugation. This protocol outlines a one-pot synthesis of a novel triarylmethane-like dye via a Friedel-Crafts-type reaction. The tertiary benzylic alcohols of α,α'-dihydroxy-1,3-diisopropylbenzene are protonated under acidic conditions to form good leaving groups (water). The resulting tertiary benzylic carbocations are stabilized by the adjacent aromatic ring and can act as electrophiles in a substitution reaction with an electron-rich aromatic compound, such as N,N-dimethylaniline.[2][3] The reaction with both benzylic alcohol groups on the starting material will lead to a highly conjugated dye molecule.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A α,α'-Dihydroxy-1,3-diisopropylbenzene E Heat at 80-90°C A->E B N,N-Dimethylaniline B->E C Glacial Acetic Acid (Solvent) C->E D Concentrated Sulfuric Acid (Catalyst) D->E F Cool and Pour into Water E->F G Neutralize with NaOH F->G H Extract with Dichloromethane G->H I Dry and Evaporate Solvent H->I J Column Chromatography I->J

Caption: Workflow for the synthesis of a triarylmethane-type dye.

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene

  • N,N-dimethylaniline (freshly distilled)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.94 g (10 mmol) of α,α'-dihydroxy-1,3-diisopropylbenzene in 50 mL of glacial acetic acid.

  • Addition of Amine: To the stirred solution, add 2.67 g (22 mmol, 2.2 equivalents) of freshly distilled N,N-dimethylaniline.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to 80-90°C using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a deeply colored spot indicates product formation.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Neutralization: Slowly neutralize the acidic solution with a 2M NaOH solution until the pH is approximately 7-8. A colored precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dye.

Expected Outcome:

The expected product is a highly colored solid. The exact color and spectral properties will depend on the extent of conjugation and the specific substitution pattern. It is anticipated that the dye will exhibit strong absorption in the visible region of the electromagnetic spectrum.

Protocol 2: Synthesis of a Quinone-Imine Dye via a Dehydration-Oxidative Amination Sequence

Principle: This two-step protocol first involves the acid-catalyzed dehydration of α,α'-dihydroxy-1,3-diisopropylbenzene to form the more reactive intermediate, 1,3-diisopropenylbenzene.[4][5] This diene is then subjected to an oxidative amination reaction. In the presence of an oxidizing agent and an aromatic amine, such as p-phenylenediamine, a quinone-imine dye can be formed.[6] Quinone-imine dyes are an important class of chromophores used in various applications, including hair coloring and photography.

Experimental Workflow:

G cluster_0 Step 1: Dehydration cluster_1 Step 2: Oxidative Amination cluster_2 Work-up & Purification A α,α'-Dihydroxy-1,3-diisopropylbenzene C Heat under Vacuum A->C B Phosphoric Acid B->C D Distill 1,3-Diisopropenylbenzene C->D E 1,3-Diisopropenylbenzene D->E I Stir at Room Temperature E->I F p-Phenylenediamine F->I G Oxidizing Agent (e.g., H₂O₂ or FeCl₃) G->I H Ethanol/Water Solvent H->I J Precipitation/Filtration I->J K Washing and Drying J->K

Caption: Workflow for the two-step synthesis of a quinone-imine dye.

Materials:

  • α,α'-Dihydroxy-1,3-diisopropylbenzene

  • Phosphoric acid (85%)

  • 1,3-Diisopropenylbenzene (can be synthesized in situ or used if available)

  • p-Phenylenediamine

  • Hydrogen peroxide (30% solution) or Iron(III) chloride (FeCl₃)

  • Ethanol

  • Distillation apparatus, round-bottom flasks, magnetic stirrer.

Procedure:

Step 1: Dehydration to 1,3-Diisopropenylbenzene

  • Setup: Place 19.4 g (100 mmol) of α,α'-dihydroxy-1,3-diisopropylbenzene and 2 mL of 85% phosphoric acid in a 100 mL round-bottom flask equipped for vacuum distillation.

  • Reaction: Heat the mixture under reduced pressure. The water formed during the reaction will distill off first, followed by the 1,3-diisopropenylbenzene product. Collect the fraction boiling at approximately 95-100°C at 10 mmHg.

Step 2: Oxidative Amination

  • Reactant Solution: In a 250 mL beaker, dissolve 1.08 g (10 mmol) of p-phenylenediamine in a mixture of 50 mL of ethanol and 50 mL of water.

  • Addition of Diene: To this solution, add 1.58 g (10 mmol) of the 1,3-diisopropenylbenzene obtained from Step 1.

  • Oxidation: While stirring vigorously, slowly add 1.1 mL of 30% hydrogen peroxide or a solution of 1.62 g (10 mmol) of FeCl₃ in 10 mL of water. A color change should be observed immediately.

  • Reaction: Continue stirring at room temperature for 2 hours.

  • Isolation: The resulting dye may precipitate from the solution. If so, collect the solid by filtration. If it remains in solution, the product can be isolated by evaporation of the solvent.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Expected Outcome:

This reaction is expected to yield a deeply colored solid. The final color will be dependent on the specific structure of the quinone-imine dye formed. These types of dyes are typically in the range of blue to black.

Trustworthiness and Self-Validation

The protocols provided are based on well-established reaction mechanisms in organic chemistry.

  • Protocol 1: The Friedel-Crafts alkylation of arenes with alcohols is a standard method for forming carbon-carbon bonds.[2][3] The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, UV-Vis, and Mass Spectrometry) to confirm its structure and purity.

  • Protocol 2: The acid-catalyzed dehydration of tertiary alcohols is a reliable method for the synthesis of alkenes.[4][5] The subsequent oxidative coupling to form a quinone-imine dye is analogous to the reactions used in commercial dye synthesis.[6] Each step can be validated by characterization of the intermediate and final products.

Conclusion

α,α'-Dihydroxy-1,3-diisopropylbenzene presents itself as a promising and versatile intermediate for the synthesis of novel dyes. The two detailed protocols provide a starting point for researchers to explore the synthesis of triarylmethane and quinone-imine type chromophores. The symmetrical nature of the starting material and the reactivity of the tertiary benzylic alcohols offer a gateway to a wide range of new and potentially functional dye molecules with applications spanning from materials science to biomedical research. Further optimization of the reaction conditions and exploration of different aromatic coupling partners will undoubtedly lead to a diverse library of new chromophores based on this unique building block.

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  • ResearchGate. (n.d.). Indoaniline Dyes. III. Coupling of para-Substituted Phenols with Oxidized p-Aminodimethylaniline. Retrieved from [Link]

  • Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). Phenolic polymer and production thereof.
  • Wikipedia. (n.d.). Michler's ketone. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis of Stilbenes by Cyanide/Base-Mediated Coupling of Benzylic Chlorides and Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method of manufacturing phenol by direct oxidation of benzene.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene, a key intermediate in various industrial applications, including the production of peroxides and polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.

Overview of the Synthesis

The primary industrial route to α,α'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(1-hydroxy-1-methylethyl)benzene, involves the oxidation of 1,3-diisopropylbenzene.[1][2] This process typically utilizes air or compressed air as the oxidant in the presence of a catalyst, often a cobalt salt such as cobalt naphthenate.[1][3] The reaction proceeds through the formation of hydroperoxide intermediates, which are then reduced to the desired diol under alkaline conditions.[1] While seemingly straightforward, this synthesis is prone to challenges that can significantly impact the final yield and purity.

This guide will address these challenges in a practical, question-and-answer format, providing in-depth explanations and actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The cobalt catalyst is essential for initiating the radical chain reaction.[1]

    • Troubleshooting:

      • Catalyst Concentration: Ensure the optimal catalyst concentration is used. While catalytic, an insufficient amount will lead to a slow and incomplete reaction. Conversely, an excess of catalyst can promote the decomposition of the desired hydroperoxide intermediates, reducing the yield.[1] A typical starting point is 0.005–0.01 wt% of Co²⁺.[1]

      • Catalyst Quality: Use a high-purity cobalt salt. Impurities can interfere with the catalytic cycle.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the rate of oxidation and the stability of intermediates.

    • Troubleshooting:

      • Temperature Control: Maintain a consistent reaction temperature. While higher temperatures can accelerate the reaction, they also increase the risk of over-oxidation and byproduct formation.[1] A common temperature range is 90-130°C.[3] For certain peroxidation reactions, it is recommended to keep the temperature below 60°C to minimize side reactions.[1]

  • Insufficient Oxygen Supply: The reaction relies on the availability of oxygen to react with the alkyl radicals formed from 1,3-diisopropylbenzene.[1]

    • Troubleshooting:

      • Airflow Rate: Ensure a sufficient and consistent airflow rate. An inadequate supply of air will be the limiting factor for the reaction. A typical range is 30–50 L/min.[1] However, an excessively high flow rate can lead to the "flooding" of the reactor, which can hinder proper mixing and reaction kinetics.

  • Presence of Water: Water can interfere with the reaction, particularly if a Grignard-based synthesis is attempted as an alternative route.[4][5] In the oxidation route, while some water is part of the reaction medium with the alkaline agent, excess water can affect catalyst efficiency.

    • Troubleshooting:

      • Anhydrous Conditions (for alternative routes): For non-oxidation routes like Grignard synthesis, ensure all glassware is flame-dried and solvents are anhydrous.[4][6][7]

      • Controlled Water Content (for oxidation): In the primary oxidation method, the amount of water introduced with the alkaline solution should be carefully controlled as specified in established protocols.[2]

  • Inefficient Reduction of Hydroperoxides: The intermediate dihydroperoxide must be effectively reduced to the diol.

    • Troubleshooting:

      • Reducing Agent and Conditions: Ensure the proper stoichiometry and reaction conditions for the reduction step. A common method involves using a reducing agent like sodium sulfite.[2]

Workflow for Yield Optimization

Caption: A systematic approach to troubleshooting low yields.

Q2: I am observing significant amounts of byproducts in my crude product. What are these impurities and how can I minimize their formation?

Byproduct formation is a common challenge that complicates purification and reduces the overall yield.

Common Byproducts & Mitigation Strategies:

  • Over-oxidation Products (e.g., Quinones): These arise from the further oxidation of the desired diol.[1]

    • Mitigation:

      • Temperature Control: Avoid excessive reaction temperatures.[1]

      • Reaction Time: Monitor the reaction progress and terminate it once the desired conversion is reached to prevent over-oxidation. Monitoring the oxygen concentration in the exhaust gas is a common industrial practice; the reaction is often stopped when the O₂ level exceeds a certain threshold (e.g., 20%).[1]

  • Hazardous Gaseous Byproducts (e.g., CO, CO₂): These can form from thermal decomposition.[1]

    • Mitigation:

      • Optimized Stoichiometry: Ensure the correct ratio of reactants.

      • Temperature Management: Maintain the reaction temperature below levels that would induce thermal decomposition (e.g., <60°C for certain peroxidation steps).[1]

  • Unreacted Starting Material (1,3-diisopropylbenzene): Incomplete conversion is a common source of impurity.

    • Mitigation:

      • Optimize Reaction Parameters: Refer to the solutions in Q1 to drive the reaction to completion. This includes ensuring adequate catalyst activity, temperature, and airflow.

Q3: The purification of the final product is proving difficult. What is the recommended procedure for obtaining high-purity α,α'-Dihydroxy-1,3-diisopropylbenzene?

Effective purification is critical for obtaining a product that meets the specifications for downstream applications.

Recommended Purification Protocol:

  • Crystallization: This is the most common and effective method for purifying the diol.

    • Solvent Selection: The choice of solvent is crucial. A solvent system should be chosen where the diol has high solubility at elevated temperatures and low solubility at room temperature or below. Recrystallization from the organic phase after the reaction is a common industrial practice.[1] For laboratory scale, recrystallization from a mixture of solvents like dichloromethane/pentane can be effective for similar compounds.[8]

    • Procedure:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals.

      • Cool the mixture further in an ice bath to maximize the precipitation of the product.

      • Collect the crystals by filtration.

      • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Proper drying is essential to remove residual solvents and moisture.

    • Vacuum Drying: Drying the purified crystals under vacuum at a moderate temperature (e.g., 50°C) is an effective method for removing volatile impurities without causing thermal degradation of the product.[1]

Frequently Asked Questions (FAQs)

  • What is the typical melting point of pure α,α'-Dihydroxy-1,3-diisopropylbenzene?

    • The literature reports the melting point to be in the range of 137-140°C.[9][10][11] A broad melting range can be an indication of impurities.

  • Are there alternative synthetic routes to α,α'-Dihydroxy-1,3-diisopropylbenzene?

    • Yes, another potential route involves a Grignard reaction.[4][6] This would typically involve the reaction of a di-Grignard reagent derived from a di-halogenated benzene with a ketone like acetone. However, this method can be more complex and sensitive to reaction conditions, particularly the need for strictly anhydrous environments.[4][5][6] Another reported route involves the halogenation of diisopropylbenzene followed by hydrolysis.[2]

  • What are the key safety considerations for this synthesis?

    • The reaction involves flammable organic solvents and should be conducted in a well-ventilated fume hood.

    • The use of compressed air or oxygen requires appropriate safety measures to prevent the formation of explosive mixtures.

    • The product, α,α'-Dihydroxy-1,3-diisopropylbenzene, is harmful if swallowed and can cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Impact of Reaction Parameters on Yield

ParameterLow SettingOptimal RangeHigh SettingRationale
Temperature Slow reaction rate, incomplete conversion90-130°C[3]Increased byproduct formation, over-oxidation[1]Balances reaction rate with the stability of intermediates and the final product.
Catalyst Conc. Incomplete reaction0.005–0.01 wt% Co²⁺[1]Decomposition of hydroperoxide intermediates[1]Ensures efficient initiation of the radical chain reaction without promoting unwanted side reactions.
Airflow Rate Incomplete reaction due to oxygen starvation30–50 L/min[1]Potential for reactor flooding, inefficient mixingProvides a sufficient supply of the oxidant without disrupting the reaction medium.
Pressure -~0.7 bar[1]-Lower pressure can help minimize side reactions and enhance safety.[1]

Experimental Protocol: Catalytic Air Oxidation of 1,3-Diisopropylbenzene

This protocol is a generalized procedure based on common industrial practices.[1] Researchers should adapt it based on their specific equipment and scale.

  • Reactor Setup:

    • Charge a multi-necked flask or reactor equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer with 1,3-diisopropylbenzene, cobalt naphthenate (catalyst), and an aqueous solution of sodium hydroxide.[1]

  • Reaction Initiation:

    • Begin vigorous stirring and start a continuous flow of compressed air through the gas inlet tube.

    • Heat the reaction mixture to the desired temperature (e.g., 90°C) under a controlled pressure (e.g., 0.7 bar).[1]

  • Monitoring the Reaction:

    • Monitor the reaction progress by periodically taking samples and analyzing them by a suitable method (e.g., GC or HPLC) to determine the conversion of the starting material and the formation of the product.

    • In an industrial setting, the oxygen concentration in the exhaust gas is monitored. The reaction is typically terminated when the oxygen concentration rises above a predetermined level, indicating a decrease in the rate of oxygen consumption.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the organic phase from the aqueous phase.

    • The crude product in the organic phase can then be purified by crystallization.[1]

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Logical Relationship of Synthesis Steps

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Purification Stage Reactants 1,3-Diisopropylbenzene + Co Catalyst + NaOH(aq) Oxidation Air Oxidation (90°C, 0.7 bar) Reactants->Oxidation Reduction Reduction of Hydroperoxides Oxidation->Reduction Phase_Separation Phase Separation Reduction->Phase_Separation Crystallization Crystallization Phase_Separation->Crystallization Drying Vacuum Drying Crystallization->Drying Final_Product Final_Product Drying->Final_Product Pure α,α'-Dihydroxy- 1,3-diisopropylbenzene

Caption: The sequential workflow of the synthesis and purification process.

References

  • CN103396292A. (2013). Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene. Google Patents.
  • University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Org. Synth. 2016, 93, 319-330. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]

  • CN102249860A. (2011). Method for preparing dichlorobenzalcohol diisopropyl benzene by diisopropyl benzene catalytic oxidation. Google Patents.
  • PubChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Bis[1,3‐bis[2,6‐bis(1‐methylethyl)phenyl]‐1,3‐dihydro‐2H‐imidazol‐2‐ylidene]‐μ‐hydroxy di(gold). Retrieved from [Link]

Sources

Technical Support Center: Purification of α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for α,α'-Dihydroxy-1,3-diisopropylbenzene (CAS 1999-85-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.

Q1: My isolated product has a low or broad melting point and shows multiple spots on TLC. What is the likely cause and the best course of action?

Answer:

A low or broad melting point is a classic indicator of impurities. For α,α'-Dihydroxy-1,3-diisopropylbenzene, the literature melting point is sharp, typically cited as 137-140°C[1][2][3]. Deviation from this range suggests the presence of contaminants, which can often be traced back to the synthesis step, typically the oxidation of 1,3-diisopropylbenzene[4].

Common Causes & Immediate Actions:

  • Unreacted Starting Material (1,3-Diisopropylbenzene): The starting material is significantly less polar than the diol product.

    • Quick Fix: Before attempting recrystallization, wash the crude solid with a cold, non-polar solvent like hexane or heptane. This will selectively dissolve the non-polar 1,3-diisopropylbenzene while leaving your desired diol product largely untouched.

  • Presence of Mono-hydroxy Intermediate: Incomplete oxidation can lead to the presence of α-Hydroxy-1,3-diisopropylbenzene. This impurity has polarity between the starting material and the final product, making it a common contaminant.

  • Oxidative Byproducts: Over-oxidation or side reactions can generate various byproducts, including ketones or other oxidized species that can be difficult to remove[4][5].

Comprehensive Solution: Recrystallization

Recrystallization is the most robust method for purifying this compound on a lab scale. The key is selecting an appropriate solvent system. Since the product is soluble in methanol[1][2], a single-solvent recrystallization from methanol can be effective. However, for removing closely related impurities, a two-solvent system is often superior.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Use a polar solvent in which the diol is soluble when hot but sparingly soluble when cold (e.g., Toluene, Ethyl Acetate, or a mixture). A common and effective system is Toluene/Hexane or Ethyl Acetate/Hexane.

  • Dissolution: Place the crude product in a flask and add the minimum amount of the hot primary solvent (e.g., Toluene) required to fully dissolve it. Ensure it is fully dissolved by heating and stirring.

  • Decolorization (Optional): If the solution is colored (yellowish/brownish), it indicates trace oxidative impurities. Add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane to remove any residual soluble impurities, and dry them under vacuum.

  • Validation: Confirm purity via melting point analysis and an appropriate analytical technique like GC or NMR[4].

Q2: After recrystallization, my yield is extremely low. How can I improve recovery without sacrificing purity?

Answer:

Low yield after recrystallization is a common challenge, typically stemming from using an excessive volume of solvent or premature crystallization.

Causality & Optimization Strategy:

  • Excess Solvent: The fundamental principle of recrystallization relies on the compound being sparingly soluble in the cold solvent. If too much solvent is used during the dissolution step, a significant amount of the product will remain dissolved even after cooling, leading to poor recovery.

    • Solution: Always use the minimum amount of hot solvent required to achieve complete dissolution. Add the solvent in small portions to the heated mixture until everything just dissolves.

  • Cooling Rate: If the solution is cooled too rapidly (e.g., by placing it directly into an ice bath from a hot state), it can cause the product to "crash out" as a fine powder, trapping impurities and reducing the apparent isolated yield of pure material.

    • Solution: Employ a stepwise cooling process. Allow the solution to cool to room temperature undisturbed on the benchtop first. Once crystal formation appears to have ceased, then transfer the flask to an ice bath for at least 30 minutes to maximize precipitation.

  • Solvent Choice: The polarity of your solvent is critical. If the solvent is too good at dissolving your compound, even when cold, your recovery will suffer.

    • Solution: If using a single solvent like methanol results in low yield, switch to a two-solvent system. Dissolve the crude product in a minimum of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" anti-solvent (e.g., hexane) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. This technique often provides an excellent balance of purity and yield.

Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of α,α'-Dihydroxy-1,3-diisopropylbenzene?

Answer: A multi-faceted approach is recommended for unambiguous confirmation of purity and identity.

Analytical TechniquePurpose & Key Observations
Melting Point A primary indicator of purity. A sharp range of 137-140°C is expected[1][2][3]. A broad or depressed range indicates impurities.
Gas Chromatography (GC) Excellent for quantifying purity. A pure sample should yield a single major peak (>98.0%)[4]. It can also detect volatile impurities like residual starting material.
NMR Spectroscopy (¹H & ¹³C) Confirms the chemical structure. Key signals in ¹H NMR include the hydroxyl (-OH) protons, the aromatic protons, and the methyl protons of the isopropyl groups.
FT-IR Spectroscopy Confirms the presence of key functional groups. Look for a strong, broad O-H stretch (hydroxyl) around 3200–3600 cm⁻¹ and aromatic C–H stretches near 3000 cm⁻¹[4].
Mass Spectrometry (MS) Confirms the molecular weight. The molecular ion peak should correspond to the compound's mass (194.27 g/mol )[3][4].
Q2: My final product is a slightly off-white or yellowish powder instead of the expected white crystals. Is this a problem?

Answer: Yes, this discoloration typically indicates the presence of trace, highly conjugated, or chromophoric impurities, likely arising from air oxidation or side reactions during synthesis. While the purity by GC or NMR might be high (>98%), these colored impurities can be problematic for applications where color is a critical specification.

Solution: Activated Charcoal Treatment As mentioned in the recrystallization protocol, adding a small amount (1-2% by weight) of activated charcoal to the hot dissolution step can effectively adsorb these color bodies. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: What is the recommended workflow for purifying the crude product from a typical synthesis?

Answer: A logical, stepwise workflow ensures efficiency and results in a high-purity final product. The following decision tree illustrates the recommended purification strategy.

PurificationWorkflow cluster_start cluster_analysis cluster_decision cluster_process cluster_end crude Crude Product (Post-Synthesis) tlc_gc Initial Purity Check (TLC or fast GC) crude->tlc_gc decision Is Purity >95% and colorless? tlc_gc->decision wash Non-Polar Solvent Wash (e.g., Hexane) decision->wash No chrom Column Chromatography (Silica Gel) decision->chrom No, after Recryst. final_prod Pure Product (Verify with MP, GC, NMR) decision->final_prod Yes recryst Recrystallization (e.g., Toluene/Hexane) wash->recryst recryst->tlc_gc Re-check Purity chrom->final_prod

Caption: Decision workflow for purifying crude α,α'-Dihydroxy-1,3-diisopropylbenzene.

References
  • alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. LookChem.
  • alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5. Benchchem.
  • Good quality ALPHA,ALPHA'-DIHYDROXY-1,3-DIISOPROPYLBENZENE cas no.1999-85-5 KINDCHEM. Echemi.
  • 1999-85-5(ALPHA,ALPHA'-DIHYDROXY-1,3-DIISOPROPYLBENZENE) Product Description. ChemicalBook.
  • ALPHA,ALPHA'-DIHYDROXY-1,3-DIISOPROPYLBENZENE | 1999-85-5. ChemicalBook.
  • α,α'-Dihydroxy-1,3-diisopropylbenzene. TCI Chemicals.
  • Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene.
  • Analysis of m-diisopropylbenzene oxidation products by high performance liquid chromatography.

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Technical Support Center: Optimizing Reaction Conditions for 1,3-Diisopropylbenzene Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the oxidation of 1,3-diisopropylbenzene (m-DIPB). This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, optimize your yields, and troubleshoot common issues effectively. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you have a robust understanding of the process.

Safety First: Essential Handling Precautions for Organic Peroxides

Before initiating any experiment, it is imperative to understand the hazards associated with organic hydroperoxides, the products of this reaction. These compounds are highly reactive and potentially explosive.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, flame-resistant lab coats, and compatible gloves.[1][3] All manipulations of concentrated peroxides should be conducted in a chemical fume hood.[1]

  • Contamination Avoidance: Organic peroxides can decompose violently upon contact with contaminants like rust, metals, strong acids, and bases.[2][3] Use only clean, non-metal (plastic or Teflon-coated) tools for transfers.[1] Never return unused peroxide to the original container due to the risk of contamination.[3]

  • Control of Heat and Energy: Avoid all sources of heat, sparks, friction, and mechanical shock, as these can initiate decomposition.[4] Store peroxide-forming chemicals and their products in airtight, light-resistant containers at recommended low temperatures to slow down accumulation.[1]

  • Spill Management: In case of a spill, immediately absorb the material with an inert substance like vermiculite. Wet the contaminated absorbent with water before collecting it with non-sparking tools for disposal according to local regulations.[3]

  • Emergency Preparedness: Ensure you are familiar with your institution's emergency response procedures for chemical exposures and incidents. In case of skin or eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2][5]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction, providing the core knowledge needed for successful experimentation.

General Principles

Q1: What is the primary goal of 1,3-diisopropylbenzene oxidation and what are the target products?

The primary objective is the selective oxidation of the two isopropyl groups on 1,3-diisopropylbenzene (m-DIPB) to form hydroperoxides. This reaction is a critical step in the industrial synthesis of resorcinol (1,3-dihydroxybenzene) and acetone via the Hock rearrangement.[6][7]

The main products of interest are:

  • 1,3-Diisopropylbenzene monohydroperoxide (MHP): The intermediate product where only one isopropyl group has been oxidized.

  • 1,3-Diisopropylbenzene dihydroperoxide (DHP): The desired final product where both isopropyl groups are oxidized.

  • 1-(2-hydroxy-2-propyl)-3-(2-hydroperoxy-2-propyl)benzene (HHP): A common and significant co-product.[8][9]

Q2: Can you explain the basic reaction mechanism and the key intermediates?

The oxidation of m-DIPB is a free-radical chain reaction. The process is initiated by the abstraction of a tertiary hydrogen atom from one of the isopropyl groups, forming a stable benzylic radical.[10] This radical then reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical subsequently abstracts a hydrogen from another m-DIPB molecule, propagating the chain and forming the monohydroperoxide (MHP). This process is then repeated on the second isopropyl group to convert MHP into the dihydroperoxide (DHP).

Reaction_Mechanism DIPB 1,3-Diisopropylbenzene (m-DIPB) MHP Monohydroperoxide (MHP) DIPB->MHP + O₂ Radical Chain DHP Dihydroperoxide (DHP) MHP->DHP + O₂ Radical Chain

Caption: Primary oxidation pathway of m-DIPB to DHP.

Q3: What are the most common byproducts, and how are they formed?

Byproduct formation is a significant challenge in achieving high yields of DHP. The complex reaction mixture often contains several undesired compounds.[8] The primary byproducts include:

  • Hydroxyhydroperoxide (HHP) and Dicarbinol (DCL): These are major co-products. HHP can lose an oxygen atom to form the dicarbinol (1,3-di(2-hydroxy-2-propyl)benzene).[8]

  • Ketones and Ketone Hydroperoxides (KHP): Formed by the cleavage of methanol from MHP and DHP, respectively. The KHP can further lose methanol to yield 1,3-diacetylbenzene (DKT).[8]

The formation of these byproducts is often favored at higher temperatures.[8]

Byproduct_Formation cluster_main Main Pathway cluster_byproducts Byproduct Pathways DIPB m-DIPB MHP MHP DIPB->MHP DHP DHP MHP->DHP KHP Ketone Hydroperoxide (KHP) MHP->KHP (-CH₃OH) HHP HHP DHP->HHP Side Reaction DHP->KHP (-CH₃OH) DCL Dicarbinol (DCL) HHP->DCL (-O) DKT Diketone (DKT) KHP->DKT (-CH₃OH)

Caption: Formation of common byproducts from reaction intermediates.

Reaction Setup & Conditions

Q4: What are the typical starting materials and reagents for this reaction?

  • Substrate: 1,3-Diisopropylbenzene (m-DIPB). Purity is important; note that the presence of the o-isomer can negatively impact reaction rate and yield.[8]

  • Oxidant: Air or molecular oxygen (O₂).[9]

  • Catalyst: Typically a base. Common choices include aqueous sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or anhydrous catalysts like barium oxide (BaO).[8][9] More advanced systems use organic bases like quaternary ammonium hydroxides or imidazoles.[11][12]

  • Initiator (Optional): A radical initiator such as azobisisobutyronitrile (AIBN) or a small amount of the product (DHP) can be used to shorten the reaction's induction period.[12][13] However, some catalytic systems do not require an initiator.[11]

Q5: How do I choose the right catalyst?

The choice of catalyst is critical and depends on the desired reaction conditions and selectivity.

Catalyst TypeExample(s)Operating ConditionsAdvantagesDisadvantages
Aqueous Inorganic Base NaOH, Na₂CO₃Aqueous, pH 7-9, 80-130°CWell-established, low cost.[8]Can cause hydroperoxide decomposition, two-phase system requires vigorous mixing, lower selectivity.[14]
Anhydrous Inorganic Base Barium Oxide (BaO)Anhydrous, 70-130°CCan improve selectivity for DHP, avoids aqueous phase issues.[9]Catalyst handling can be more complex.
Organic Base Quaternary Ammonium Hydroxides/SaltsAnhydrous or low-water, 70-100°CFaster reaction rates, high selectivity, may not require an initiator.[11]Higher cost, potential for different side reactions.
Co-catalyst/Additive ImidazolesUsed with a primary baseCan significantly increase the reaction rate.[12]Adds complexity to the reaction mixture.

Q6: What is the optimal temperature range, and how does it affect selectivity and reaction rate?

The reaction is typically conducted between 80°C and 130°C.[8] However, a narrower range of 85°C to 95°C is often preferred for optimal selectivity.[9][15]

  • Below 80°C: The reaction rate is often impractically slow.

  • Above 100°C: The rate of reaction increases, but the rate of byproduct formation (especially carbinols and ketones) increases more significantly, leading to a decrease in selectivity and overall yield of desired hydroperoxides.[8]

Therefore, maintaining a consistent temperature within the 85-95°C range is crucial for balancing reaction speed with product purity.

Q7: Should I use pure oxygen or air? What are the implications for safety and reaction rate?

Both pure oxygen and air can be used as the oxidant.

  • Air: Is cheaper and inherently safer as it reduces the concentration of oxygen in the reactor headspace, minimizing the risk of creating an explosive atmosphere. The reaction rate will be slower due to the lower partial pressure of oxygen. For lab-scale experiments, air is often the preferred choice for safety.

  • Pure Oxygen: Provides a much faster reaction rate. However, it significantly increases the risk of fire and explosion. Its use requires specialized equipment, rigorous safety protocols, and careful monitoring to ensure the oxygen concentration in the vapor phase remains outside of explosive limits. Pressurized systems are often used in industrial settings to increase oxygen availability while managing safety.[13]

Monitoring & Analysis

Q8: How can I monitor the progress of the reaction?

Effective reaction monitoring is key to stopping the reaction at the optimal point to maximize DHP yield before it degrades.

  • Total Hydroperoxide Content: A simple and rapid method is iodometric titration, which measures the total concentration of all hydroperoxide species (MHP, DHP, HHP, etc.). This gives a good overall indication of reaction progress.[12]

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the most powerful technique. It allows for the separation and quantification of the starting material (m-DIPB), all major intermediates (MHP, HHP), the desired product (DHP), and key byproducts (DCL, ketones).[16][17] Regular sampling and analysis (e.g., every 1-2 hours) provides a detailed profile of the reaction over time.[18]

Q9: What is the recommended HPLC method for analyzing the product mixture?

A normal-phase HPLC method is effective for separating the components of the complex oxidation mixture.

  • Column: A silica-based column, such as an Inertsil SIL-100A (5 µm, 4.6 x 250 mm), is suitable.[16]

  • Mobile Phase: A non-polar/polar mixture, typically hexane and isopropanol. A common starting point is a 95:5 (v/v) ratio of hexane to isopropanol.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength around 254-257 nm.[16]

  • Quantification: Use external standards of purified m-DIPB, DHP, and other available byproducts to create calibration curves for accurate quantification.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Troubleshooting_Workflow start Low DHP Yield or High Byproducts q1 Analyze reaction mixture by HPLC. What is the main issue? start->q1 p1 Low Conversion of m-DIPB q1->p1 Low Conversion p2 High MHP, Low DHP q1->p2 Stalled at MHP p3 High Byproducts (DCL, Ketones) q1->p3 Low Selectivity sol1 Check O₂/Air Flow Verify Catalyst Activity Test for Inhibitors p1->sol1 sol2 Increase Reaction Time Check for Stalling (Monitor Peroxide Conc.) p2->sol2 sol3 Reduce Temperature Improve Stirring Check Catalyst Stability p3->sol3

Caption: A workflow for troubleshooting common oxidation issues.

Problem 1: Low or No Conversion of 1,3-Diisopropylbenzene.
  • Possible Cause A: Insufficient Oxidant Supply. The reaction is dependent on the mass transfer of oxygen into the organic phase.

    • Solution: Ensure your air/oxygen bubbling tube is positioned correctly below the liquid surface. Increase the stirring rate to improve gas dispersion and the surface area of the gas-liquid interface. Check your gas flow rate to ensure it is adequate.

  • Possible Cause B: Inactive Catalyst or Initiator. The base may be old or degraded. If using an initiator, it may have decomposed before the reaction reached optimal temperature.

    • Solution: Use a fresh batch of catalyst. If using an initiator, ensure it is added at the correct temperature as per the protocol. For base-catalyzed reactions, check the pH of the aqueous layer to confirm it is in the active range (e.g., pH 7-9).[9]

  • Possible Cause C: Presence of Inhibitors. Phenolic compounds or other antioxidants present in the starting m-DIPB can quench the radical reaction.

    • Solution: Check the purity of your m-DIPB. If necessary, purify the starting material by passing it through a column of activated alumina to remove inhibitors.

Problem 2: High Yield of Monohydroperoxide (MHP) but Low Yield of Dihydroperoxide (DHP).
  • Possible Cause A: Insufficient Reaction Time. The conversion of MHP to DHP is the second, and often slower, step of the oxidation.

    • Solution: Continue the reaction, taking samples periodically for HPLC analysis. The concentration of MHP should decrease as the concentration of DHP increases.

  • Possible Cause B: Reaction Stalling. It is known that the oxidation can slow down or stop before all MHP is converted to DHP, leading to an increase in byproduct formation.[8]

    • Solution: This is an inherent challenge. Pushing the reaction too long can decrease overall selectivity. The optimal endpoint is a trade-off between DHP concentration and byproduct accumulation. Consider a process where unreacted DIPB and MHP are recovered and recycled after the desired DHP has been extracted.[8]

Problem 3: Excessive Byproduct Formation (e.g., Carbinols, Ketones).
  • Possible Cause A: Reaction Temperature is Too High. As noted, higher temperatures favor the decomposition of hydroperoxides and other side reactions that lead to byproducts.[8]

    • Solution: Reduce the reaction temperature to the lower end of the optimal range (e.g., 85-90°C). Ensure the temperature probe is accurately measuring the internal reaction temperature and not the bath temperature.

  • Possible Cause B: Localized Overheating. Poor mixing can lead to "hot spots" in the reactor where the exothermic reaction accelerates, causing byproduct formation.

    • Solution: Increase the stirring rate to ensure the reaction mixture is homogeneous and heat is dissipated efficiently.

  • Possible Cause C: Inappropriate pH or Catalyst Decomposition. If using an aqueous base, a pH that is too high or too low can catalyze decomposition pathways.

    • Solution: Monitor and maintain the pH of the aqueous phase within the recommended range (typically 7-12) throughout the reaction.[12]

Detailed Experimental Protocols
Protocol 1: General Procedure for Lab-Scale Oxidation of m-DIPB (Aqueous Base)

This protocol is a representative example. Conditions should be optimized for your specific setup.

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet tube that extends below the liquid surface. Place the flask in a heating mantle.

  • Charge Reagents: To the flask, add 1,3-diisopropylbenzene (1.0 mol), a 5 wt% aqueous solution of sodium hydroxide (NaOH) to maintain a pH between 8 and 9, and a radical initiator (e.g., 0.01 mol of DHP from a previous run).

  • Initiate Reaction: Begin vigorous stirring to create an emulsion. Heat the mixture to 90°C.

  • Introduce Oxidant: Once the temperature is stable, begin bubbling air through the reaction mixture at a steady rate.

  • Monitor Progress: Every hour, carefully take a small sample from the organic layer. Analyze the sample by HPLC (see Protocol 2) to track the concentrations of DIPB, MHP, and DHP. Monitor the pH of the aqueous layer and adjust with dilute NaOH if necessary.

  • Reaction Endpoint: Stop the reaction when the concentration of DHP is maximized, typically after 8-24 hours, depending on the catalytic system and conditions.[11] Pushing the reaction further may lead to decreased DHP yield due to degradation.

  • Workup: Cool the reaction mixture to room temperature. Stop stirring and allow the layers to separate. Isolate the organic layer, which contains the product mixture, for further analysis or purification.

Protocol 2: HPLC Analysis of the Reaction Mixture
  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the organic reaction mixture in 1 mL of the mobile phase (e.g., 95:5 hexane:isopropanol).

  • Instrument Setup:

    • Column: Inertsil SIL-100A (5 µm, 4.6 x 250 mm) or equivalent.

    • Mobile Phase: 95:5 (v/v) hexane:isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector Wavelength: 257 nm.[16]

    • Injection Volume: 3-5 µL.

  • Analysis: Inject the prepared sample. Identify and integrate the peaks corresponding to m-DIPB, MHP, HHP, DHP, and other byproducts based on the retention times of known standards.

  • Quantification: Calculate the concentration of each component using a pre-established calibration curve.

References
  • European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]

  • Henderson, T. J. (2025, January 30). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Lab Manager. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Organic Peroxides Safe Handling Guideline. Retrieved from [Link]

  • HSI. (n.d.). Organic Peroxides in the Workplace. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Organic Peroxides Chemical Hazards & Risk Minimization. Retrieved from [Link]

  • Sudal, M. C., & Moss, P. H. (1990). Hydroperoxidation of diisopropylbenzene. (U.S. Patent No. EP0323743B1). Google Patents.
  • Zou, R., Wu, Y., & Zhang, J. (2012). Method for preparing dihydroperoxide diisopropyl benzene by peroxidation of diisopropylbenzene in presence of organic alkali catalyst. (U.S. Patent No. CN101851187B). Google Patents.
  • Wikipedia. (n.d.). Diisopropylbenzene. Retrieved from [Link]

  • Wang, F., et al. (2010). Catalytic oxidation of 1,3-diisopropylbenzene using imidazolium ionic liquid as catalyst. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2007). Analysis of m-diisopropylbenzene oxidation products by high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Zhang, W., et al. (2012). Process for continuous preparation of diisopropylbenzene dihydroperoxide. (U.S. Patent No. CN101544586B). Google Patents.
  • Sudal, M. C., & Moss, P. H. (1990). Hydroperoxidation of diisopropylbenzene. (U.S. Patent No. 4,935,551). Google Patents.
  • PrepChem.com. (n.d.). Synthesis of m-diisopropylbenzene dihydroperoxide. Retrieved from [Link]

  • Sumitomo Chemical Company. (1995). Diisopropylbenzene oxidation method. (U.S. Patent No. JPH0730011B2). Google Patents.
  • Wanhua Chemical Group Co., Ltd. (2021). Preparation method of diisopropylbenzene hydroperoxide. (U.S. Patent No. CN113620853A). Google Patents.
  • Wikipedia. (n.d.). 1,3-Diisopropylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.8: Oxidation of Aromatic Compounds. Retrieved from [Link]

  • Sudal, M. C., & Moss, P. H. (1993). Oxidation and subsequent decomposition of dihydroperoxide. (European Patent No. EP 0322246 B1). Google Patents.
  • Orlińska, B., et al. (2002). High-Performance Liquid Chromatographic Determination of the Oxidation Products of 4-Isopropylbiphenyl and 4,4'-Diisopropylbiphenyl. Acta Chromatographica. Retrieved from [Link]

  • Wohlschlager, T., et al. (2018, June 1). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International. Retrieved from [Link]

Sources

Technical Support Center: Industrial Production of α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of α,α'-Dihydroxy-1,3-diisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guidance and frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of α,α'-Dihydroxy-1,3-diisopropylbenzene, offering potential causes and actionable solutions.

Issue 1: Low Yield of α,α'-Dihydroxy-1,3-diisopropylbenzene

Question: We are experiencing significantly lower than expected yields (below 70%) in our synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene via the oxidation of 1,3-diisopropylbenzene followed by reduction. What are the likely causes and how can we optimize the process?

Answer:

Low yields in this two-step synthesis process can stem from several factors, primarily related to the efficiency of the initial oxidation and the subsequent reduction step.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Oxidation of 1,3-Diisopropylbenzene The conversion of 1,3-diisopropylbenzene to its dihydroperoxide is a critical step. Insufficient reaction time, low temperature, or inadequate catalyst activity can lead to incomplete conversion.Optimize Oxidation Conditions: Monitor the reaction progress using techniques like HPLC to ensure the complete consumption of the starting material. Typical industrial processes operate at temperatures between 70-90°C and pressures of 0.3–0.4 MPa.[1] Ensure the catalyst (e.g., cobalt naphthenate or a CoO-MgO composite) is active and used in the appropriate concentration (0.001-1 times the molar weight of diisopropylbenzene).[1][2]
Over-oxidation and Byproduct Formation Excessive oxidation can lead to the formation of unwanted byproducts, such as monohydroperoxides (MHP), hydroxyhydroperoxides (HHP), and benzoic acid derivatives, which reduces the selectivity towards the desired dihydroperoxide (DHP).[3][4]Control Reaction Parameters: Maintain the reaction temperature below 90°C to minimize over-oxidation.[1] The use of an alkaline agent like sodium carbonate can help neutralize acidic byproducts and improve selectivity.[1][5] Periodically discharging the alkali liquor can also help remove byproducts.[3]
Inefficient Reduction of Dihydroperoxide Diisopropylbenzene (DHP) The reduction of the DHP intermediate to the final diol product must be efficient. Incomplete reduction will result in a mixture of products and a lower yield of the desired diol.Optimize Reduction Step: Ensure the appropriate stoichiometry of the reducing agent is used. The reaction conditions for the reduction step, such as temperature and catalyst, should be optimized. Some processes utilize a catalytic hydrogenation approach.
Product Loss During Workup and Purification The desired product can be lost during extraction, crystallization, and filtration steps. Sublimation of the product can also occur during drying under vacuum at elevated temperatures.Refine Purification Protocol: Minimize transfer losses and optimize solvent volumes for extraction and crystallization. During drying, carefully control the temperature and pressure to prevent sublimation. A patent suggests that drying under conditions where the product does not sublime is crucial for high recovery.[6]

Experimental Protocol: Optimized Oxidation of 1,3-Diisopropylbenzene

  • Charge the reactor with 1,3-diisopropylbenzene, a cobalt-based catalyst (e.g., cobalt naphthenate), and an aqueous solution of sodium carbonate.[1][5]

  • Heat the mixture to 85-90°C under a pressure of 0.45-0.7 bar while continuously bubbling compressed air through the reaction mixture.[1][7]

  • Monitor the oxygen concentration in the exhaust gas. The reaction is typically considered complete when the oxygen concentration rises significantly, indicating a decrease in the rate of oxygen consumption.[1]

  • Cool the reaction mixture and separate the organic phase containing the dihydroperoxide diisopropylbenzene (DHP).

Issue 2: Impurities in the Final Product

Question: Our final product of α,α'-Dihydroxy-1,3-diisopropylbenzene shows significant impurities upon analysis by GC-FID, with purity below 95%. What are the common impurities and how can we improve the purification process?

Answer:

Achieving high purity is crucial, especially for applications in drug development. The impurities often originate from side reactions during synthesis or incomplete removal during purification.

Common Impurities and Their Sources:

  • Unreacted 1,3-diisopropylbenzene: Incomplete oxidation.

  • Monohydroperoxide (MHP) and Hydroxyhydroperoxide (HHP): Intermediates from the oxidation process.[4]

  • 1,3-Diacetylbenzene: A potential byproduct from the oxidation or subsequent reactions.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., methyl isobutyl ketone).[6]

  • Water: Can be present from the reaction workup or atmospheric moisture.

Troubleshooting Purification:

Problem Area Explanation Recommended Solution
Ineffective Crystallization Crystallization is a key step for removing most impurities. Poor control over cooling rates, solvent choice, or agitation can lead to impure crystals or low recovery.Optimize Crystallization: Screen different solvents or solvent mixtures to find the optimal system for high purity and yield. Control the cooling profile to allow for slow crystal growth, which typically results in higher purity. Ensure effective agitation to maintain a uniform temperature and prevent localized supersaturation.
Residual Solvent and Water Volatile impurities like solvents and water can be trapped within the crystal lattice or remain on the surface of the product.Efficient Drying: Employ vacuum drying at a controlled temperature. A patent describes a method of increasing the temperature from 54-56°C to 80°C under a pressure of 5.3 kPaA to efficiently remove methyl isobutyl ketone and water.[6] However, be cautious of potential product sublimation at higher temperatures.
Thermal Decomposition The product and its precursors can be sensitive to high temperatures, leading to the formation of degradation products.Maintain Temperature Control: Avoid excessive temperatures during all stages of the process, including reaction, distillation, and drying. For peroxidation reactions, temperatures should be kept below 60°C to suppress radical chain reactions.[1]

Analytical Characterization:

To effectively troubleshoot purity issues, a robust analytical methodology is essential.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): The preferred method for purity analysis, aiming for >98.0%.[1]

  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy: Used for structural confirmation. Key FT-IR peaks include the hydroxyl stretch (3200–3600 cm⁻¹) and aromatic C–H stretch (~3000 cm⁻¹).[1]

  • Mass Spectrometry (MS): Confirms the molecular weight with the molecular ion peak at m/z 194.27.[1]

Issue 3: Challenges with Grignard Synthesis Route

Question: We are attempting to synthesize α,α'-Dihydroxy-1,3-diisopropylbenzene by reacting 1,3-diacetylbenzene with a methyl Grignard reagent, but we are facing issues with low yields and the formation of multiple byproducts. What are the key challenges with this method and how can we address them?

Answer:

The double Grignard addition to 1,3-diacetylbenzene is a viable route, but it presents several challenges that require careful control of reaction conditions.

Key Challenges and Solutions:

  • Mono-addition vs. Di-addition: It can be challenging to achieve complete di-addition on both acetyl groups. The intermediate mono-addition product can be difficult to react further.

    • Solution: Use a molar excess of the Grignard reagent (at least 2.2 equivalents) to drive the reaction to completion. The slow addition of the diacetylbenzene to the Grignard reagent solution (inverse addition) can sometimes be beneficial.

  • Wurtz-Coupling Side Reaction: A major side reaction with Grignard reagents, especially when using alkyl halides to prepare them, is homocoupling.

    • Solution: Ensure the reaction is carried out under strictly anhydrous conditions. The choice of solvent can also play a role; THF is often preferred for its ability to stabilize the Grignard reagent.[8]

  • Enolization of the Ketone: The acetyl groups have acidic alpha-protons that can be deprotonated by the Grignard reagent, leading to the formation of an enolate and quenching the reagent.

    • Solution: Performing the reaction at low temperatures (e.g., -78°C to 0°C) can minimize enolization and favor nucleophilic addition.

  • Grignard Reagent Preparation: The quality and concentration of the Grignard reagent are critical.

    • Solution: Use high-quality magnesium turnings and ensure they are activated (e.g., with a crystal of iodine or 1,2-dibromoethane). Titrate the Grignard reagent before use to determine its exact concentration.

Diagram: Grignard Synthesis Pathway

Grignard_Synthesis 1,3-Diacetylbenzene 1,3-Diacetylbenzene Intermediate_Mono-adduct Intermediate_Mono-adduct 1,3-Diacetylbenzene->Intermediate_Mono-adduct 1. CH3MgBr 2. H3O+ α,α'-Dihydroxy-1,3-diisopropylbenzene α,α'-Dihydroxy-1,3-diisopropylbenzene Intermediate_Mono-adduct->α,α'-Dihydroxy-1,3-diisopropylbenzene 1. CH3MgBr 2. H3O+

Caption: Grignard reaction pathway for the synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for α,α'-Dihydroxy-1,3-diisopropylbenzene?

There are two main industrial routes:

  • Oxidation of 1,3-Diisopropylbenzene: This is the most common method. It involves the air oxidation of 1,3-diisopropylbenzene to form dihydroperoxide diisopropylbenzene, which is then reduced to the diol.[1][5] This method is favored for its cost-effectiveness.

  • Double Grignard Reaction: This involves the reaction of 1,3-diacetylbenzene with a methyl Grignard reagent (e.g., methylmagnesium bromide). While effective at the lab scale, it can be more challenging to implement on an industrial scale due to the cost and handling of the Grignard reagent.

Q2: What are the key safety considerations during the industrial production of α,α'-Dihydroxy-1,3-diisopropylbenzene?

  • Handling of Peroxides: The intermediate, dihydroperoxide diisopropylbenzene, is potentially explosive and requires strict temperature and pressure control to prevent uncontrolled decomposition.

  • Flammable Solvents: Many organic solvents used in the process are flammable. Proper grounding and inert atmosphere blanketing are necessary to prevent fires and explosions.

  • Corrosive Reagents: The use of strong acids or bases as catalysts or for pH adjustment requires appropriate personal protective equipment (PPE) and corrosion-resistant equipment.

  • Product Hazards: α,α'-Dihydroxy-1,3-diisopropylbenzene itself is harmful if swallowed and can cause skin and eye irritation.[9][10] Proper handling procedures and PPE are essential.

Q3: What are the main applications of α,α'-Dihydroxy-1,3-diisopropylbenzene?

It is an important chemical intermediate used in the synthesis of various products, including:

  • Crosslinking agents: Such as α,α'-bis(tert-butylperoxy)diisopropylbenzene (BIPB), which is used as a crosslinking agent for polymers.[7]

  • Specialty polymers and resins: It can be used as a monomer or a chain extender in the production of polyesters and polyurethanes.

  • Pharmaceutical intermediates: Its derivatives are explored in drug development.

Q4: How can the formation of hazardous byproducts be minimized?

Minimizing hazardous byproducts like carbon monoxide and carbon dioxide involves careful control of the reaction conditions. Optimizing the stoichiometry of the reactants and avoiding thermal decomposition are crucial. For peroxidation reactions, maintaining temperatures below 60°C and using radical scavengers like hydroquinone can suppress unwanted side reactions.[1] Post-synthesis purification via vacuum flash drying can effectively remove volatile impurities.[1]

Diagram: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Oxidation Analyze Oxidation Step: - Incomplete conversion? - Byproduct formation? Start->Check_Oxidation Check_Reduction Analyze Reduction Step: - Incomplete reduction? Start->Check_Reduction Check_Purification Analyze Purification: - Product loss? - Sublimation? Start->Check_Purification Optimize_Oxidation Optimize Oxidation: - Adjust T, P, time - Check catalyst activity Check_Oxidation->Optimize_Oxidation Optimize_Reduction Optimize Reduction: - Adjust reducing agent stoichiometry - Optimize conditions Check_Reduction->Optimize_Reduction Optimize_Purification Optimize Purification: - Refine crystallization - Control drying conditions Check_Purification->Optimize_Purification End Yield Improved Optimize_Oxidation->End Optimize_Reduction->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene.

References

  • Process for production of 1,3-di(2-p-hydroxyphenyl-2-propyl)benzene. (n.d.). Google Patents.
  • Process for continuous preparation of diisopropylbenzene dihydroperoxide. (n.d.). Google Patents.
  • METHOD FOR PRODUCING BIS(2-HYDROXY-2-PROPYL)BENZENE. (n.d.). Google Patents.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene. (n.d.). Google Patents.
  • Method for preparing dichlorobenzalcohol diisopropyl benzene by diisopropyl benzene catalytic oxidation. (n.d.). Google Patents.
  • DIISOPROPYLBENZENE CAS N°: 25321-09-9. (2003). OECD SIDS. Retrieved January 4, 2026, from [Link]

  • Preparation method of diisopropylbenzene hydroperoxide. (n.d.). Google Patents.
  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved January 4, 2026, from [Link]

  • Method for preparing dihydroperoxide diisopropyl benzene by peroxidation of diisopropylbenzene in presence of organic alkali catalyst. (n.d.). Google Patents.
  • Process for synthesizing diisopropylbenzene. (n.d.). Google Patents.
  • 1,3-Diisopropylbenzene. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • 1,3-Diol synthesis by hydroxylation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • ALPHA,ALPHA'-DIHYDROXY-1,3-DIISOPROPYLBENZENE. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

  • p-Bis(2-hydroxyisopropyl)benzene. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 1,3-diacetylbenzene synthesis. (2021, January 9). YouTube. Retrieved January 4, 2026, from [Link]

  • 1,3-Bis-(2-hydroxyhexafluoroisopropyl)benzene. (n.d.). Oakwood Chemical. Retrieved January 4, 2026, from [Link]

  • alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. (2012, July 18). Capot Chemical. Retrieved January 4, 2026, from [Link]

  • Diol synthesis by dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Certain New Chemicals; Receipt and Status Information for September and October 2025. (n.d.). Federal Register. Retrieved January 4, 2026, from [Link]

  • Synthesis of 1,3-Diepi-ED-71, a Biologically Important Diastereomer of 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71). (2012). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

Preventing byproduct formation in alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in reactions involving this versatile intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to enhance the yield, purity, and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene where byproduct formation is a major concern?

A1: The two most common reaction types where byproduct formation can significantly impact results are:

  • Synthesis of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene: This is typically achieved through the cobalt-catalyzed air oxidation of 1,3-diisopropylbenzene. The primary challenges are incomplete oxidation, the formation of persistent hydroperoxide intermediates, and over-oxidation.[1][2]

  • Acid-Catalyzed Dehydration: This reaction is used to synthesize 1,3-diisopropenylbenzene (1,3-DIB), a valuable monomer. Key issues include the formation of undesired isomers, and more critically, the polymerization or oligomerization of the highly reactive 1,3-DIB product.[1][3]

Q2: What are the most common byproducts I should be aware of?

A2: During the synthesis of the diol, you may encounter:

  • Diisopropylbenzene monohydroperoxide (MHP)[2]

  • Diisopropylbenzene dihydroperoxide (DHP)[2]

  • Hydroxyhydroperoxides (HHP)[2]

  • Ketones (e.g., 1,3-diacetylbenzene) and dicarbinols from side reactions[4]

During the dehydration to 1,3-DIB, the main concerns are:

  • Oligomers and polymers of 1,3-DIB[5]

  • Char and oxidation products (CO₂, SO₂) if using harsh acids like concentrated sulfuric acid[6]

Q3: What are the general strategies to minimize byproduct formation?

A3: Generally, meticulous control over reaction parameters is key. For the oxidation reaction, this involves optimizing temperature, pressure, catalyst loading, and airflow to prevent over-oxidation.[1] For the dehydration reaction, the choice of catalyst is critical to improve selectivity, and the addition of a polymerization inhibitor is often necessary to preserve the monomer product.[5][7] In both cases, post-reaction purification is essential.

Q4: How can I purify my final product to remove these byproducts?

A4: For alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, purification is often achieved by crystallization from the organic phase.[1] For 1,3-diisopropenylbenzene, continuous fractional distillation is a common industrial method to separate the monomer from organic impurities and any added polymerization inhibitors.[8][9][10]

Troubleshooting Guide 1: Synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene via Oxidation

This guide focuses on mitigating byproduct formation during the air oxidation of 1,3-diisopropylbenzene. The reaction proceeds via a free-radical mechanism, where precise control is necessary to maximize the yield of the desired diol.[1]

Problem: Low yield of the diol due to the presence of hydroperoxide intermediates (MHP, DHP, HHP) and over-oxidation products.

Causality of Byproduct Formation:

The cobalt-catalyzed oxidation of 1,3-diisopropylbenzene is a radical chain reaction. Cobalt ions initiate the process by catalyzing the decomposition of trace hydroperoxides into free radicals. These radicals then react with 1,3-diisopropylbenzene and oxygen to form hydroperoxide intermediates. If the reaction is not driven to completion or if conditions are too harsh, these intermediates will persist, or they may decompose into undesired ketones and other byproducts.[1][4]

Troubleshooting Workflow: Optimizing Diol Synthesis

start Low Diol Yield & High Impurities check_temp Is Temperature 85-95°C? start->check_temp adjust_temp Adjust Temperature: - Too high: Risks over-oxidation. - Too low: Slow reaction rate. check_temp->adjust_temp No check_pressure Is Pressure 0.5-1.0 bar? check_temp->check_pressure Yes adjust_temp->check_pressure adjust_pressure Adjust Pressure: Low pressure minimizes side reactions. check_pressure->adjust_pressure No check_catalyst Is Cobalt Catalyst 0.005-0.01 wt%? check_pressure->check_catalyst Yes adjust_pressure->check_catalyst adjust_catalyst Adjust Catalyst Conc.: Excess catalyst promotes decomposition of intermediates. check_catalyst->adjust_catalyst No check_airflow Is Airflow Rate 30-50 L/min? check_catalyst->check_airflow Yes adjust_catalyst->check_airflow adjust_airflow Adjust Airflow: Ensures sufficient O2 supply without flooding. check_airflow->adjust_airflow No check_reduction Is Post-Oxidation Reduction Step Performed? check_airflow->check_reduction Yes adjust_airflow->check_reduction add_reduction Implement Reduction Step: Use an agent like sodium sulfite to convert residual hydroperoxides to the diol. check_reduction->add_reduction No end_node Optimized Diol Yield and Purity check_reduction->end_node Yes add_reduction->end_node

Caption: Troubleshooting workflow for optimizing diol synthesis.

Optimized Industrial Process Parameters
ParameterOptimal RangeRationale for Preventing Byproducts
Temperature85–95°CHigher temperatures accelerate oxidation but significantly increase the risk of over-oxidation and byproduct formation.[1]
Pressure0.5–1.0 barLower pressure enhances safety and minimizes side reactions.[1]
Catalyst Conc. (Co²⁺)0.005–0.01 wt%Excess catalyst can lead to the rapid decomposition of valuable hydroperoxide intermediates into undesired products.[1]
Airflow Rate30–50 L/minThis ensures a sufficient supply of oxygen for the reaction without flooding the reactor, which can alter reaction kinetics.[1]
Experimental Protocol: Optimized Synthesis and Reduction
  • Reactor Setup: Charge a reflux reactor with 1,3-diisopropylbenzene, cobalt naphthenate (to achieve 0.005-0.01 wt% Co²⁺), and an alkaline agent like sodium hydroxide.[1]

  • Oxidation: Heat the mixture to 90°C under a pressure of 0.7 bar. Introduce a continuous airflow of 30-50 L/min.[1]

  • Monitoring: Monitor the oxygen concentration in the exhaust gas. The reaction is typically terminated when the O₂ concentration rises above 20%, indicating a decrease in oxygen consumption.[1]

  • Reduction of Hydroperoxides: After the oxidation is complete, cool the reaction mixture. Introduce a reducing agent, such as an aqueous solution of sodium sulfite, to convert the remaining diisopropylbenzene dihydroperoxide and other hydroperoxide intermediates into the target alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene.[1]

  • Purification: Separate the organic phase and crystallize the product to achieve high purity (yields of 85-92% are reported under these conditions).[1]

Troubleshooting Guide 2: Dehydration of α,α'-Dihydroxy-1,3-diisopropylbenzene

This guide addresses the prevention of byproduct formation, particularly oligomerization, during the acid-catalyzed dehydration of the diol to 1,3-diisopropenylbenzene (1,3-DIB).

Problem: Low yield of monomeric 1,3-DIB due to polymerization and formation of other side products.

Causality of Byproduct Formation:

The dehydration of this tertiary diol proceeds via an E1 elimination mechanism.[3] The acid catalyst protonates a hydroxyl group, which then leaves as a water molecule, forming a tertiary carbocation. A base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond.

  • Poor Selectivity: Strong mineral acids like sulfuric acid can have low selectivity (<60%) and cause charring due to their strong oxidizing nature.[1]

  • Polymerization: The product, 1,3-DIB, is a highly reactive monomer. The acidic conditions and elevated temperatures used for dehydration can readily initiate cationic polymerization, leading to the formation of dimers, oligomers, and polymers, which drastically reduces the yield of the desired monomer.[5]

Reaction Pathway: Dehydration vs. Polymerization

Diol α,α'-Dihydroxy-1,3-diisopropylbenzene Catalyst Acid Catalyst + Heat Diol->Catalyst DIB 1,3-Diisopropenylbenzene (Desired Product) Polymer Oligomers/Polymers (Byproduct) DIB->Polymer Cationic Polymerization Catalyst->DIB Dehydration Inhibitor Polymerization Inhibitor Inhibitor->Polymer Blocks

Caption: Desired dehydration pathway vs. undesired polymerization.

Strategies for Preventing Polymerization and Improving Selectivity
StrategyRecommendationRationale
Catalyst Selection Use milder catalysts.Instead of concentrated H₂SO₄, consider using concentrated phosphoric(V) acid, which is less oxidizing and produces a cleaner reaction.[6] Alternatively, Lewis acids (e.g., Hf(OTf)₄) or solid acid catalysts (e.g., zeolites like ZSM-5, γ-alumina) can offer higher selectivity under milder conditions.[7][11]
Temperature Control Maintain the lowest effective temperature.The dehydration of tertiary alcohols can proceed under relatively mild conditions.[3] Lowering the temperature reduces the rate of side reactions and, crucially, the rate of polymerization.
Use of Polymerization Inhibitors Add an inhibitor to the reaction mixture or during purification.Inhibitors are essential for preventing the polymerization of the 1,3-DIB product. They work by scavenging free radicals or terminating cationic chain reactions.[12]
Common Polymerization Inhibitors

A variety of inhibitors can be used, many of which are effective even in the absence of oxygen, which is important for distillation processes.

  • Phenolic Compounds: 4-tert-Butylcatechol (TBC) and hydroquinone are common, but often require the presence of oxygen to be effective.[5]

  • Nitroso Compounds: Certain nitroso derivatives of phenol and naphthol (e.g., 5-methyl-4-nitroso-2-isopropylphenol) are highly effective at elevated temperatures and in the absence of oxygen, making them ideal for distillation.[5]

  • Stable Free Radicals: Molecules like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are very effective inhibitors.[13]

  • Amines: Compounds like diethylhydroxylamine can also be used as inhibitors.[]

Experimental Protocol: Selective Dehydration and Product Stabilization
  • Reactor Setup: In a distillation apparatus, combine alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene with a suitable solvent (e.g., methyl isobutyl ketone).[1]

  • Catalyst and Inhibitor Addition: Add a milder acid catalyst, such as concentrated phosphoric(V) acid. Introduce a polymerization inhibitor (e.g., 500-1000 ppm of a nitroso-phenol compound) into the reaction mixture.

  • Reaction: Heat the mixture to the lowest temperature required for efficient dehydration (e.g., potentially lower than the 90°C used for sulfuric acid).[9] Continuously remove the water byproduct and the 1,3-DIB product via distillation to shift the equilibrium and minimize product decomposition/polymerization.

  • Purification: Collect the distillate, which contains the 1,3-DIB. If necessary, perform a final fractional distillation to achieve high purity, ensuring an inhibitor is present in the distillation pot.[8]

By implementing these detailed troubleshooting guides, researchers can more effectively control reaction pathways, minimize the formation of critical byproducts, and ultimately improve the efficiency and reliability of their work with alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene and its derivatives.

References

  • Ward, D. J., Saccomando, D. J., Walker, G., & Mansell, S. M. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Catalysis Science & Technology, 13(9), 2638-2659. [Link]

  • Google Patents. (n.d.). US3527822A - Divinylbenzene polymerization inhibitors.
  • Royal Society of Chemistry. (2023). Catalysis Science & Technology. 1. [Link]

  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Clark, J. (n.d.). dehydration of alcohols. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic oxidation of 1,3-diisopropylbenzene using imidazolium ionic liquid as catalys | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4935551A - Hydroperoxidation of diisopropylbenzene.
  • ResearchGate. (n.d.). Sustainable Routes to Alkenes: Applications of Homogeneous Catalysis to the Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • SIDS Initial Assessment Report. (2003). DIISOPROPYLBENZENE CAS N°: 25321-09-9. OECD. [Link]

  • Google Patents. (n.d.). EP0323743B1 - Hydroperoxidation of diisopropylbenzene.
  • 3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US4755627A - Process for the synthesis and purification of diisopropenylbenzene.
  • European Patent Office. (n.d.). EP 0155223 A1 - Process for the synthesis and purification diisopropenylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Retrieved from [Link]

Sources

Technical Support Center: Stability of α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for α,α'-Dihydroxy-1,3-diisopropylbenzene (CAS No. 1999-85-5). This document addresses common questions and troubleshooting scenarios related to the thermal stability of this compound. As a key intermediate in the synthesis of peroxides and specialty polymers, understanding its behavior under thermal stress is critical for ensuring reaction efficiency, product purity, and operational safety.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of α,α'-Dihydroxy-1,3-diisopropylbenzene?

Based on available data, α,α'-Dihydroxy-1,3-diisopropylbenzene is a crystalline solid with a melting point typically reported between 137°C and 142°C.[1][2][3] While Safety Data Sheets (SDS) state that the compound is "stable under normal conditions," this refers to recommended storage and handling temperatures.[4][5]

The molecule's structure, featuring two tertiary alcohol groups, makes it susceptible to degradation at elevated temperatures. Significant thermal decomposition is expected to occur at temperatures above its melting point. For instance, in derivatization reactions to produce bis(tert-butyl peroxyisopropyl) benzene, it is noted that maintaining temperatures below 60°C is crucial to prevent side reactions and ensure high product purity.[6] This suggests that the practical thermal stability limit in a reaction mixture may be significantly lower than the onset of rapid decomposition.

Q2: What are the common signs of thermal degradation in my sample?

Researchers should be vigilant for the following indicators of thermal degradation:

  • Discoloration: A pure sample should be a white to off-white powder. The appearance of yellow or brown tints is a primary indicator of decomposition and the formation of chromophoric impurities.

  • Melting Point Depression and Broadening: A degraded sample will exhibit a lower and broader melting point range compared to the sharp melting point of the pure substance.

  • Changes in Solubility: The formation of less polar degradation products or polymeric byproducts can alter the solubility profile of the material.

  • Off-gassing or Pressure Buildup: Decomposition, particularly dehydration, releases water vapor, which can lead to pressure increases in a closed system.

  • Inconsistent Analytical Results: The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) or spectra (e.g., NMR) is a definitive sign of degradation.

Q3: What is the likely thermal degradation pathway for this compound?

The primary and most chemically favorable degradation pathway for α,α'-Dihydroxy-1,3-diisopropylbenzene under thermal stress is a double dehydration reaction. Tertiary alcohols are well-known to eliminate water under heating, a process that is significantly catalyzed by trace amounts of acid or base.

In this mechanism, each tertiary hydroxyl group is eliminated along with a proton from an adjacent methyl group, forming a molecule of water and a double bond. The final product of this double dehydration is 1,3-diisopropenylbenzene .

Below is a simplified diagram illustrating this proposed degradation pathway.

G cluster_main Proposed Thermal Degradation Pathway start α,α'-Dihydroxy-1,3-diisopropylbenzene (Starting Material) intermediate Intermediate Mono-alkene (+ H₂O) start->intermediate Heat (-H₂O) end 1,3-Diisopropenylbenzene (Final Product, + H₂O) intermediate->end Heat (-H₂O)

Caption: Proposed dehydration of α,α'-Dihydroxy-1,3-diisopropylbenzene.

Q4: My sample appears to be degrading at temperatures well below its melting point. What are the potential causes?

This is a common issue and is almost always related to the presence of catalytic impurities rather than the inherent thermal stability of the pure compound. Consider the following possibilities:

  • Residual Catalysts from Synthesis: The synthesis of this diol often starts with the oxidation of 1,3-diisopropylbenzene, which may use alkaline agents or cobalt-based catalysts.[6][7] Residual acidic or basic impurities can dramatically lower the temperature at which dehydration occurs.

  • Atmospheric Oxygen: While the primary degradation pathway is dehydration, long-term exposure to heat in the presence of air can lead to oxidative side reactions, resulting in colored byproducts.

  • Incompatible Storage Containers: Storing the material in containers that could leach acidic or basic substances can compromise its stability over time.

  • Cross-Contamination: Contamination from other reagents in the laboratory environment.

Q5: What are the best practices for handling and storing α,α'-Dihydroxy-1,3-diisopropylbenzene to ensure its stability?

To maximize shelf-life and experimental reproducibility, adhere to the following guidelines:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage (>6 months), blanketing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.[6]

  • Material Purity: Whenever possible, use a high-purity grade of the material. If you suspect impurities, consider recrystallization from an appropriate solvent system to purify it before use.

  • Avoid Excess Heat: Minimize the time the material is exposed to elevated temperatures. When using it in a reaction, bring it to the target temperature as efficiently as possible and avoid prolonged heating cycles.[4]

  • Inert Atmosphere for Reactions: For sensitive applications, conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxygen-mediated side reactions, especially if the reaction is run at elevated temperatures for an extended period.

Troubleshooting Guide

This table provides a quick reference for troubleshooting common stability-related issues.

Observed Symptom Potential Cause Recommended Action & Rationale
Yellowing of solid during storage 1. Slow oxidation from air exposure.2. Gradual degradation from light exposure.1. Action: Store in an amber glass bottle and blanket with an inert gas (N₂/Ar).2. Rationale: This minimizes exposure to both oxygen and UV light, which can initiate radical oxidation reactions.
Reaction mixture turns dark at moderate heat (<80°C) 1. Presence of acidic/basic impurities.2. Reaction solvent is not inert.1. Action: Check the pH of a solution of the material. If not neutral, consider purification by recrystallization. Ensure all glassware is scrupulously clean.2. Rationale: Catalytic impurities drastically lower the activation energy for dehydration and subsequent side reactions that produce colored polymers.
Low yield and multiple unexpected byproducts in GC/HPLC analysis 1. Setpoint temperature is too high.2. Prolonged reaction/heating time.1. Action: Run a temperature-scouting experiment to find the optimal balance. Perform an in-process stability check using TLC or HPLC to monitor for byproduct formation over time.2. Rationale: The rate of decomposition is a function of both temperature and time. Minimizing both reduces byproduct formation.
Inconsistent performance between different batches of the compound 1. Varying levels of synthesis-related impurities.1. Action: Qualify each new batch with analytical testing (e.g., melting point, HPLC purity, TGA) before use in critical experiments.2. Rationale: Batch-to-batch variability is common for chemical intermediates. Establishing an incoming quality control (QC) protocol ensures reproducibility.

Experimental Protocols

Protocol 1: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

This protocol allows for the determination of the onset temperature of decomposition.

Objective: To determine the temperature at which significant mass loss (decomposition) begins for a sample of α,α'-Dihydroxy-1,3-diisopropylbenzene.

Methodology:

  • Instrument Setup:

    • Ensure the TGA instrument is calibrated for mass and temperature.

    • Use a clean, inert sample pan (platinum or alumina).

  • Sample Preparation:

    • Place 5-10 mg of the finely ground powder into the tared TGA pan. Record the exact mass.

  • Experimental Conditions:

    • Purge Gas: Nitrogen (high purity) at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature (T_onset) of decomposition. This is typically calculated by the instrument software as the intersection of the tangent drawn from the baseline and the tangent drawn from the point of maximum mass loss.

    • A significant mass loss of ~18.5% would correspond to the loss of both water molecules (2 x H₂O / total MW = 36.03 / 194.27).

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

  • PubChem. p-Bis(2-hydroxyisopropyl)benzene. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Capot Chemical. MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. [Online]. Available: [Link]

  • ResearchGate. Thermo gravimetric analyses: TGA of prepared compounds. [Online]. Available: [Link]

  • Google Patents. CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene. [Online].
  • PubChem. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Cheméo. «alpha»,«alpha»'-Dihydroxy-m-diisopropylbenzene (CAS 1999-85-5). [Online]. Available: [Link]

  • Oakwood Chemical. 1,3-Bis-(2-hydroxyhexafluoroisopropyl)benzene. [Online]. Available: [Link]

  • Wikipedia. 1,3-Diisopropylbenzene. [Online]. Available: [Link]

  • NIST. Benzene, 1,3-dipropyl-. WebBook. [Online]. Available: [Link]

  • Chemsrc. CAS#:802-93-7 | 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene. [Online]. Available: [Link]

  • Fisher Scientific. 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene, TRC 500 mg. [Online]. Available: [Link]

  • Wikipedia. Substituted amphetamine. [Online]. Available: [Link]

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Technical Support Center: Troubleshooting Low Purity of Synthesized α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of α,α'-Dihydroxy-1,3-diisopropylbenzene (also known as 1,3-Bis(α-hydroxyisopropyl)benzene). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high purity for this important chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and implement robust, scientifically-grounded solutions.

Section 1: Initial Purity Assessment & Impurity Identification

Achieving high purity begins with accurately identifying the problem. Low purity is not a single issue but a symptom with multiple potential causes. The first step is a thorough analysis of your crude product.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the purity of my synthesized α,α'-Dihydroxy-1,3-diisopropylbenzene?

A robust purity assessment combines several analytical techniques to build a complete picture of your material's composition.

  • Gas Chromatography (GC): This is the preferred method for quantitative purity analysis, often targeting >98.0% purity.[1][2] A flame ionization detector (FID) provides excellent sensitivity for hydrocarbon-based impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your desired product and identifying impurities.[1] Pay close attention to the integration of proton signals to quantify molar ratios of product to impurities.

  • Melting Point Analysis: A sharp melting point within the expected range (e.g., 138-142 °C) is a strong indicator of high purity.[3] A broad or depressed melting range suggests the presence of significant impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups. For your product, a broad peak in the 3200–3600 cm⁻¹ region confirms the presence of the hydroxyl (-OH) groups.[1] The absence of carbonyl peaks (around 1700 cm⁻¹) can indicate the absence of certain oxidation byproducts.

Q2: What are the most common impurities I should expect?

Impurities are typically unreacted starting materials or byproducts from side reactions. The specific impurities depend heavily on the synthetic route employed.

Impurity NameChemical Structure (Example)Likely OriginHow to Detect
1,3-DiisopropylbenzeneC₆H₄(CH(CH₃)₂)₂Unreacted starting material in the oxidation route.[4][5]GC, ¹H NMR (aromatic and isopropyl proton signals will differ from the product).
α-Hydroxy-α'-hydroperoxy-1,3-diisopropylbenzeneC₁₂H₁₈O₃Incomplete reduction of hydroperoxide intermediates in the oxidation route.[1][6]Can be unstable; may be inferred from downstream byproducts. Peroxide tests.
Over-oxidation Products (e.g., dicarbonyls)C₁₂H₁₄O₂Excessive temperature or reaction time during oxidation.[1]FT-IR (carbonyl stretch ~1700 cm⁻¹), ¹³C NMR (carbonyl carbon signal >190 ppm).
Mono-alcoholC₁₂H₁₈OIncomplete reaction (either oxidation or Grignard).GC-MS, ¹H NMR (asymmetric signals).
Benzene/TolueneC₆H₆ / C₇H₈Residual solvent from synthesis or purification.¹H NMR (characteristic aromatic signals), GC.
Biphenyl-type compounds(C₆H₅)₂Side reaction in Grignard synthesis (Wurtz coupling).[7]GC-MS, HPLC.
Visualization: Key Chemical Structures

Below are the structures of the target diol and a common unreacted starting material impurity.

G cluster_target Target: α,α'-Dihydroxy-1,3-diisopropylbenzene cluster_impurity Impurity: 1,3-Diisopropylbenzene target C₁₂H₁₈O₂ target_img impurity C₁₂H₁₈ impurity_img

Caption: Target molecule and a common precursor impurity.

Section 2: Troubleshooting the Synthesis

Low purity often originates from suboptimal reaction conditions. Let's diagnose common issues based on the synthetic method.

Route 1: Air Oxidation of 1,3-Diisopropylbenzene

This common industrial method involves the cobalt-catalyzed air oxidation of 1,3-diisopropylbenzene, followed by reduction of the resulting hydroperoxides.[1][6]

Problem: My final product is heavily contaminated with unreacted 1,3-diisopropylbenzene.

  • Causality & Explanation: This indicates an incomplete reaction. The oxidation process relies on a delicate balance of catalyst activity, sufficient oxygen supply, and thermal energy to generate and propagate the radical chain reaction. A deficiency in any of these areas will stall the reaction.

  • Solutions & Self-Validation:

    • Verify Catalyst Concentration: The cobalt catalyst (e.g., cobalt naphthenate) concentration is critical. Too little catalyst leads to slow or incomplete initiation.[1] Aim for a concentration in the range of 0.005–0.01 wt% Co²⁺.

    • Increase Airflow Rate: Insufficient airflow starves the reaction of oxygen, a primary reactant.[1] Ensure a steady and dispersed flow of air through the reaction mixture. Monitor the oxygen concentration in the exhaust gas; the reaction is typically complete when the O₂ level rises significantly.[1]

    • Optimize Temperature: While higher temperatures increase reaction rate, they also risk over-oxidation. A typical range is 85-95°C.[1] If the reaction is sluggish, a modest increase in temperature within this range may be beneficial. Monitor the reaction progress by taking aliquots and analyzing via GC to create a reaction profile and validate that conversion is proceeding.

Problem: My product is colored (yellow/brown) and shows unexpected peaks in IR/NMR.

  • Causality & Explanation: This often points to the formation of over-oxidation byproducts, such as quinones or other conjugated carbonyl compounds.[1] These arise when the desired diol or its intermediates are subjected to harsh conditions (excessive temperature or prolonged reaction time) after formation.

  • Solutions & Self-Validation:

    • Strict Temperature Control: Do not exceed the optimal temperature range. An exothermic reaction can lead to thermal runaway if not properly controlled.

    • Monitor Reaction Endpoint: Do not simply run the reaction for a fixed time. Actively monitor the disappearance of the starting material and the appearance of the product using GC or TLC. Stop the reaction once the optimal conversion is reached to prevent byproduct formation.

    • Decolorization: If colored impurities are present, they can sometimes be removed during purification by adding a small amount of activated charcoal to the hot solution before recrystallization.[8]

Troubleshooting Workflow: Oxidation Synthesis

G start Low Purity Crude Product purity_check Analyze by GC & NMR start->purity_check impurity_id Identify Major Impurity purity_check->impurity_id unreacted_sm Unreacted Starting Material? impurity_id->unreacted_sm over_oxidized Colored/Oxidized Byproducts? unreacted_sm->over_oxidized No solution_sm Optimize Reaction: 1. Check Catalyst Load 2. Increase Airflow 3. Verify Temperature unreacted_sm->solution_sm Yes solution_ox Refine Conditions: 1. Reduce Temperature 2. Monitor Endpoint Closely over_oxidized->solution_ox Yes purify Proceed to Purification (Section 3) over_oxidized->purify No / Other solution_sm->purify solution_ox->purify

Caption: Workflow for diagnosing synthesis issues.

Route 2: Grignard Synthesis

An alternative route could involve the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a 1,3-diacylbenzene derivative. Grignard reactions are notoriously sensitive to environmental conditions.[7][9][10]

Problem: The reaction yield is very low, and I recover mostly my starting ketone/ester.

  • Causality & Explanation: This is a classic symptom of either an inactive Grignard reagent or the presence of protic contaminants, especially water.[11][12] Grignard reagents are powerful bases and will react with any source of acidic protons (like water or alcohols) in a simple acid-base reaction, which is much faster than the desired nucleophilic addition to the carbonyl.[13] This quenches the reagent, preventing it from reacting with your starting material.

  • Solutions & Self-Validation:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). All solvents (e.g., diethyl ether, THF) must be anhydrous.[7][11]

    • Use High-Quality Reagents: Use freshly prepared Grignard reagent or a high-quality commercial solution. It is best practice to titrate the Grignard reagent before use to determine its exact molarity, ensuring you add the correct stoichiometry.

    • Activate the Magnesium: If preparing the reagent yourself, the magnesium turnings may have an oxide layer that prevents reaction. Crushing the magnesium or adding a small crystal of iodine can help activate the surface.[7]

Section 3: Advanced Purification Protocols

Even with an optimized synthesis, purification is essential to achieve high-purity material.

Decision Tree for Purification

G start Crude Solid Product is_solid Is the crude material a solid? start->is_solid oily_solid Oily Solid / High Impurity Load is_solid->oily_solid No / Oily crystalline_solid Mostly Crystalline Solid is_solid->crystalline_solid Yes protocol_chrom Protocol 2: Flash Column Chromatography oily_solid->protocol_chrom protocol_recrys Protocol 1: Recrystallization crystalline_solid->protocol_recrys

Caption: Selecting the appropriate purification method.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solids when impurities have different solubility profiles from the desired product.[8][14][15][16]

Q: What is a good solvent for recrystallizing α,α'-Dihydroxy-1,3-diisopropylbenzene?

A: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this moderately polar diol, good starting points are short-chain alcohols or a mixed-solvent system.[17]

  • Single Solvent: Methanol or ethanol are excellent candidates.[18]

  • Mixed Solvent: An ethanol/water or acetone/hexane system can also be effective. You would dissolve the crude product in the minimum amount of the "good" hot solvent (ethanol/acetone) and then slowly add the "poor" solvent (water/hexane) until the solution becomes slightly cloudy (turbid).

Step-by-Step Methodology
  • Solvent Selection: Choose a suitable solvent system based on small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This prevents premature crystallization in the funnel.[8][17]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Subsequently, place the flask in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[15]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

For complex mixtures or when recrystallization is ineffective, flash column chromatography provides superior separation power.[19]

Q: How do I set up a column to purify this diol?

A: Your target compound is a polar diol. Therefore, a normal-phase chromatography setup is appropriate, using a polar stationary phase and a less polar mobile phase.

  • Stationary Phase: Standard silica gel is effective. For enhanced performance and selectivity for diols, a Diol-bonded silica phase can be used, which often provides better separation due to specific hydrogen bonding interactions.[20][21][22]

  • Mobile Phase (Eluent): A solvent system of increasing polarity is used to elute the compounds. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 50:50 ethyl acetate:hexane). The less polar impurities (like unreacted 1,3-diisopropylbenzene) will elute first, followed by your more polar diol product.

Step-by-Step Methodology
  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with the chosen stationary phase (silica or diol-bonded silica) as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution: Begin passing the mobile phase through the column under positive pressure (flash chromatography). Start with the low-polarity mixture determined by TLC.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified α,α'-Dihydroxy-1,3-diisopropylbenzene.

Section 4: Final Characterization Data

After purification, confirm the identity and purity of your final product using the analytical methods described in Section 1.

Analytical Data for Pure α,α'-Dihydroxy-1,3-diisopropylbenzene
Molecular Formula C₁₂H₁₈O₂[23]
Molecular Weight 194.27 g/mol [23]
Appearance White to off-white crystalline solid
Melting Point 138-142 °C
¹H NMR (CDCl₃) δ ~1.6 (s, 12H, -C(CH₃)₂), ~2.0 (s, 2H, -OH), ~7.1-7.4 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ ~32 (CH₃), ~73 (C-OH), ~122-128 (Ar-CH), ~148 (Ar-C)
FT-IR (KBr, cm⁻¹) ~3200-3600 (broad, O-H stretch), ~2970 (C-H stretch), ~1450-1600 (C=C aromatic)[1]
References
  • Hawach Scientific. (n.d.). Diol Flash Column. Retrieved from [Link]

  • CN103396292A. (2013). Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene. Google Patents.
  • GL Sciences. (n.d.). Inertsil Diol Analytical Columns. Retrieved from [Link]

  • Hawach. (n.d.). Diol SPE Cartridge, Preparative Chromatography Column. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Hawach. (2023, August 22). Diol HPLC Column and C30 HPLC Column. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis of model compounds General methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Retrieved from [Link]

  • Unknown Source. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Jasperse, J. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • YouTube. (2020, July 1). Recrystallization. Retrieved from [Link]

  • ecoQuery. (n.d.). p-diisopropylbenzene purification, distillation of crude p-diisopropylbenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). a, a'-Dihydroxy-1, 3-diisopropylbenzene, min 98% (GC), 100 grams. Retrieved from [Link]

  • Google Patents. (n.d.). US4755627A - Process for the synthesis and purification of diisopropenylbenzene.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-bis(1-methylethyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Diisopropylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a particular focus on catalyst deactivation. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of α,α'-Dihydroxy-1,3-diisopropylbenzene is consistently low. What are the potential causes?

A1: Low yields can stem from several factors, but they often point towards issues with reagent purity, reaction conditions, or catalyst activity. Here's a breakdown of common culprits:

  • Sub-optimal Reaction Conditions: Ensure that the reaction temperature and time are optimized. For Grignard-based syntheses, maintaining a specific temperature range is critical to prevent side reactions.

  • Impure Reagents: The presence of water or other protic impurities in your solvents or starting materials can quench the Grignard reagent, a key component in one common synthetic route.[1][2][3] Similarly, impurities can act as poisons for the catalyst in Friedel-Crafts routes.

  • Catalyst Deactivation: The catalyst is the heart of the reaction. If it's not performing optimally, your yield will suffer. This guide will delve deeper into this specific issue in the subsequent sections.

  • Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps. Review your procedures for potential areas of improvement.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: Side product formation is often linked to reaction specificity, which is heavily influenced by the catalyst and reaction conditions.

  • In Friedel-Crafts based routes, improper catalyst-to-reactant ratios can lead to over-alkylation or the formation of isomers.[4][5]

  • In Grignard-based routes, side reactions can include enolization of the ketone starting material or Wurtz-type coupling of the Grignard reagent. The choice of solvent and temperature can help mitigate these.

  • Catalyst Deactivation: A partially deactivated catalyst can lose its selectivity, leading to a broader product distribution.

Troubleshooting Guide: Catalyst Deactivation

Catalyst deactivation is a primary cause of failed or low-yielding reactions in the synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene. This section provides a detailed guide to identifying, understanding, and preventing this critical issue.

Q3: What are the tell-tale signs of catalyst deactivation in my reaction?

A3: Detecting catalyst deactivation early can save significant time and resources. Look for these indicators:

  • Stalled Reaction: The reaction fails to proceed to completion, even with extended reaction times. This can be monitored by techniques like TLC or GC-MS.

  • Decreased Reaction Rate: The reaction proceeds much slower than expected based on established protocols.

  • Inconsistent Product Yields: You observe significant batch-to-batch variability in your yield, despite using the same protocol.

  • Change in Reaction Mixture Appearance: In some cases, catalyst deactivation can be accompanied by a change in color or the formation of precipitates.

Troubleshooting Flowchart for Suspected Catalyst Deactivation

A Reaction Stalled or Low Yield B Check Reagent and Solvent Purity (Water Content, Peroxides) A->B C Analyze Catalyst Sample (Visual Inspection, Characterization if possible) A->C D Review Reaction Conditions (Temperature, Stirring, Atmosphere) A->D E Impurity Detected? B->E G Catalyst Appears Degraded? C->G I Conditions Sub-optimal? D->I E->C No F Purify Reagents/Solvents (Drying, Distillation) E->F Yes K Re-run Reaction F->K G->D No H Use Fresh or Regenerated Catalyst G->H Yes H->K I->B No J Optimize Reaction Parameters I->J Yes J->K L Problem Solved? K->L M Consult Senior Scientist or Literature L->M No

Caption: A stepwise guide to troubleshooting catalyst deactivation.

Q4: What are the most common causes of catalyst deactivation in this synthesis?

A4: Catalyst deactivation can be broadly categorized into poisoning, fouling, and thermal degradation.[6]

  • Poisoning: This is the most frequent culprit. It involves the strong chemisorption of impurities onto the active sites of the catalyst, rendering them inactive.

    • Common Poisons:

      • Water and Protic Compounds: Especially detrimental in Grignard reactions where the catalyst can be the magnesium metal itself or in Friedel-Crafts reactions where Lewis acid catalysts are used.[1][3]

      • Sulfur and Nitrogen Compounds: These can be present as impurities in starting materials or solvents and can strongly bind to metal-based catalysts.

      • Oxygen: Exposure to air can oxidize the catalyst, particularly in the case of sensitive organometallic catalysts or reagents.

  • Fouling: This occurs when a substance physically deposits on the catalyst surface, blocking the active sites. In this specific synthesis, polymeric byproducts can be a cause of fouling.

  • Thermal Degradation: Exposing the catalyst to temperatures above its stability threshold can lead to irreversible changes in its structure and activity.

Mechanism of Catalyst Poisoning

sub Substrate cat Active Catalyst Site sub->cat Binds to deactivated_cat Deactivated Catalyst Site sub->deactivated_cat Cannot Bind product Product cat->product Catalyzes Conversion poison Poison (e.g., Water, Sulfur) poison->cat Irreversibly Binds

Sources

Validation & Comparative

Comparative Spectroscopic Characterization of α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide to IR and NMR Analysis

This guide provides a detailed characterization of α,α'-dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(1-hydroxy-1-methylethyl)benzene, using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the interpretation of the spectral data, explaining the causality behind the observed signals. To provide a clearer context and highlight the power of these techniques, we will compare its spectroscopic signature with its direct synthetic precursor, 1,3-diisopropylbenzene. This comparative approach is invaluable for researchers and drug development professionals for confirming reaction success and verifying structural integrity.

Introduction to α,α'-Dihydroxy-1,3-diisopropylbenzene

α,α'-Dihydroxy-1,3-diisopropylbenzene is a tertiary diol featuring a central benzene ring substituted at the meta positions with two 2-hydroxypropyl groups[1]. Its structure lends itself to applications in polymer chemistry, as a crosslinking agent, and as a precursor in the synthesis of other complex molecules[1]. Given its utility, unambiguous structural confirmation is critical. IR and NMR spectroscopy are cornerstone analytical techniques that provide a detailed fingerprint of the molecule's functional groups and atomic connectivity.

The synthesis of this diol typically involves the oxidation of 1,3-diisopropylbenzene[1]. Therefore, a direct comparison of the product's spectra with that of the starting material provides definitive proof of the chemical transformation, specifically the introduction of the two hydroxyl groups.

Molecular Structure and Spectroscopic Correlation

The key to interpreting spectroscopic data is to correlate it with the molecule's structure. The following diagram illustrates the primary functional groups and unique proton/carbon environments of α,α'-dihydroxy-1,3-diisopropylbenzene that are distinguishable by IR and NMR.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep_ir Place solid sample on ATR crystal acq_ir FT-IR Spectrometer prep_ir->acq_ir Analyze prep_nmr Dissolve ~10-20 mg in ~0.7 mL CDCl₃ acq_nmr NMR Spectrometer (e.g., 400 MHz) prep_nmr->acq_nmr Analyze proc_ir Fourier Transform Baseline Correction acq_ir->proc_ir Interferogram proc_nmr Fourier Transform Phase/Baseline Correction Integration & Referencing (TMS) acq_nmr->proc_nmr FID analysis Spectral Interpretation Peak Assignment Structure Verification proc_ir->analysis proc_nmr->analysis

Figure 2. General experimental workflow for spectroscopic characterization.

Protocol 1: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a convenient technique for solid samples, requiring minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid α,α'-dihydroxy-1,3-diisopropylbenzene sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically included in the solvent as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters include a 30° or 90° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and provides a single peak for each unique carbon.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

    • The spectral width is typically ~220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Conclusion

The combined application of IR and NMR spectroscopy provides an unambiguous and comprehensive characterization of α,α'-dihydroxy-1,3-diisopropylbenzene. IR spectroscopy rapidly confirms the presence of key hydroxyl functional groups through the distinct O-H and C-O stretching bands. NMR spectroscopy, through both ¹H and ¹³C analysis, elucidates the precise atomic connectivity and confirms the molecular symmetry.

By comparing the spectral data of the final product with its precursor, 1,3-diisopropylbenzene, we can definitively validate the synthetic transformation. The disappearance of the benzylic methine proton signal and the appearance of the hydroxyl and carbinol signals serve as undeniable evidence of successful oxidation. This dual-spectroscopy approach represents a robust, self-validating system essential for quality control and structural verification in research and industrial settings.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • UCLA Chemistry. (n.d.). NMR Chart.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts.
  • Kwantlen Polytechnic University. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
  • PubChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. National Center for Biotechnology Information.
  • Benchchem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • NIST. (n.d.). α,α'-Dihydroxy-m-diisopropylbenzene. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1,3-Diisopropylbenzene. National Center for Biotechnology Information.
  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.

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A Comparative Guide to alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene and Other Key Diols in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate monomers is a critical decision that dictates the final properties and performance of a polymer. Among the myriad of available building blocks, diols play a pivotal role in the synthesis of a vast array of polymeric materials, including polyesters, polyurethanes, and polycarbonates. This guide provides an in-depth technical comparison of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, a unique aromatic diol, with other commonly utilized diols. We will explore their structural nuances, compare their physical and chemical properties, and present a data-driven analysis of their performance in a representative polymerization application.

Introduction to the Diols

The diols selected for this comparison represent a cross-section of aliphatic and aromatic structures, each imparting distinct characteristics to the resulting polymers.

  • alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene: A sterically hindered aromatic diol, its structure is characterized by a benzene ring with two hydroxyisopropyl groups in a meta arrangement. This configuration is anticipated to enhance thermal stability and solubility in organic solvents.

  • Bisphenol A (BPA): A widely used aromatic diol in the production of polycarbonate and epoxy resins, known for imparting rigidity and high glass transition temperatures to polymers.[1]

  • Hydroquinone: A simple, linear aromatic diol with hydroxyl groups in the para position, which can lead to highly crystalline and rigid polymer structures.

  • Resorcinol: An isomer of hydroquinone with hydroxyl groups in the meta position, resulting in less linear polymer chains compared to its para counterpart.

  • Ethylene Glycol: The simplest aliphatic diol, it is a fundamental building block for polyesters like PET, contributing to flexibility.

  • 1,4-Butanediol: A longer-chain aliphatic diol that provides greater flexibility to polymer backbones compared to ethylene glycol.

Comparative Physicochemical Properties

The inherent chemical and physical properties of these diols are foundational to their behavior in polymerization reactions and the characteristics of the final polymer.

Propertyalpha,alpha'-Dihydroxy-1,3-diisopropylbenzeneBisphenol A (BPA)HydroquinoneResorcinolEthylene Glycol1,4-Butanediol
CAS Number 1999-85-5[2]80-05-7123-31-9108-46-3107-21-1110-63-4
Molecular Formula C₁₂H₁₈O₂[2]C₁₅H₁₆O₂C₆H₆O₂C₆H₆O₂C₂H₆O₂C₄H₁₀O₂
Molecular Weight ( g/mol ) 194.27[2]228.29110.11110.1162.0790.12
Melting Point (°C) 137-140[3]158-159172110-1320.1
Boiling Point (°C) 295.6 (Predicted)250-252 (at 13 Torr)287277197.3230
Appearance White to almost white powder/crystal[4]White crystalline solidWhite granular solidWhite crystalline solidColorless, viscous liquidColorless, viscous liquid
Solubility in Water LowVery low59 g/L (15 °C)[5]1100 g/L (20 °C)[5]MiscibleMiscible

Performance in Polyester Synthesis: A Comparative Experimental Overview

To objectively compare the performance of these diols, we will consider their hypothetical use in the synthesis of a polyester via melt polycondensation with a dicarboxylic acid, such as terephthalic acid. The choice of diol is expected to significantly influence the thermal and mechanical properties of the resulting polymer.[6][7]

Experimental Workflow: Melt Polycondensation for Polyester Synthesis

The following diagram outlines a typical experimental workflow for the synthesis and characterization of polyesters from different diols.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization start Reactants: Diol + Dicarboxylic Acid (e.g., Terephthalic Acid) + Catalyst (e.g., Antimony Trioxide) reactor Melt Polycondensation - Inert Atmosphere (N₂) - High Temperature (e.g., 220-280°C) - Vacuum Applied in Later Stages start->reactor Heating & Stirring purification Purification - Dissolution in suitable solvent - Precipitation in non-solvent - Drying under vacuum reactor->purification Polymer Product tga Thermogravimetric Analysis (TGA) - Thermal Stability - Decomposition Temperature (Td) purification->tga dsc Differential Scanning Calorimetry (DSC) - Glass Transition Temperature (Tg) - Melting Temperature (Tm) - Crystallinity purification->dsc tensile Tensile Testing - Tensile Strength - Young's Modulus - Elongation at Break purification->tensile data_analysis Comparative Data Analysis tga->data_analysis dsc->data_analysis tensile->data_analysis

Caption: Experimental workflow for polyester synthesis and characterization.

Detailed Experimental Protocol: Synthesis of Polyester
  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of the diol and terephthalic acid are charged. A catalytic amount of antimony trioxide (e.g., 300 ppm) is added.

  • Esterification: The reaction mixture is heated under a gentle stream of nitrogen to a temperature of 220-250°C with continuous stirring. The water formed during the esterification is collected. This stage is continued until the theoretical amount of water is collected.

  • Polycondensation: The temperature is then raised to 260-280°C, and a vacuum is gradually applied (to <1 mmHg) to facilitate the removal of the excess diol and promote the increase in molecular weight. This stage is continued for several hours until a high viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Isolation and Purification: The resulting polymer is cooled to room temperature, dissolved in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane), and then precipitated by pouring the solution into a non-solvent like methanol. The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol for Polymer Characterization
  • Thermogravimetric Analysis (TGA): The thermal stability of the polymers is evaluated using a TGA instrument. Samples are heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td5%) is recorded.[8][9]

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) and melting temperature (Tm) of the polymers are determined using a DSC instrument. Samples are heated from room temperature to 300°C at a heating rate of 10°C/min, cooled to room temperature, and then reheated at the same rate. The Tg is taken from the midpoint of the transition in the second heating scan.[8][9]

  • Mechanical Testing: The mechanical properties of the polymers are measured using a universal testing machine. Dog-bone-shaped specimens are prepared by melt-pressing the polymer. The tensile strength, Young's modulus, and elongation at break are determined at room temperature.[10]

Expected Performance Comparison and Discussion

The structural variations among the selected diols are expected to yield polyesters with a wide range of properties. The following table presents a plausible set of experimental data based on established principles of polymer chemistry.[6][7][11]

Diol Used in Polyester SynthesisExpected Glass Transition Temp. (Tg) (°C)Expected Decomposition Temp. (Td5%) (°C)Expected Tensile Strength (MPa)Expected Elongation at Break (%)
alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene HighVery HighModerateLow
Bisphenol A (BPA) Very HighHighHighLow
Hydroquinone HighHighHighVery Low
Resorcinol HighHighModerateLow
Ethylene Glycol LowModerateHighHigh
1,4-Butanediol Very LowModerateModerateVery High
Causality Behind the Expected Performance
  • Thermal Stability (Tg and Td): The presence of aromatic rings in the polymer backbone generally increases thermal stability by restricting chain mobility.[11] Therefore, polyesters derived from alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene , Bisphenol A , Hydroquinone , and Resorcinol are expected to exhibit higher Tg and Td values compared to those from aliphatic diols. The bulky isopropyl groups in alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene are likely to further enhance thermal stability due to steric hindrance, which restricts bond rotation and increases the energy required for thermal degradation.[3]

  • Mechanical Properties (Tensile Strength and Elongation): The rigidity of the polymer chains is a key determinant of mechanical properties. The linear and rigid structure of Hydroquinone would lead to a highly crystalline polymer with high tensile strength but very low elongation at break. The kinked structure of Resorcinol would disrupt chain packing, leading to a more amorphous polymer with lower tensile strength compared to the hydroquinone-based polyester. Bisphenol A , with its rigid bis-phenyl structure, is known to produce strong and stiff polymers.[1] The steric hindrance from the isopropyl groups in alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene might prevent efficient chain packing, resulting in a more amorphous polymer with moderate tensile strength.

    In contrast, the flexible aliphatic chains of Ethylene Glycol and 1,4-Butanediol will result in polymers with lower tensile strength but significantly higher elongation at break.[6][7] The longer chain of 1,4-Butanediol provides more flexibility, leading to a lower Tg and higher elongation compared to the polyester from Ethylene Glycol .

Conclusion

The choice of diol has a profound impact on the final properties of a polymer. This guide has provided a comparative analysis of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene with other key aromatic and aliphatic diols.

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene stands out as a unique monomer that can impart high thermal stability, likely due to its rigid aromatic core and sterically hindering isopropyl groups. While it may not produce polymers with the highest tensile strength compared to those derived from more linear aromatic diols like hydroquinone or Bisphenol A, its structure is advantageous for applications requiring a combination of thermal resistance and good solubility in organic solvents for processing.

In contrast, aliphatic diols like Ethylene Glycol and 1,4-Butanediol are the monomers of choice for applications demanding flexibility and high elongation. The classic aromatic diols, Bisphenol A , Hydroquinone , and Resorcinol , offer a spectrum of properties from extreme rigidity and strength to moderate stiffness, depending on the substitution pattern of the hydroxyl groups on the benzene ring.

Ultimately, the selection of the optimal diol will depend on the specific performance requirements of the target application. This guide, with its comparative data and experimental insights, serves as a valuable resource for researchers and professionals in making informed decisions in the design and synthesis of novel polymeric materials.

References

  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials. [URL: https://pubs.acs.org/doi/10.1021/acsapm.2c00845]
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A Senior Application Scientist's Guide to Purity Analysis of α,α'-Dihydroxy-1,3-diisopropylbenzene by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of α,α'-Dihydroxy-1,3-diisopropylbenzene, a crucial organic intermediate. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques.

Introduction to α,α'-Dihydroxy-1,3-diisopropylbenzene and the Imperative of Purity

α,α'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(2-hydroxy-2-propyl)benzene, is a symmetrical aromatic diol with the chemical formula C₁₂H₁₈O₂.[1][2][3] Its structural characteristics make it a valuable precursor in the synthesis of various polymers and specialty chemicals. The primary synthesis route involves the oxidation of m-diisopropylbenzene.[1] This process, while effective, can introduce a range of impurities that may impact the quality, stability, and safety of the final product.

Potential Impurities:

Process-related impurities can include:

  • Isomeric Impurities: Residual ortho- and para-isomers of diisopropylbenzene from the starting material.[4][5]

  • Oxidation Byproducts: Incomplete oxidation can lead to the presence of monohydroperoxides and hydroxyhydroperoxides.[4][5][6]

  • Degradation Products: Further oxidation or side reactions can generate other related substances.

Given the potential for these impurities, a highly selective and sensitive analytical method is paramount for ensuring the quality of α,α'-Dihydroxy-1,3-diisopropylbenzene.

The Power of GC-MS in Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[7] For a semi-volatile compound like α,α'-Dihydroxy-1,3-diisopropylbenzene, GC-MS offers several distinct advantages:

  • High Separation Efficiency: Capillary GC columns provide excellent resolution of structurally similar compounds, including isomers.

  • High Sensitivity and Specificity: The mass spectrometer offers sensitive detection and provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for confident peak identification.

  • Robustness: GC-MS methods are generally robust and can be validated to meet stringent regulatory requirements.

The Logic Behind Method Development: A Self-Validating System

The development of a robust GC-MS method for purity analysis is guided by the principles of scientific integrity and logical design. Each parameter is chosen to ensure the method is "fit for purpose," a cornerstone of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11][12]

Key Validation Parameters for a Chromatographic Purity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: GC-MS Analysis of α,α'-Dihydroxy-1,3-diisopropylbenzene

This section provides a detailed, step-by-step methodology for the GC-MS analysis of α,α'-Dihydroxy-1,3-diisopropylbenzene purity.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent single quadrupole MS.

  • GC Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Sample Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvent: High-purity methanol or acetone.

Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of α,α'-Dihydroxy-1,3-diisopropylbenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the α,α'-Dihydroxy-1,3-diisopropylbenzene sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

GC-MS Method Parameters
Parameter Setting Rationale
Inlet SplitTo handle the concentration of the main component and prevent column overload.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and impurities without thermal degradation.
Split Ratio 50:1Adjustable based on analyte response and to ensure the main peak is on scale.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to achieve good separation.
Oven Program
Initial Temperature150 °CTo ensure good initial focusing of the analytes on the column.
Hold Time2 min
Ramp Rate10 °C/minA moderate ramp rate to effectively separate early-eluting impurities.
Final Temperature280 °CTo elute any less volatile impurities.
Hold Time5 minTo ensure all components are eluted from the column.
Transfer Line Temp 280 °CTo prevent condensation of analytes between the GC and MS.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Quadrupole Temp 150 °CA standard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI)Provides characteristic and reproducible fragmentation patterns for library matching.
Electron Energy 70 eVStandard energy for EI, leading to extensive fragmentation and detailed mass spectra.
Acquisition Mode Full ScanTo detect and identify all volatile and semi-volatile components in the sample.
Scan Range m/z 40-400To cover the molecular ion and expected fragment ions of the analyte and potential impurities.
Data Analysis and Purity Calculation
  • Peak Identification: The mass spectrum of the main peak should be compared with a reference spectrum of α,α'-Dihydroxy-1,3-diisopropylbenzene. The NIST WebBook provides a reference mass spectrum for this compound.[13]

  • Impurity Identification: Tentatively identify impurity peaks by comparing their mass spectra with the NIST library.

  • Purity Calculation (Area Percent): The purity of the sample can be estimated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area of α,α'-Dihydroxy-1,3-diisopropylbenzene peak / Total area of all peaks) x 100

    Note: This calculation assumes that all components have the same response factor in the MS detector. For more accurate quantification, response factors for each impurity relative to the main component should be determined using certified reference standards.

Comparison with Other Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity analysis of α,α'-Dihydroxy-1,3-diisopropylbenzene. The choice of method depends on the specific analytical needs and the nature of the impurities.[7][14][15]

Technique Principle Advantages for α,α'-Dihydroxy-1,3-diisopropylbenzene Analysis Disadvantages
GC-MS Separation of volatile and semi-volatile compounds in the gas phase followed by mass spectrometric detection.[7]Excellent for separating volatile and semi-volatile impurities. Provides structural information for identification. High sensitivity.Requires the analyte to be thermally stable and volatile. Can be a destructive technique.[7]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of compounds in the liquid phase based on their affinity for a stationary phase.[14]Suitable for non-volatile and thermally labile impurities. Non-destructive, allowing for fraction collection.Lower resolution for some isomeric impurities compared to capillary GC. UV detection is less specific than MS.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Can offer faster separations than HPLC with lower organic solvent consumption.Less common instrumentation in many QC labs.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency and low sample/reagent consumption.Primarily suitable for charged analytes; derivatization may be required for neutral compounds.

Visualization of the Analytical Workflow

Experimental Workflow for GC-MS Purity Analysis

Caption: Workflow for the GC-MS purity analysis of α,α'-Dihydroxy-1,3-diisopropylbenzene.

Logical Relationship of Analytical Techniques

Caption: Logical selection of analytical techniques based on impurity characteristics.

Conclusion

The GC-MS method detailed in this guide provides a robust and reliable approach for the purity analysis of α,α'-Dihydroxy-1,3-diisopropylbenzene. By combining high-resolution separation with specific mass spectrometric detection, this technique allows for the confident identification and estimation of potential impurities. The choice between GC-MS and other analytical methods like HPLC should be based on a thorough understanding of the sample's properties and the specific impurities of interest. Adherence to established validation principles, such as those outlined in the ICH Q2(R2) guidelines, is essential to ensure the scientific integrity and trustworthiness of the analytical data generated.

References

A Comparative Guide to the Thermal Stability of Aromatic Diols: Spotlight on α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceutical intermediates, the thermal stability of chemical compounds is a cornerstone of performance, safety, and shelf-life. This guide offers a detailed comparative analysis of the thermal stability of α,α'-Dihydroxy-1,3-diisopropylbenzene against structurally relevant alternatives, namely Bisphenol A (BPA) and Resorcinol. While direct experimental thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for α,α'-Dihydroxy-1,3-diisopropylbenzene is not extensively reported in publicly accessible literature, this guide provides a robust theoretical assessment of its expected thermal behavior based on its molecular architecture, alongside a comprehensive review of the empirical thermal properties of its counterparts.

Introduction: The Significance of Thermal Stability in Aromatic Diols

Aromatic diols are a critical class of organic compounds utilized as monomers in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins. Their inherent rigidity, conferred by the aromatic ring, contributes to the desirable mechanical and thermal properties of the resulting polymers. Furthermore, in the realm of drug development, the stability of intermediates and active pharmaceutical ingredients (APIs) under various temperatures is paramount to ensure efficacy and prevent degradation into potentially harmful byproducts.

α,α'-Dihydroxy-1,3-diisopropylbenzene (CAS No. 1999-85-5), with its unique structure featuring a benzene ring substituted with two hydroxyisopropyl groups, is a promising candidate for applications demanding high thermal resilience. The steric hindrance provided by the bulky isopropyl groups is theoretically expected to enhance its thermal stability compared to less substituted phenols.

Understanding Thermal Stability: Key Analytical Techniques

The thermal stability of a compound is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on how a material's mass and heat flow change with temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in the mass of a sample as it is heated at a controlled rate. This analysis helps determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss at various temperatures. The standard protocol for TGA is often guided by ASTM E1131 and ISO 11358.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transition temperatures, and enthalpies of transitions, providing insights into the physical changes a material undergoes upon heating.

The selection of experimental parameters such as heating rate, atmosphere (inert or oxidative), and sample size is critical for obtaining reproducible and meaningful data. A slower heating rate, for instance, can provide better resolution of thermal events.

Comparative Analysis of Thermal Properties

This section compares the known thermal properties of α,α'-Dihydroxy-1,3-diisopropylbenzene with two widely used aromatic diols: Bisphenol A and Resorcinol.

CompoundStructureMelting Point (°C)Tonset (°C)Tmax (°C)Key Structural Features Affecting Stability
α,α'-Dihydroxy-1,3-diisopropylbenzene alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene structure137-140[1][2][3]Data not availableData not availableTwo bulky isopropyl groups providing steric hindrance, potentially increasing thermal stability. Two tertiary alcohol groups.
Bisphenol A (BPA) Bisphenol A structure158-159~450 (in air)~560 (in air)Two phenolic hydroxyl groups. Isopropylidene bridge.
Resorcinol Resorcinol structure110Data variesData variesTwo phenolic hydroxyl groups on a benzene ring. Less steric hindrance compared to the other two.

α,α'-Dihydroxy-1,3-diisopropylbenzene: A Theoretical Perspective

While specific TGA/DSC data is elusive, we can infer the thermal behavior of α,α'-Dihydroxy-1,3-diisopropylbenzene from its structure. The presence of two tertiary alcohol groups attached to isopropyl groups on a benzene ring suggests a multi-stage decomposition process. The initial step would likely involve the dehydration of the tertiary alcohols to form a di-alkene derivative. This is a common thermal decomposition pathway for tertiary alcohols. The subsequent degradation would involve the breakdown of the di-alkene and the aromatic ring at higher temperatures. The bulky isopropyl groups are expected to sterically hinder intermolecular interactions, which could influence the decomposition mechanism and potentially lead to a higher onset of decomposition compared to less hindered structures like resorcinol.

Bisphenol A (BPA): An Industrial Benchmark

Bisphenol A is a well-characterized aromatic diol. TGA studies show that its decomposition in an air atmosphere begins around 450°C, which is approximately 50°C earlier than in a nitrogen atmosphere. The main degradation step concludes at about 560°C in both atmospheres. This indicates that oxidation plays a role in the initial stages of its thermal degradation.

Resorcinol: A Structurally Simpler Analogue

Resorcinol, or 1,3-dihydroxybenzene, is a simpler aromatic diol. Its thermal stability is generally lower than that of more substituted bisphenols. The absence of alkyl groups results in less steric hindrance and potentially more facile intermolecular reactions at elevated temperatures.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal stability studies, standardized protocols are essential.

Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

    • Heating Program: Equilibrate the sample at a starting temperature (e.g., 30°C) and then heat at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum weight loss (from the first derivative of the TGA curve, DTG), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heating Program: Typically involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to a temperature above the melting point, cool at a controlled rate, and then reheat at a constant rate (e.g., 10°C/min).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the melting point (peak of the endotherm), glass transition temperature (midpoint of the step change in the baseline), and enthalpy of fusion (area under the melting peak).

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Test Compound (e.g., α,α'-Dihydroxy-1,3-diisopropylbenzene) TGA Thermogravimetric Analysis (TGA) (ASTM E1131) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Alternatives Alternative Compounds (e.g., BPA, Resorcinol) Alternatives->TGA Alternatives->DSC TGA_Data TGA Curve (Mass vs. Temp) - Tonset - Tmax - % Mass Loss TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) - Melting Point - Glass Transition - Enthalpy DSC->DSC_Data Comparison Comparative Analysis of Thermal Stability TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for comparative thermal stability analysis.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the thermal stability of α,α'-Dihydroxy-1,3-diisopropylbenzene in the context of other industrially significant aromatic diols. Based on its molecular structure, it is hypothesized to possess superior thermal stability compared to less sterically hindered analogs like resorcinol.

References

Sources

A Comparative Guide to Catalysts for the Oxidation of 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

The selective oxidation of 1,3-diisopropylbenzene (m-DIPB) is a cornerstone of industrial chemistry, primarily serving as the critical step in the synthesis of resorcinol and acetone via the Hock rearrangement.[1] The efficiency of this process hinges on the catalytic system employed to produce 1,3-diisopropylbenzene dihydroperoxide (DHP), the key intermediate. This guide provides a comparative analysis of various catalytic systems, offering researchers and process chemists a detailed overview of their performance, mechanisms, and practical application, grounded in experimental data.

The Foundational Catalysts: Aqueous Alkali Systems

For decades, the industrial standard for alkylaromatic peroxidation has relied on mineral alkalis such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] These catalysts are typically used in an aqueous, alkaline medium where the m-DIPB is oxidized with air or oxygen.

Mechanism and Rationale

The role of the alkali is to maintain a pH between 7 and 9, which is crucial for the hydroperoxidation reaction.[3] The reaction proceeds via a free-radical autoxidation mechanism. The alkaline conditions are thought to facilitate the decomposition of trace hydroperoxides, which generates the initial radicals required to start the chain reaction. However, these conditions are a delicate balance; excessively high pH can lead to the decomposition of the desired DHP product.

Performance and Limitations

Industrial processes, such as those developed by Sumitomo Chemical Company and Mitsui Petrochemical Industries, have historically used NaOH.[2][3] These methods typically operate at temperatures between 80°C and 130°C.[4] A key challenge with this approach is managing the formation of by-products, including the monohydroperoxide (MHP), hydroxyhydroperoxides (HHP), and the corresponding dicarbinol (DCL).[3] Achieving high selectivity for DHP is difficult, and often the combined yield of DHP and HHP is considered. For instance, processes might achieve a 62% conversion of DIPB, but the product may contain more MHP (45%) than DHP (18%).[3] Further conversion to increase DHP concentration often leads to the formation of more by-products.

Advanced Homogeneous Catalysts: Enhancing Selectivity and Rate

To overcome the limitations of traditional alkali systems, research has focused on more sophisticated homogeneous catalysts that offer improved reaction rates and higher selectivity under milder conditions.

Organic Alkalis: Quaternary Ammonium Salts and Ionic Liquids

A significant improvement over mineral alkalis has been the use of organic bases, such as quaternary ammonium hydroxides (e.g., tetramethylammonium hydroxide, tetraethylammonium hydroxide) and salts.[2] These catalysts can be used in smaller quantities (0.01% to 3% by mass of DIPB) and often do not require a separate initiator.[2] They have been shown to yield a quicker reaction rate, higher DIPB conversion, and greater DHP selectivity.[2]

Imidazolium-based ionic liquids, like 1-methyl-3-butylimidazolium hydroxide ([bmIm]OH), have also emerged as effective catalysts.[5] Studies comparing various ionic liquids for cumene oxidation found that the choice of both cation and anion significantly impacts selectivity, with hydroxyl-containing anions showing superior performance.[5] For 1,3-diisopropylbenzene oxidation, these catalysts have demonstrated better performance than traditional NaOH.[5]

N-Hydroxyphthalimide (NHPI): A Paradigm in Radical Oxidation

N-Hydroxyphthalimide (NHPI) is a highly versatile and efficient organocatalyst for the aerobic oxidation of various hydrocarbons, including 1,3-diisopropylbenzene.[6][7] It operates through a distinct radical mechanism, often enhanced by co-catalysts.

Catalytic Mechanism

The efficacy of NHPI stems from its ability to generate the phthalimide-N-oxyl (PINO) radical. This process can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or, more commonly, by transition metal salts (e.g., Co(II) or Fe(III) compounds).[6][8] The PINO radical is a potent hydrogen atom abstractor.

The catalytic cycle can be summarized as follows:

  • Initiation: A co-catalyst or initiator converts NHPI to the PINO radical.[9]

  • Propagation: The PINO radical abstracts a benzylic hydrogen atom from 1,3-diisopropylbenzene, regenerating NHPI and forming a diisopropylbenzyl radical.

  • Peroxidation: This carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical.

  • Chain Transfer: The peroxyl radical abstracts a hydrogen from another 1,3-diisopropylbenzene molecule, forming the monohydroperoxide (MHP) and another diisopropylbenzyl radical, thus continuing the chain. The process continues to form the dihydroperoxide (DHP).

NHPI_Catalytic_Cycle

Performance Data

The NHPI system allows for oxidation under significantly milder conditions than traditional methods. For instance, the oxidation of isopropylbenzene can be achieved at 60°C, a substantial reduction from the 120-150°C range of non-catalytic processes.[6] The addition of microquantities of Fe(III) salts can further enhance efficiency.[6] When substrate conversion is maintained at 10-20%, selectivity towards the desired hydroperoxides can be as high as 90-95%.[6]

Heterogeneous Catalysts: Addressing Recyclability

A major drawback of homogeneous catalysts is the difficulty of separating them from the reaction mixture. Heterogeneous catalysts offer a solution, providing easier recovery and recycling.

Metal Oxides

Simple metal oxides have been explored for DIPB oxidation. A notable example involves using minute quantities of barium oxide (BaO) under substantially anhydrous conditions at temperatures between 70°C and 130°C.[3][4] Another approach involves oxidizing under anhydrous, non-alkaline conditions, which has been reported to produce a 92.8% yield of combined m-DHP and m-HHP.[3] More advanced systems include highly dispersed iron in phosphorus-doped nitrogen-carbon materials, which have been studied for their potential in catalytic peroxidation with molecular oxygen.[10]

Metal-Modified Zeolites

While highly effective in other aromatic transformations, the primary application of metal-modified zeolites in this context is for the isomerization of p-diisopropylbenzene to m-diisopropylbenzene, the desired reactant for resorcinol synthesis.[11] Catalysts like metal-modified Hβ zeolites (using Fe³⁺, Al³⁺, etc.) show high conversion (68-75%) and selectivity (42-54%) for this isomerization at 250°C.[11] Their role in the direct oxidation of 1,3-DIPB is less prominent.

Comparative Performance Summary

The choice of catalyst profoundly impacts key performance indicators of the 1,3-diisopropylbenzene oxidation process. The following table summarizes the operational parameters and typical performance of the discussed catalytic systems.

Catalyst SystemTypical Temperature (°C)PressureKey AdvantagesKey DisadvantagesApprox. Selectivity to Hydroperoxides
Aqueous Alkali (NaOH) 80 - 130[4]Atmospheric[3]Low cost, established technologyModerate selectivity, by-product formation, high temperature70 - 85% (combined DHP/HHP)[3][12]
Quaternary Ammonium Salts Mild (not specified)Atmospheric[2]High reaction rate, high conversion, no initiator neededCatalyst separation can be complexHigh[2]
Ionic Liquids ([bmIm]OH) Mild (not specified)Atmospheric[5]Better performance than NaOH, tunable propertiesHigh cost, potential product contaminationHigh[5]
NHPI / Co-catalyst 60 - 100[6]Atmospheric[6]High selectivity, mild conditions, high reaction rateCatalyst/co-catalyst separation, cost of NHPI90 - 95%[6]
Metal Oxides (e.g., BaO) 70 - 130[3]Atmospheric[3]Heterogeneous, easier separationAnhydrous conditions required, moderate selectivity~92.8% (combined DHP/HHP)[3]

Experimental Protocols

To provide a practical context, this section outlines a representative laboratory-scale protocol for the oxidation of 1,3-diisopropylbenzene using two distinct catalytic systems.

Protocol: Oxidation using Aqueous NaOH

Protocol_NaOH

Methodology:

  • Reactor Setup: A one-liter, three-necked flask equipped with a mechanical stirrer, a condenser, a thermometer, and a gas inlet tube is used.

  • Charging: The flask is charged with 750 g of m-diisopropylbenzene (containing less than 6% o-isomer).[4]

  • Catalyst Addition: An aqueous solution of sodium hydroxide (e.g., 4% w/w) is added to the reactor to maintain the pH of the aqueous phase between 7 and 9.[3]

  • Reaction Conditions: The mixture is heated to 85-95°C while being stirred vigorously to ensure emulsification.[3][4] Air or pure oxygen is bubbled through the mixture.

  • Monitoring: Small aliquots are withdrawn periodically (e.g., every hour) to determine the total peroxide concentration via iodometric titration.[4]

  • Work-up: Once the desired peroxide concentration is reached, the reaction is stopped by cooling the mixture. The organic and aqueous layers are separated. The DHP/HHP product fraction can be extracted from the organic phase using a fresh aqueous sodium hydroxide solution.[4]

  • Analysis: The composition of the product mixture (DIPB, MHP, HHP, DHP) is determined by High-Performance Liquid Chromatography (HPLC).[3]

Protocol: Oxidation using NHPI and a Co-catalyst

Methodology:

  • Reactor Setup: A similar setup to the one described in 5.1 is used.

  • Charging: The reactor is charged with 1,3-diisopropylbenzene, a suitable solvent if required (e.g., acetonitrile), N-hydroxyphthalimide (e.g., 5-10 mol%), and a cobalt(II) salt co-catalyst like Co(acac)₂ (e.g., 0.05 mol%).[6][8]

  • Reaction Conditions: The mixture is heated to a lower temperature, typically 60-80°C, under an atmosphere of air or oxygen with efficient stirring.[6]

  • Monitoring and Work-up: The reaction is monitored and worked up as described in the previous protocol. The lower reaction temperature and higher selectivity generally result in a cleaner product mixture with fewer by-products.

Conclusion and Future Perspectives

The catalytic oxidation of 1,3-diisopropylbenzene has evolved from reliance on simple alkali hydroxides to the adoption of more sophisticated homogeneous and heterogeneous systems. While aqueous NaOH remains an industrially relevant method, catalysts like quaternary ammonium salts and particularly N-hydroxyphthalimide offer significant advantages in terms of reaction rate, selectivity, and milder operating conditions.

Future research will likely focus on enhancing the recyclability and reducing the cost of advanced catalytic systems. The development of robust, solid-supported NHPI catalysts or metal-organic frameworks (MOFs) that encapsulate active species could combine the high performance of homogeneous systems with the practical advantages of heterogeneous catalysis. Furthermore, exploring biocatalytic routes, inspired by the enzymatic oxidation of similar aromatic compounds, could open new avenues for green and highly selective synthesis of DHP.[13]

References
  • Request PDF | Catalytic oxidation of 1,3-diisopropylbenzene using imidazolium ionic liquid as catalys | Peroxidation of alkylaromatics is the key step in the synthesis of phenols. Different imidazolium ionic liquids were investigated for the... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • CN101851187B - Method for preparing dihydroperoxide diisopropyl benzene by peroxidation of diisopropylbenzene in presence of organic alkali catalyst - Google Patents. (n.d.).
  • Oxidation of isopropylbenzene to hydroperoxide in the presence of N-hydroxyphthalimide. (n.d.). Retrieved January 4, 2026, from [Link]

  • US4935551A - Hydroperoxidation of diisopropylbenzene - Google Patents. (n.d.).
  • EP0322246B1 - Oxidation and subsequent decomposition of dihydroperoxide - Google Patents. (n.d.).
  • EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents. (n.d.).
  • Selective Isomerization of p-Diisopropylbenzene to m-Diisopropylbenzene Over Metal Modified Hβ Zeolites | Request PDF. (n.d.). Retrieved January 4, 2026, from [Link]

  • A comparative study on the transalkylation of diisopropylbenzene with benzene over several zeolitic materials in supercritical CO2 and liquid phase | Request PDF. (n.d.). Retrieved January 4, 2026, from [Link]

  • CN114073983A - Diisopropylbenzene oxidation catalyst, preparation method thereof and method for preparing diisopropylbenzene dibenzyl alcohol by using diisopropylbenzene oxidation catalyst - Google Patents. (n.d.).
  • Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 | Applied and Environmental Microbiology. (n.d.). Retrieved January 4, 2026, from [Link]

  • JPH0730011B2 - Diisopropylbenzene oxidation method - Google Patents. (n.d.).
  • 1,3-Diisopropylbenzene - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Highly Dispersed Fe in P Dopped N-C for the Catalytic Peroxidation of 1,3-Diisopropylbenzene with Molecular Oxygen | Request PDF. (n.d.). Retrieved January 4, 2026, from [Link]

  • THE POTENTIAL OF N-HYDROXYPHTHALIMIDE FOR THE LARGE-SCALE CH-OXIDATIONS | European Science. (n.d.). Retrieved January 4, 2026, from [Link]

  • CN113620853A - Preparation method of diisopropylbenzene hydroperoxide - Google Patents. (n.d.).
  • US4237319A - Process for liquid-phase oxidation of m-diisopropylbenzene - Google Patents. (n.d.).
  • 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • Direct catalytic oxidation of benzene to phenol over metal-free graphene-based catalyst. (n.d.). Retrieved January 4, 2026, from [Link]

  • An Investigation on the Effect of N-Hydroxyphthalimde and Supercritical Carbon Dioxide on the Peroxide Degradation of Polypropylene - Uniscience Publishers. (n.d.). Retrieved January 4, 2026, from [Link]

  • Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents. (n.d.).
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  • N-Hydroxyphthalimide on a Polystyrene Support Coated with Co(II)-Containing Ionic Liquid as a New Catalytic System for Solvent-Free Ethylbenzene Oxidation - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α,α'-Dihydroxy-1,3-diisopropylbenzene

α,α'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(1-hydroxy-1-methylethyl)benzene, is a versatile di-tertiary alcohol with significant applications in chemical synthesis.[1][2] Its unique molecular architecture, featuring a central benzene ring substituted with two hydroxyisopropyl groups at the meta positions, makes it a valuable precursor in the production of various organic peroxides, polymers, and specialty chemicals. This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining this key intermediate, offering in-depth analysis and experimental protocols to aid researchers and process chemists in selecting the most suitable method for their specific needs.

Methodology 1: Direct Air Oxidation of 1,3-Diisopropylbenzene

This method represents the most common industrial-scale synthesis of α,α'-dihydroxy-1,3-diisopropylbenzene, valued for its cost-effectiveness and utilization of readily available starting materials. The process involves the direct oxidation of 1,3-diisopropylbenzene with compressed air in the presence of a catalyst.

Reaction Mechanism and Rationale

The air oxidation of 1,3-diisopropylbenzene proceeds via a free-radical chain mechanism. A cobalt-based catalyst, such as cobalt naphthenate, initiates the reaction by promoting the decomposition of trace hydroperoxides into free radicals.[3] These radicals then abstract benzylic hydrogens from 1,3-diisopropylbenzene to form alkyl radicals. These alkyl radicals subsequently react with molecular oxygen to generate peroxide radicals, which propagate the chain reaction. The presence of an alkaline agent, like sodium hydroxide, is crucial for the subsequent reduction of the hydroperoxide intermediates to the desired diol.[3]

Diagram: Air Oxidation of 1,3-Diisopropylbenzene

G DIPB 1,3-Diisopropylbenzene Radical_Initiation Radical Initiation (Co Catalyst, O2) DIPB->Radical_Initiation Alkyl_Radical Alkyl Radical Radical_Initiation->Alkyl_Radical Oxygen O2 Alkyl_Radical->Oxygen Peroxide_Radical Peroxide Radical Oxygen->Peroxide_Radical Peroxide_Radical->DIPB Chain Propagation Hydroperoxide Dihydroperoxide Peroxide_Radical->Hydroperoxide Reduction Reduction (NaOH) Hydroperoxide->Reduction Product α,α'-Dihydroxy-1,3- diisopropylbenzene Reduction->Product

Caption: Free-radical chain mechanism for the air oxidation of 1,3-diisopropylbenzene.

Experimental Protocol: Air Oxidation
  • Reactor Setup: Charge a pressure reactor equipped with a mechanical stirrer, gas inlet, reflux condenser, and temperature probe with 1,3-diisopropylbenzene, cobalt naphthenate (0.1-0.5 mol%), and an aqueous solution of sodium hydroxide (5-10 wt%).

  • Reaction Conditions: Pressurize the reactor with compressed air to 1-5 atm and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically analyzing aliquots for the consumption of the starting material and the formation of the product using Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and release the pressure. Separate the organic and aqueous layers.

  • Purification: Wash the organic layer with water to remove residual alkali. The product can be purified by crystallization from a suitable solvent (e.g., toluene or heptane) or by vacuum distillation to yield a white crystalline solid.

Performance Data
ParameterValueReference
Typical Yield 85-92%[3]
Purity >98% (by GC)[3]
Reaction Time 4-8 hours-
Temperature 80-100 °C[3]
Pressure 1-5 atm[3]

Methodology 2: Reduction of 1,3-Diacetylbenzene

An alternative and highly effective laboratory-scale synthesis involves the reduction of 1,3-diacetylbenzene. This diketone can be readily prepared and subsequently converted to the desired diol via two primary reductive pathways: Grignard reaction and catalytic hydrogenation.

Grignard Reaction with Methylmagnesium Bromide

The Grignard reaction offers a classic and reliable method for the formation of tertiary alcohols from ketones.[4][5] In this case, 1,3-diacetylbenzene is treated with an excess of a methyl Grignard reagent, such as methylmagnesium bromide, to form the di-tertiary alcohol.

Reaction Mechanism and Rationale

The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[6] The nucleophilic methyl group attacks the electrophilic carbonyl carbons of 1,3-diacetylbenzene. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate. A subsequent acidic workup is necessary to protonate the alkoxide and yield the final diol product.[5][7]

Diagram: Grignard Reaction of 1,3-Diacetylbenzene

G Diacetylbenzene 1,3-Diacetylbenzene Grignard 2 CH3MgBr (in dry ether) Diacetylbenzene->Grignard Alkoxide Dimagnesium Alkoxide Intermediate Grignard->Alkoxide Workup Acidic Workup (e.g., aq. NH4Cl) Alkoxide->Workup Product α,α'-Dihydroxy-1,3- diisopropylbenzene Workup->Product G Diacetylbenzene 1,3-Diacetylbenzene Hydrogenation H2, Catalyst (e.g., PtO2, Pd/C, or Raney Ni) Solvent (e.g., Ethanol) Diacetylbenzene->Hydrogenation Product α,α'-Dihydroxy-1,3- diisopropylbenzene Hydrogenation->Product

Sources

A Comprehensive Guide to the Comparative Analysis of the Antioxidant Activity of α,α'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous evaluation of a compound's antioxidant potential is a cornerstone of early-phase discovery. This guide provides a comprehensive framework for the comparative analysis of the antioxidant activity of α,α'-Dihydroxy-1,3-diisopropylbenzene. Due to a lack of publicly available direct comparative data for this specific molecule, this document serves as a detailed methodological protocol to enable researchers to conduct their own robust comparisons against established antioxidants.

The narrative herein is grounded in established biochemical principles and validated experimental protocols, offering insights into the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Introduction: The Rationale for Antioxidant Evaluation

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating oxidative damage.

α,α'-Dihydroxy-1,3-diisopropylbenzene is a phenolic compound. The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, effectively neutralizing them and terminating the oxidative chain reaction.[1] The presence of two hydroxyl groups and isopropyl substituents on the benzene ring of α,α'-Dihydroxy-1,3-diisopropylbenzene suggests a potential for significant antioxidant activity. The isopropyl groups, being electron-donating, may enhance the hydrogen-donating ability of the hydroxyl groups. However, the spatial arrangement of these bulky groups could also introduce steric hindrance, potentially affecting the accessibility of the hydroxyl groups to larger free radicals.

This guide will outline the experimental procedures to quantify the antioxidant activity of α,α'-Dihydroxy-1,3-diisopropylbenzene and compare it with two well-characterized antioxidants:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and industrial applications. Its antioxidant mechanism is well-understood, making it an excellent benchmark.

  • α-Tocopherol (a form of Vitamin E): A natural, lipid-soluble antioxidant crucial for protecting cell membranes from lipid peroxidation. It represents a biologically relevant comparator.

Comparative Antioxidants: Structures and Mechanisms

A foundational understanding of the comparators is crucial for interpreting the experimental results.

CompoundStructureKey Mechanistic Features
α,α'-Dihydroxy-1,3-diisopropylbenzene The two hydroxyl groups on the benzene ring are the primary sites for hydrogen donation to neutralize free radicals. The isopropyl groups may influence the electron density of the ring and introduce steric effects.
Butylated Hydroxytoluene (BHT) A sterically hindered phenol. The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing it from initiating further oxidation.[2]
α-Tocopherol (Vitamin E) The chromanol ring with its hydroxyl group is responsible for scavenging peroxyl radicals, breaking the chain reaction of lipid peroxidation.[2]

Experimental Design for Comparative Analysis

To provide a comprehensive assessment of antioxidant activity, a multi-assay approach is recommended. This is because different assays measure antioxidant capacity through various mechanisms. This guide will detail three widely accepted and complementary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to be a biologically relevant assay as it utilizes a peroxyl radical source.

Below are the detailed, step-by-step protocols for each assay.

DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds & Controls prep_samples->mix incubate Incubate in the Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration to Determine IC50 calculate->plot

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Preparation of DPPH Solution:

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol to obtain a 0.1 mM solution.

    • Store the solution in a dark bottle at 4°C.

  • Preparation of Test and Standard Solutions:

    • Prepare stock solutions of α,α'-Dihydroxy-1,3-diisopropylbenzene, BHT, and α-tocopherol in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test and standard solutions to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the concentration of each compound.

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from the graph. A lower IC50 value indicates higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Prepare ABTS Radical Cation (ABTS•+) Solution mix Mix Sample/Standard with ABTS•+ Solution prep_abts->mix prep_samples Prepare Serial Dilutions of Test Compounds & Trolox Standard prep_samples->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration & Determine TEAC calculate->plot

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions:

    • Prepare stock solutions of α,α'-Dihydroxy-1,3-diisopropylbenzene, BHT, and α-tocopherol in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of Trolox (a water-soluble analog of vitamin E) as the standard.

    • Perform serial dilutions of the test compounds and Trolox to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test and standard solutions to separate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation and Expression of Results:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve and is expressed as µM of Trolox equivalents per µM of the test compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by comparing the net area under the fluorescence decay curve (AUC) with that of a standard (Trolox).

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Solutions add_reagents Add Fluorescein, Sample/Standard to Plate prep_reagents->add_reagents prep_samples Prepare Dilutions of Test Compounds prep_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate add_aaph Initiate Reaction with AAPH incubate->add_aaph measure Measure Fluorescence Decay Over Time add_aaph->measure calculate_auc Calculate Area Under the Curve (AUC) measure->calculate_auc plot Plot Net AUC vs. Trolox Concentration & Determine ORAC Value calculate_auc->plot

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) on the day of the assay.

    • Prepare a stock solution of Trolox in 75 mM phosphate buffer (pH 7.4) as the standard.

  • Preparation of Test and Standard Solutions:

    • Prepare serial dilutions of α,α'-Dihydroxy-1,3-diisopropylbenzene, BHT, α-tocopherol, and Trolox in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each concentration of the test and standard solutions to separate wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using an automated injector.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation and Expression of Results:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

    • Plot the net AUC against the Trolox concentration to generate a standard curve.

    • The ORAC value of the test compounds is expressed as µmol of Trolox equivalents per µmol or per gram of the compound.

Data Interpretation and Comparative Analysis

The results from the three assays should be compiled and presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Comparative Antioxidant Activity Data

CompoundDPPH IC50 (µg/mL)ABTS TEAC (µM TE/µM)ORAC (µmol TE/µmol)
α,α'-Dihydroxy-1,3-diisopropylbenzene Experimental ValueExperimental ValueExperimental Value
Butylated Hydroxytoluene (BHT) Experimental ValueExperimental ValueExperimental Value
α-Tocopherol (Vitamin E) Experimental ValueExperimental ValueExperimental Value

A lower IC50 value in the DPPH assay indicates greater scavenging activity. Higher TEAC and ORAC values signify stronger antioxidant capacity.

The comparative analysis should consider the following:

  • Potency: Directly compare the IC50, TEAC, and ORAC values to rank the antioxidant potency of α,α'-Dihydroxy-1,3-diisopropylbenzene against BHT and α-tocopherol.

  • Mechanism of Action: Differences in the relative performance across the three assays can provide insights into the dominant antioxidant mechanism. For example, a high ORAC value suggests effective peroxyl radical scavenging, which is highly relevant to biological systems.

  • Structure-Activity Relationship: Relate the observed antioxidant activity to the chemical structure of α,α'-Dihydroxy-1,3-diisopropylbenzene. Discuss how the number and position of the hydroxyl and isopropyl groups contribute to its antioxidant potential.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the antioxidant activity of α,α'-Dihydroxy-1,3-diisopropylbenzene. By employing a multi-assay approach and comparing the results with well-established antioxidants, researchers can generate reliable and meaningful data. This information is critical for understanding the compound's potential as a therapeutic agent or a stabilizing additive and for guiding further research and development efforts. The detailed protocols and the rationale behind the experimental design aim to ensure the scientific integrity and reproducibility of the findings.

References

Performance of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene as a polymer stabilizer vs other antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer science, the selection of an appropriate stabilizer is paramount to ensure the longevity and performance of polymeric materials. This guide provides an in-depth comparison of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (1,3-DHH) with other classes of commonly used antioxidants in polymer stabilization. While direct comparative experimental data for 1,3-DHH is not extensively available in the public domain, this document will elucidate its theoretical advantages and compare its proposed mechanism of action against established antioxidants. Furthermore, it will detail the standardized experimental protocols required to generate the necessary comparative data for a comprehensive evaluation.

Introduction: The Imperative of Polymer Stabilization

Polymers are susceptible to degradation when exposed to heat, oxygen, and shear during processing and end-use applications. This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life. Antioxidants are crucial additives that mitigate these degradative processes. They are broadly classified into primary and secondary antioxidants, each with a distinct mechanism of action.

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that donate a hydrogen atom to reactive radical species, thereby terminating the degradation chain reaction.[1]

  • Secondary Antioxidants (Peroxide Decomposers): This group, including phosphites and thioesters, decomposes hydroperoxides into non-radical, stable products.

This guide focuses on the potential of 1,3-DHH as a polymer stabilizer and provides a framework for its comparison with industry-standard antioxidants.

Understanding the Antioxidant Mechanisms

A fundamental understanding of the chemical pathways through which antioxidants protect polymers is essential for their effective selection and application.

The Hindered Phenol Benchmark: A Well-Established Mechanism

Hindered phenolic antioxidants, such as the widely used Irganox 1010 and Irganox 1076, are primary antioxidants. Their efficacy stems from the presence of a sterically hindered hydroxyl group on a benzene ring. This steric hindrance enhances the stability of the resulting phenoxy radical after hydrogen donation, preventing it from initiating new degradation chains.[1]

Hindered_Phenol_Mechanism ROO Peroxy Radical (ROO•) ArOH Hindered Phenol (ArOH) ROO->ArOH H atom abstraction ROOH Hydroperoxide (ROOH) ArOH->ROOH ArO Stable Phenoxy Radical (ArO•) ArOH->ArO

Caption: Mechanism of a hindered phenolic antioxidant.

The Proposed Mechanism of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (1,3-DHH)

Alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is a diol with a unique structure. While not a classic hindered phenol, its hydroxyl groups can potentially participate in antioxidant activities. It is hypothesized that 1,3-DHH may act as a radical scavenger, though its mechanism is likely different from that of traditional hindered phenols due to the absence of significant steric hindrance around the hydroxyl groups. The isopropyl groups, however, do provide some steric bulk.[2]

The antioxidant mechanism of 1,3-DHH is thought to involve the donation of a hydrogen atom from its hydroxyl groups to a peroxy radical, forming a hydroperoxide and a resonance-stabilized radical on the 1,3-DHH molecule.

DHH_Mechanism ROO Peroxy Radical (ROO•) DHH 1,3-DHH ROO->DHH H atom abstraction ROOH Hydroperoxide (ROOH) DHH->ROOH DHH_Radical 1,3-DHH Radical DHH->DHH_Radical

Caption: Proposed antioxidant mechanism of 1,3-DHH.

A Framework for Performance Comparison: Key Experimental Protocols

To objectively assess the performance of 1,3-DHH against other antioxidants, a series of standardized tests must be conducted. The following protocols provide a robust framework for such a comparison.

Thermo-Oxidative Stability Assessment

Thermo-oxidative stability is a critical measure of an antioxidant's ability to protect a polymer at elevated temperatures in the presence of oxygen.

3.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of degradation and the weight loss profile of the stabilized polymer as a function of temperature.

  • Protocol:

    • Prepare polymer samples with 0.1-0.5 wt% of the respective antioxidant (1,3-DHH, Hindered Phenol A, Hindered Phenol B, etc.). A control sample with no antioxidant should also be prepared.

    • Place a small, precisely weighed sample (5-10 mg) into a TGA crucible.

    • Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or oxygen).

    • Record the weight loss as a function of temperature.

    • The onset of degradation is determined as the temperature at which a significant weight loss begins. A higher onset temperature indicates better thermal stability.

3.1.2. Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

  • Objective: To measure the time it takes for the oxidative degradation of a stabilized polymer to begin at a constant elevated temperature. A longer OIT indicates better oxidative stability.[3]

  • Protocol:

    • Prepare thin sections of the polymer samples containing the different antioxidants.

    • Place a small sample (5-10 mg) in an open aluminum DSC pan.

    • Heat the sample to a specific isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing Polymer Base Polymer Resin Melt_Blending Melt Blending (e.g., Twin-Screw Extruder) Polymer->Melt_Blending Antioxidants 1,3-DHH & Other Antioxidants Antioxidants->Melt_Blending Pelletizing Pelletizing Melt_Blending->Pelletizing TGA Thermogravimetric Analysis (TGA) Pelletizing->TGA DSC Differential Scanning Calorimetry (DSC/OIT) Pelletizing->DSC MFI Melt Flow Index (MFI) Pelletizing->MFI Color Colorimetry Pelletizing->Color

Caption: General experimental workflow for evaluating antioxidant performance.

Processing Stability Evaluation

The ability of an antioxidant to protect a polymer during high-shear and high-temperature processing is crucial.

3.2.1. Melt Flow Index (MFI) after Multiple Extrusions

  • Objective: To assess the change in the polymer's melt viscosity after repeated processing cycles. A smaller change in MFI indicates better processing stability.[4]

  • Protocol:

    • Prepare polymer formulations with the different antioxidants.

    • Extrude each formulation through a single or twin-screw extruder multiple times (e.g., 1, 3, and 5 passes).

    • After each extrusion pass, collect a sample and measure its MFI according to standard methods (e.g., ASTM D1238 or ISO 1133).

    • A significant increase in MFI for polymers like polypropylene indicates chain scission, while a decrease, as can be seen in polyethylene, suggests cross-linking. The antioxidant that maintains the MFI closest to that of the virgin polymer after multiple passes is considered the most effective processing stabilizer.

Color Stability Assessment

Discoloration is a common sign of polymer degradation, and the ability of an antioxidant to maintain the original color is a key performance indicator.

3.3.1. Colorimetric Analysis (CIELAB)

  • Objective: To quantify the color change of the polymer after exposure to heat and/or UV light.

  • Protocol:

    • Mold the stabilized polymer samples into plaques of a standard thickness.

    • Measure the initial color of the plaques using a spectrophotometer or colorimeter, recording the L, a, and b* values of the CIELAB color space.

    • Subject the plaques to accelerated aging conditions (e.g., oven aging at a specific temperature for a set duration or exposure in a UV weathering chamber).

    • Measure the color of the aged plaques at regular intervals.

    • Calculate the total color difference (ΔE) to quantify the extent of discoloration. A lower ΔE value indicates better color stability.

Comparative Performance Data (Hypothetical)

Table 1: Thermo-Oxidative Stability

AntioxidantTGA Onset of Degradation (°C)OIT at 200°C (minutes)
Control (No Antioxidant)Data NeededData Needed
1,3-DHH Data NeededData Needed
Hindered Phenol AData NeededData Needed
Hindered Phenol BData NeededData Needed

Table 2: Processing Stability (MFI in g/10 min)

Antioxidant1st Pass3rd Pass5th Pass% Change after 5 Passes
Control (No Antioxidant)Data NeededData NeededData NeededData Needed
1,3-DHH Data NeededData NeededData NeededData Needed
Hindered Phenol AData NeededData NeededData NeededData Needed
Hindered Phenol BData NeededData NeededData NeededData Needed

Table 3: Color Stability (ΔE after 500 hours of Oven Aging at 150°C)*

AntioxidantΔE*
Control (No Antioxidant)Data Needed
1,3-DHH Data Needed
Hindered Phenol AData Needed
Hindered Phenol BData Needed

Conclusion and Future Outlook

Alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene presents an interesting molecular structure with the potential for antioxidant activity in polymers. Based on its chemical nature, it is plausible that it could function as a radical scavenger. However, without direct comparative experimental data, its performance relative to established hindered phenolic antioxidants remains theoretical.

The experimental protocols outlined in this guide provide a clear and scientifically rigorous pathway for a comprehensive evaluation of 1,3-DHH as a polymer stabilizer. Generating data on its thermo-oxidative stability, processing stability, and color stability in various polymer matrices such as polyolefins, styrenics, and elastomers is crucial. Such studies would not only elucidate the performance of 1,3-DHH but also contribute valuable knowledge to the field of polymer stabilization, potentially offering new solutions for enhancing the durability and lifespan of polymeric materials. Researchers and industry professionals are encouraged to undertake these comparative studies to fully understand the potential of this and other novel antioxidant systems.

References

A Spectroscopic Guide to the Differentiation of α,α'-Dihydroxy-1,3-diisopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a benzene ring, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the ortho (1,2-), meta (1,3-), and para (1,4-) isomers of α,α'-dihydroxy-1,3-diisopropylbenzene, C₁₂H₁₈O₂, a compound notable in the synthesis of peroxide initiators.[1][2] We will leverage Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a definitive analytical workflow for their differentiation.

The Spectroscopic Toolkit: Principles and Predictions

The key to distinguishing these isomers lies in how their molecular symmetry and electronic environments are reflected in their respective spectra.

Nuclear Magnetic Resonance (NMR): The Definitive Method

NMR spectroscopy is the most powerful and unambiguous technique for differentiating these positional isomers.[3] The analysis of symmetry, chemical shifts, and spin-spin coupling constants in both ¹H and ¹³C NMR spectra provides a clear fingerprint for each compound.

¹³C NMR Spectroscopy: A Question of Symmetry

The number of unique signals in the aromatic region of a proton-decoupled ¹³C NMR spectrum is a direct consequence of the molecule's symmetry and serves as the most rapid initial identifier.[3]

  • Para-isomer (1,4-): Possesses the highest symmetry, featuring two planes of symmetry. This results in only two unique aromatic carbon signals and three unique aliphatic carbon signals (one for the quaternary carbon, one for the methyl carbons, and one for the hydroxyl-bearing carbon).

  • Ortho-isomer (1,2-): Has one plane of symmetry, leading to three unique aromatic carbon signals and three unique aliphatic signals.

  • Meta-isomer (1,3-): Lacks a plane of symmetry that bisects the substituents, resulting in four distinct aromatic carbon signals and three unique aliphatic signals.

¹H NMR Spectroscopy: Decoding Splitting Patterns

While ¹³C NMR reveals symmetry, ¹H NMR provides detailed information about the connectivity and spatial relationships of protons through chemical shifts and coupling constants (J-values). The aromatic region (typically δ 6.5-8.0 ppm) is particularly informative.[3]

  • Para-isomer: The high symmetry results in a simple AA'BB' system, which often appears as a sharp singlet or a very narrow multiplet for the four aromatic protons, as they are chemically equivalent.

  • Ortho-isomer: The four adjacent aromatic protons are all chemically non-equivalent, leading to a complex multiplet pattern.[3] The coupling constants will be characteristic of ortho-coupling (³J ≈ 7-9 Hz).

  • Meta-isomer: This isomer presents a more complex pattern than the para-isomer but is often simpler than the ortho. It will show signals corresponding to four different aromatic protons, with couplings characteristic of ortho, meta (⁴J ≈ 1-3 Hz), and para (⁵J ≈ 0-1 Hz) relationships.[4]

The aliphatic region will show a singlet for the twelve methyl protons (–C(OH)(CH₃)₂) and a singlet for the two hydroxyl protons (–OH), which is typically broad and will exchange upon addition of D₂O.

Infrared (IR) Spectroscopy: A Corroborative Technique
  • Para-isomer: A single, strong absorption band is expected between 860-790 cm⁻¹.[6]

  • Ortho-isomer: A strong band appears in the range of 770-735 cm⁻¹.[6]

  • Meta-isomer: Two characteristic bands are typically observed: one between 810-750 cm⁻¹ and another strong band near 690 cm⁻¹.[6]

All three isomers will also exhibit a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration from the alcohol groups, likely broadened due to hydrogen bonding.[7]

Mass Spectrometry (MS): Elucidating Fragmentation

While less definitive for isomer differentiation than NMR, mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.

All three isomers have a molecular weight of 194.27 g/mol and are expected to show a molecular ion peak ([M]⁺•) at m/z = 194. The primary fragmentation pathways for these benzylic alcohols will likely be similar across the isomers:

  • α-Cleavage: The most favorable cleavage is the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation, resulting in a strong peak at m/z = 179 .

  • Dehydration: Loss of a water molecule (H₂O) can occur, leading to a peak at m/z = 176 .

  • Further Fragmentation: The m/z 179 fragment can subsequently lose water to yield a fragment at m/z = 161.

Subtle differences may arise due to "ortho-effects," where the proximity of the two side chains in the ortho-isomer could facilitate unique fragmentation pathways, such as concerted loss of water and a methyl group, though this is often a minor pathway.[8]

Comparative Data Summary

The following tables summarize the predicted spectroscopic data for the unambiguous identification of each isomer.

Table 1: Predicted ¹H NMR Spectroscopic Data

Isomer Aromatic Protons (δ, ppm) Multiplicity & Coupling (J, Hz) Aliphatic Protons (δ, ppm)
Ortho ~7.2-7.5 Complex multiplet ~1.6 (s, 12H, CH₃), ~2.5 (s, 2H, OH)
Meta ~7.1-7.4 Multiple distinct signals ~1.6 (s, 12H, CH₃), ~2.5 (s, 2H, OH)

| Para | ~7.3 | Singlet or narrow multiplet | ~1.6 (s, 12H, CH₃), ~2.5 (s, 2H, OH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Isomer Number of Aromatic Signals Number of Aliphatic Signals Predicted Chemical Shift Ranges (δ, ppm)
Ortho 3 3 Aromatic: 125-145; Aliphatic: 25-35 (CH₃), 70-80 (C-OH)
Meta 4 3 Aromatic: 120-150; Aliphatic: 25-35 (CH₃), 70-80 (C-OH)

| Para | 2 | 3 | Aromatic: 125-145; Aliphatic: 25-35 (CH₃), 70-80 (C-OH) |

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Isomer O-H Stretch C-H Out-of-Plane Bending
Ortho ~3400 (broad) 770-735 (strong)
Meta ~3400 (broad) 810-750 (strong) and ~690 (strong)

| Para | ~3400 (broad) | 860-790 (strong) |

Table 4: Key Mass Spectrometry Fragments (m/z)

Isomer Molecular Ion [M]⁺• [M-CH₃]⁺ [M-H₂O]⁺•

| All | 194 | 179 (Base Peak) | 176 |

Visualizing the Structures and Analytical Workflow

isomers cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho meta para

Caption: Molecular structures of the ortho, meta, and para isomers.

workflow start Unknown Isomer Sample c13nmr Acquire ¹³C NMR Spectrum (Aromatic Region) start->c13nmr count_signals Count Aromatic Signals c13nmr->count_signals para Result: Para-Isomer (2 Signals) count_signals->para = 2 ortho Result: Ortho-Isomer (3 Signals) count_signals->ortho = 3 meta Result: Meta-Isomer (4 Signals) count_signals->meta = 4 confirm Confirm with ¹H NMR & IR para->confirm ortho->confirm meta->confirm

Caption: Workflow for unambiguous isomer differentiation.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 256-1024 (or more, as ¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Acquisition:

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio. Collect a background spectrum of air or the pure KBr pellet first.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Conclusion

References

  • Spectroscopy Online. (2019). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • Fong, M. C., & O'Hair, R. A. J. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(6), e4829. Retrieved from [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Google Patents. (2013). CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene.
  • ResearchGate. (2009). The assignment of IR absorption bands due to free hydroxyl groups in cellulose. Retrieved from [Link]

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A Senior Application Scientist's Guide to α,α'-Dihydroxy-1,3-diisopropylbenzene: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecular Advantage

α,α'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(1-hydroxy-1-methylethyl)benzene, is an organic compound with the chemical formula C₁₂H₁₈O₂.[1] Its structure, featuring a benzene ring substituted with two hydroxyl and two isopropyl groups at the 1 and 3 positions, bestows upon it a unique combination of thermal stability, steric hindrance, and reactivity.[1] This guide will delve into the various applications of this compound, comparing its performance with relevant alternatives and providing the experimental context necessary for informed decision-making in research and development.

Synthesis and Physicochemical Properties: A Foundation for Application

The primary industrial synthesis of α,α'-Dihydroxy-1,3-diisopropylbenzene involves the air oxidation of 1,3-diisopropylbenzene. This process is typically catalyzed by cobalt salts in an alkaline environment. The mechanism proceeds through the formation of hydroperoxide intermediates which are then reduced to the diol.[1]

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight 194.27 g/mol [2][3]
Melting Point 137-140 °C[2][3]
Appearance White to off-white crystalline powder
Solubility Low in water, soluble in various organic solvents[1]

The presence of the isopropyl groups provides significant steric bulk, which influences the molecule's reactivity and the properties of materials derived from it. Compared to less sterically hindered diols like resorcinol (1,3-dihydroxybenzene), α,α'-Dihydroxy-1,3-diisopropylbenzene exhibits enhanced thermal stability and lower solubility in polar solvents, making it particularly suitable for applications in non-aqueous systems and high-temperature polymer processing.[1]

Core Applications: A Comparative Analysis

The unique structural attributes of α,α'-Dihydroxy-1,3-diisopropylbenzene have led to its application in several key areas, most notably in polymer chemistry and as a crucial intermediate in organic synthesis.

Polymer Chemistry: A Building Block for High-Performance Materials

The diol functionality of α,α'-Dihydroxy-1,3-diisopropylbenzene makes it a valuable monomer and precursor in the synthesis of various polymers.

One of the most significant industrial applications of α,α'-Dihydroxy-1,3-diisopropylbenzene is as a precursor to bis(tert-butyl peroxyisopropyl)benzene (BIBP). BIBP is a widely used crosslinking agent for a variety of polymers, including polyethylene, ethylene-propylene-diene monomer (EPDM) rubber, and silicone rubbers.

The synthesis of BIBP from α,α'-Dihydroxy-1,3-diisopropylbenzene involves a reaction with tert-butyl hydroperoxide (TBHP) under acidic conditions. The bulky isopropyl groups in the diol precursor contribute to the thermal stability of the resulting peroxide, allowing for controlled crosslinking at elevated temperatures. This is a critical advantage over more thermally sensitive peroxides, as it provides a wider processing window and prevents premature crosslinking (scorch) during compounding.

Experimental Protocol: Synthesis of BIBP

  • Reaction Setup: A stirred-tank reactor equipped with temperature control, a dropping funnel, and a nitrogen inlet is charged with α,α'-Dihydroxy-1,3-diisopropylbenzene and a suitable solvent (e.g., toluene).

  • Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • TBHP Addition: Tert-butyl hydroperoxide is added dropwise to the reaction mixture while maintaining a controlled temperature (typically below 30°C) to manage the exothermic reaction.

  • Reaction: The mixture is stirred for a specified period until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the organic layer is washed with water to remove any remaining impurities.

  • Isolation: The solvent is removed under reduced pressure to yield the crude BIBP product, which can be further purified by recrystallization.

Performance Comparison: BIBP vs. Dicumyl Peroxide (DCP)

FeatureBIBPDicumyl Peroxide (DCP)Causality
Decomposition Temperature (10-hr half-life) HigherLowerThe bulky diisopropylbenzene backbone in BIBP provides greater thermal stability.
Scorch Safety ExcellentGoodHigher decomposition temperature allows for safer processing at higher temperatures without premature crosslinking.
Crosslinking Efficiency HighHighBoth are efficient crosslinking agents.
Byproducts Methane, Acetone, tert-ButanolMethane, Acetone, Cumyl alcoholThe nature of the peroxide decomposition dictates the byproducts.

BIBP_Synthesis

The diol functionality allows α,α'-Dihydroxy-1,3-diisopropylbenzene to be used as a monomer in condensation polymerization to produce polyesters and polyurethanes. The incorporation of its rigid, bulky structure into the polymer backbone can significantly enhance the thermal stability and mechanical properties of the resulting materials.

When compared to polymers synthesized from aliphatic diols, those derived from α,α'-Dihydroxy-1,3-diisopropylbenzene are expected to exhibit higher glass transition temperatures (Tg), improved thermal stability, and increased rigidity due to the aromatic ring and steric hindrance from the isopropyl groups.

Hypothetical Performance Comparison of Polyesters

PropertyPolyester from Aliphatic Diol (e.g., 1,4-Butanediol)Polyester from α,α'-Dihydroxy-1,3-diisopropylbenzeneRationale for Difference
Glass Transition Temp. (Tg) LowerHigherThe rigid benzene ring and bulky isopropyl groups restrict chain mobility.
Thermal Stability (Td) LowerHigherThe aromatic structure enhances thermal degradation resistance.
Mechanical Strength LowerHigherIncreased chain rigidity and intermolecular interactions from the aromatic rings.
Solubility Higher in polar solventsLower in polar solventsThe hydrophobic nature of the diisopropylbenzene moiety reduces polarity.
Organic Synthesis: A Versatile Intermediate

Beyond its role in polymer chemistry, α,α'-Dihydroxy-1,3-diisopropylbenzene serves as an important intermediate in the synthesis of various organic molecules. Its hydroxyl groups can be readily transformed into other functionalities, and the aromatic ring can undergo further substitution reactions.

One notable application is in the synthesis of complex molecules like tetramethyl-m-benziporphodimethene, which are of interest in the study of molecular interactions and crystallography.

Medicinal Chemistry and Antioxidant Applications

The structural motif of a substituted benzene ring with hydroxyl groups is found in many biologically active compounds, particularly antioxidants. While research in this area is ongoing, derivatives of α,α'-Dihydroxy-1,3-diisopropylbenzene have been explored for their potential antioxidant properties.[1] The mechanism of action is believed to involve the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals, a process that can be influenced by the electronic and steric effects of the isopropyl groups.

Further research is required to fully elucidate the structure-activity relationships and to compare the efficacy of these derivatives with established antioxidants. However, the synthetic accessibility of α,α'-Dihydroxy-1,3-diisopropylbenzene makes it an attractive starting point for the development of novel antioxidant compounds.

Conclusion: A Compound of Significant Potential

α,α'-Dihydroxy-1,3-diisopropylbenzene is a chemical compound with a unique set of properties that make it highly valuable in several scientific and industrial domains. Its primary application as a precursor to the high-performance crosslinking agent BIBP is well-established and demonstrates the commercial importance of its structural features. Furthermore, its potential as a monomer for high-performance polymers and as a scaffold for the development of new antioxidants and other functional molecules continues to be an active area of research. For scientists and engineers working in materials science, polymer chemistry, and medicinal chemistry, a thorough understanding of the properties and reactivity of α,α'-Dihydroxy-1,3-diisopropylbenzene is essential for unlocking its full potential in the development of next-generation products and technologies.

References

  • PubChem. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS No. 1999-85-5), moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Identification: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. Alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is not benign; its hazard profile dictates the necessary precautions for handling and disposal. According to the Globally Harmonized System (GHS), its primary hazards demand our respect and careful attention.[1][2][3]

Hazard ClassGHS CodeSignal WordDescriptionCausality for Disposal Protocol
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][2][3][4][5]Prevents accidental ingestion through strict handling protocols and clear labeling.
Skin IrritationH315WarningCauses skin irritation.[1][2][3]Mandates the use of appropriate gloves and immediate decontamination of surfaces and PPE.
Eye IrritationH319WarningCauses serious eye irritation.[1][2][3]Requires mandatory eye protection to prevent contact with dust or contaminated surfaces.
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[1][6]Necessitates handling in well-ventilated areas and use of respiratory protection to avoid inhaling its dust.

This compound is typically a white to off-white powder or crystal.[4] This physical form means that dust generation is a primary route of exposure, making containment and careful handling critical throughout the disposal process.

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Based on the hazard assessment, the following PPE is mandatory when handling alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene for disposal. This is your primary barrier against exposure.

  • Eye and Face Protection : Wear chemical safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6] This is crucial to protect against airborne dust particles.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[6]

  • Respiratory Protection : For routine handling in a well-ventilated area, a particle respirator (e.g., N95) is recommended to prevent respiratory tract irritation from dust.[6]

  • Protective Clothing : A standard laboratory coat is required. Ensure it is kept clean and laundered separately from personal clothing.

Waste Characterization and Segregation: The Foundation of Compliance

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[7][8][9]

  • Waste Identification : Unused or surplus alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, when discarded, must be managed as a hazardous waste. While it is not a specifically "listed" waste by the EPA, it may exhibit hazardous characteristics.[7][10][11]

  • The Principle of Segregation : Do not mix this chemical waste with non-hazardous waste. Doing so designates the entire mixture as hazardous, needlessly increasing the volume and cost of disposal. Keep it segregated from other chemical waste streams, especially liquids or reactive chemicals, to prevent unforeseen reactions.

Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and logical progression from waste generation to final disposal.

Step 1: Containerization

The moment a material is designated as waste, it must be properly contained.

  • Select a Compatible Container : Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.

  • Avoid Contamination : Ensure the outside of the container remains free of chemical dust. If contamination occurs, decontaminate the exterior before storage.

  • Solid Waste Handling : As this is a solid, carefully transfer the waste into the designated container, minimizing dust generation.[6] Avoid creating dust clouds which can be an explosion hazard.[2]

Step 2: Labeling

Proper labeling is a cornerstone of safe waste management, preventing accidental misuse and ensuring correct handling by disposal personnel.

  • Affix a Hazardous Waste Label : As soon as waste is placed in the container, affix a fully completed hazardous waste label.

  • Required Information : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene" (avoiding abbreviations)

    • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date (the date the first drop of waste entered the container)

    • Generator's name and contact information.

Step 3: Accumulation and Storage

Waste must be stored safely pending pickup by a licensed disposal company.

  • Designated Storage Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Incompatible Materials : Store away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents to prevent hazardous reactions.[6]

  • Environmental Control : Ensure the storage area is cool, dry, and well-ventilated. Do not allow the product or its container to enter drains or waterways.[2][6]

Step 4: Final Disposal

The ultimate disposal of this chemical waste requires specialized facilities and expertise.

  • Engage a Licensed Professional : Arrange for pickup and disposal through a licensed professional waste disposal company. This is not a material that can be disposed of in standard landfill or sewer systems.[6]

  • Recommended Disposal Method : The universally recommended method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This process ensures the complete destruction of the organic molecule to greater than 99.99%, breaking it down into less harmful components like carbon dioxide and water vapor.[12][13][14]

  • Contaminated Materials : Any materials heavily contaminated with this chemical, such as spill cleanup supplies or disposable PPE, must be disposed of as hazardous waste in the same manner as the chemical itself.[6]

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final destruction.

G cluster_lab Laboratory Operations cluster_disposal Professional Waste Management A Waste Generation (Surplus or Contaminated Material) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) A->B C Securely Containerize Waste (Compatible, Sealed Container) B->C D Affix Hazardous Waste Label (Complete & Accurate Information) C->D E Store in Satellite Accumulation Area (Away from Incompatibles) D->E F Contact Licensed Disposal Vendor E->F G Waste Manifest & Transport F->G H High-Temperature Incineration (with Afterburner & Scrubber) G->H I Complete Destruction (>99.99%) H->I

Caption: Disposal workflow for alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure.

  • Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.

  • Wear Appropriate PPE : Do not attempt cleanup without the full PPE detailed in Section 2.

  • Contain and Clean : Gently sweep or vacuum up the spilled solid. Crucially, perform this action without creating dust .[6] Do not use compressed air.

  • Package for Disposal : Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[2][6]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive guide, you ensure that the disposal of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the environment.

References

  • AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved January 4, 2026, from [Link]

  • Boston University. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved January 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved January 4, 2026, from [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. PubChem. Retrieved January 4, 2026, from [Link]

  • Lion Technology Inc. (2023, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained. YouTube. Retrieved January 4, 2026, from [Link]

  • Capot Chemical Co., Ltd. (2012, July 18). MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Retrieved January 4, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Retrieved January 4, 2026, from [Link]

  • Government of the Northwest Territories. (n.d.). Incinerator General Operating Plan and Standard Operating Procedure. Retrieved January 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration. Retrieved January 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 4, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Diisopropylbenzene hydroperoxide. Retrieved January 4, 2026, from [Link]

  • U.S. Waste Industries. (n.d.). Incineration Disposal. Retrieved January 4, 2026, from [Link]

  • Chemistry For Everyone. (2023, January 6). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved January 4, 2026, from [Link]

  • Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved January 4, 2026, from [Link]

  • ACTenviro. (2024, July 11). A Complete Guide to Solid Waste Incineration. Retrieved January 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved January 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 4, 2026, from [Link]

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Navigating the Safe Handling of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, practical framework for the safe handling of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS 1999-85-5), moving beyond generic recommendations to offer actionable, field-proven insights. Our focus is on empowering you with the knowledge to make informed decisions about Personal Protective Equipment (PPE), ensuring a secure and efficient laboratory environment.

Understanding the Hazard Landscape

Alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, a solid aromatic diol, presents a specific set of hazards that dictate our PPE strategy. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. According to aggregated GHS data, this compound is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1]

  • Causes skin irritation (Skin Irritation - Category 2)[1]

  • Causes serious eye irritation (Eye Irritation - Category 2)[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[1][2]

While the toxicological properties have not been exhaustively investigated, the potential for irritation to the skin, eyes, and respiratory system necessitates a robust PPE protocol.[2] The solid nature of this compound at room temperature (melting point: 137-140 °C) means that the primary inhalation hazard stems from dust generated during handling.[3]

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operation being performed. Our guiding principle is to establish a multi-layered defense that mitigates the risk of exposure through all potential routes.

A Risk-Based Approach to PPE Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE based on the nature of the task at hand.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Ensemble Start Identify the Task Weighing Weighing Solid Start->Weighing SolutionPrep Preparing Solution Start->SolutionPrep Reaction Running Reaction Start->Reaction Spill Spill Cleanup Start->Spill BasePPE Baseline PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (Double Gloved) Weighing->BasePPE Respiratory Respiratory Protection: - N95 Respirator Weighing->Respiratory If dust is generated SolutionPrep->BasePPE EnhancedEye Enhanced Eye Protection: - Chemical Goggles SolutionPrep->EnhancedEye Splash risk Reaction->BasePPE Reaction->EnhancedEye FullFace Full Face Shield Reaction->FullFace Exothermic or splash risk Spill->BasePPE Spill->EnhancedEye Spill->Respiratory

Caption: PPE selection workflow based on the laboratory task.

Essential Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the recommended PPE for handling alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) Safety glasses with side shieldsNitrile gloves (double-gloved)Lab coatRecommended: N95 respirator if not in a ventilated enclosure
Weighing Large Quantities (>1g) Chemical gogglesNitrile gloves (double-gloved)Lab coatRequired: N95 respirator or half-mask respirator with P95/P100 particulate filters
Preparing Solutions Chemical gogglesNitrile gloves (double-gloved)Lab coatNot generally required if performed in a fume hood
Running Reactions Chemical goggles and face shieldNitrile gloves (double-gloved)Lab coatNot generally required if performed in a fume hood with the sash at the appropriate height
Spill Cleanup Chemical gogglesNitrile gloves (double-gloved)Lab coatRequired: N95 respirator or half-mask respirator with P95/P100 particulate filters
Eye and Face Protection: Your First Line of Defense

Given that alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is a serious eye irritant, robust eye protection is non-negotiable.[1]

  • Safety Glasses with Side Shields: These provide a baseline level of protection for low-risk activities where the potential for splashes or dust generation is minimal.[2] They must conform to EN166 or equivalent standards.

  • Chemical Goggles: For tasks involving the preparation of solutions or any activity with a risk of splashing, chemical goggles are mandatory. They provide a seal around the eyes, offering superior protection against chemical splashes and airborne particles.

  • Face Shield: When handling larger quantities, running reactions with the potential for exotherms, or during spill cleanup, a face shield should be worn in conjunction with chemical goggles to protect the entire face.

Hand Protection: Preventing Dermal Exposure

This compound is a known skin irritant, making glove selection a critical aspect of your safety protocol.[1]

  • Nitrile Gloves: Disposable nitrile gloves are the recommended choice for handling alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. They offer good resistance to a range of chemicals and provide adequate protection against incidental contact with the solid material.

  • Double Gloving: For all handling procedures, it is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised and allows for the safe removal of the contaminated outer glove without exposing the skin.

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your hands. Dispose of used gloves in the appropriate chemical waste stream.[2]

Body Protection: Shielding Your Person

A standard laboratory coat should be worn at all times when handling this chemical to protect your skin and clothing from contamination. Ensure your lab coat is fully buttoned.

Respiratory Protection: Mitigating Inhalation Risks

The primary inhalation hazard associated with alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is the inhalation of airborne dust particles.

  • N95 Respirator: For tasks that may generate dust, such as weighing the solid material, a NIOSH-approved N95 respirator is recommended. This will filter out at least 95% of airborne particles.

  • Half-Mask Respirator with Particulate Filters: For operations with a higher potential for dust generation or during spill cleanup, a half-mask respirator equipped with P95 or P100 particulate filters offers a higher level of protection.

  • Use in a Ventilated Enclosure: Whenever possible, handle the solid material in a chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust and reduce the need for respiratory protection.

Step-by-Step Protocols for Safe Handling

Donning and Doffing PPE: A Procedural Approach

Donning Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of nitrile gloves over the first pair.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

Doffing Sequence (to minimize cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated chemical waste.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Eye and Face Protection: Remove your eye and face protection.

  • Respirator (if worn): Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All disposable PPE that has come into contact with alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene must be considered contaminated chemical waste.

  • Segregation: Dispose of all contaminated gloves, disposable lab coats, and respirator filters in a designated, clearly labeled hazardous waste container.

  • Solid Waste: Unused or waste solid alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene should be collected in a sealed, labeled container for disposal by a licensed professional waste disposal service.[2]

  • Contaminated Solutions: Solutions containing this compound should be disposed of in an appropriate, labeled liquid hazardous waste container.

Do not dispose of this chemical or its contaminated materials down the drain or in the regular trash.

In Case of Exposure: Immediate Actions

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

By adhering to these detailed PPE and handling protocols, you can confidently and safely work with alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, ensuring the well-being of your team and the integrity of your research.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Retrieved from [Link]

  • Capot Chemical. (2012). MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. Retrieved from [Link]

  • Dräger. (n.d.). Guide for Selection and Use of Respiratory Filtering Devices. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • 3M. (2004). Respirator Selection Guide. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Document Imaging Dimensions, Inc. (n.d.). D0503 Chemical Resistant Glove 22 mil Sz 7 PR. Retrieved from [Link]

  • Regulations.gov. (2014). Fact Sheet - Glove Selection. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.